molecular formula C10H5BrF3N B1376518 5-Bromo-8-(trifluoromethyl)quinoline CAS No. 1239460-75-3

5-Bromo-8-(trifluoromethyl)quinoline

Cat. No.: B1376518
CAS No.: 1239460-75-3
M. Wt: 276.05 g/mol
InChI Key: NDIXNUDOSIZUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5BrF3N and its molecular weight is 276.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXNUDOSIZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738962
Record name 5-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239460-75-3
Record name 5-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-8-(trifluoromethyl)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a fluorinated heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, characterization, and strategic applications of this valuable building block. We will move beyond simple data recitation to explore the causal relationships behind its reactivity and utility, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide-ranging biological activities.[1] The structure incorporates three key features that define its chemical utility: a quinoline scaffold, a bromine atom at the 5-position, and a trifluoromethyl group at the 8-position.

  • The Quinoline Core: This bicyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[2][3] Its aromatic nature and the presence of the nitrogen atom provide specific electronic and binding properties.

  • The Bromine Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build more complex structures.

  • The Trifluoromethyl Group: The -CF₃ group is a crucial bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

Summary of Physicochemical Data

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not extensively published in peer-reviewed literature, they are often available from commercial suppliers.

PropertyValueSource(s)
CAS Number 1239460-75-3[5][6][7]
Molecular Formula C₁₀H₅BrF₃N[5][8]
Molecular Weight 276.05 g/mol [5][7][8]
Canonical SMILES C1=CC2=C(C(=C1)Br)N=CC=C2C(F)(F)F[7]
Purity Typically ≥95-97% (Commercially available)[8][9]
Storage Sealed in a dry environment at room temperature.[7][8]

Synthesis and Purification Strategy

Proposed Retrosynthetic Pathway

A logical retrosynthesis suggests that the target molecule can be constructed from an 8-(trifluoromethyl)quinoline intermediate, which is then selectively brominated.

G target This compound intermediate1 8-(Trifluoromethyl)quinoline target->intermediate1 Electrophilic Bromination precursor 8-Aminoquinoline Derivative intermediate1->precursor Sandmeyer-type Trifluoromethylation

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the success of each step is confirmed by analytical characterization before proceeding.

Part 1: Synthesis of 8-(Trifluoromethyl)quinoline

The conversion of an amino group to a trifluoromethyl group can be challenging. A modern approach might involve a copper-catalyzed trifluoromethylation of an 8-aminoquinoline derivative or a related Sandmeyer-type reaction.[4]

  • Starting Material: Begin with a suitable 8-aminoquinoline derivative. The amino group may require protection (e.g., as an amide) to ensure selectivity in subsequent steps.

  • Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the 8-aminoquinoline derivative, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add a trifluoromethylating agent, such as the Togni or Umemoto reagent.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product should be purified by column chromatography on silica gel to yield pure 8-(trifluoromethyl)quinoline.

Part 2: Bromination of 8-(Trifluoromethyl)quinoline

The trifluoromethyl group is a deactivating, meta-directing group. However, in the quinoline system, electrophilic substitution is governed by the entire fused ring system. Bromination of 8-substituted quinolines often occurs at the 5- and/or 7-positions.[10] Selective bromination at the 5-position requires carefully controlled conditions.

  • Reaction Setup: Dissolve the 8-(trifluoromethyl)quinoline from Part 1 in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from light.

  • Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or a dilute solution of bromine (Br₂) in the same solvent.[10] The use of 1.0 to 1.1 equivalents of the brominating agent is critical to favor mono-bromination.

  • Reaction Conditions: Stir the reaction at room temperature. The strong deactivating effect of the -CF₃ group may necessitate gentle heating or the addition of a catalyst. Monitor the reaction closely by TLC or GC-MS to avoid the formation of di-brominated byproducts.

  • Work-up and Purification: Quench any remaining bromine with a sodium thiosulfate solution. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a pure solid.

G cluster_synthesis Synthesis Workflow cluster_qc Quality Control start 8-(CF3)quinoline reaction Dissolve in CH2Cl2 Add NBS (1.1 eq) Stir at RT start->reaction workup Aqueous Work-up (Na2S2O3, NaHCO3) reaction->workup purify Column Chromatography workup->purify product Final Product: 5-Bromo-8-(CF3)quinoline purify->product qc_start Purified Sample product->qc_start Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) qc_start->nmr ms Mass Spectrometry qc_start->ms confirm Structure & Purity Confirmed nmr->confirm ms->confirm

Caption: Integrated workflow for synthesis and quality control.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented here are expected values based on principles and data from analogous compounds.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to the fused ring structure.

  • ¹⁹F NMR: This is a definitive technique for confirming the trifluoromethyl group. A single, sharp singlet is expected. The chemical shift for a -CF₃ group on an aromatic ring typically appears between -60 and -65 ppm.[11][12]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~275 Hz.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak: Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 275 and 277.[14] This "M/M+2" pattern is a hallmark signature for a mono-brominated compound.

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine radical ([M-Br]⁺) or fragmentation of the quinoline ring itself.[15][16]

Summary of Expected Spectroscopic Data
TechniqueExpected DataRationale
¹H NMR 5 signals in the aromatic region (δ 7.5-9.0 ppm)Protons on the substituted quinoline core.
¹⁹F NMR Singlet at δ ~ -62 ppmSingle chemical environment for the three equivalent fluorine atoms.[11][12]
¹³C NMR 10 signals; one carbon as a quartet (¹JCF ≈ 275 Hz)Ten unique carbons; C-F coupling for the C-CF₃ carbon.[12][13]
MS (EI) M/M+2 peaks at m/z 275/277 (approx. 1:1 ratio)Isotopic signature of one bromine atom.[14]

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its role as an advanced intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups:

  • Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or esters to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, introducing amine functionalities that are critical for biological activity and for modifying solubility.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, providing a linear scaffold for further molecular elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the -CF₃ group and the quinoline nitrogen, the bromine is not ideally positioned for SNAr. Reactions at this position are less common than metal-catalyzed couplings.

G cluster_reactions Key Synthetic Transformations start 5-Bromo-8-(CF3)quinoline suzuki Aryl/Heteroaryl Derivative start->suzuki Suzuki Coupling (Pd catalyst, R-B(OH)2) buchwald Amino Derivative start->buchwald Buchwald-Hartwig (Pd catalyst, R2NH) sonogashira Alkynyl Derivative start->sonogashira Sonogashira Coupling (Pd/Cu catalyst, R-C≡CH)

Caption: Major reaction pathways for synthetic diversification.

Applications in Medicinal Chemistry

This building block is strategically designed for the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The quinoline core is a known pharmacophore, the -CF₃ group enhances drug-like properties, and the bromine atom provides a point for diversification to explore structure-activity relationships (SAR). Researchers targeting novel anticancer, anti-infective, or anti-inflammatory agents would find this molecule to be a highly valuable starting point for lead optimization campaigns.[3][17]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound must be consulted, general precautions for related bromo- and fluoro-aromatic compounds apply.[18][19][20]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a sophisticated chemical intermediate with significant potential for advanced scientific research, particularly in the field of drug discovery. Its unique combination of a privileged quinoline scaffold, a versatile bromine handle, and a property-enhancing trifluoromethyl group makes it an ideal platform for the synthesis of novel and complex molecular entities. The logical workflows for its synthesis and characterization, grounded in established chemical principles, provide a clear path for its utilization in the laboratory. By understanding its core properties and reactivity, researchers can fully leverage this compound to accelerate the development of next-generation therapeutics.

References

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1239460-75-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The document elucidates its chemical and physical properties, provides a detailed, plausible synthetic route, and explores its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in drug discovery, supported by an understanding of the pharmacological significance of the quinoline scaffold. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile biological activities span a wide range, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a bromine atom, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the resulting this compound emerges as a highly valuable and strategic building block for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties
PropertyValueSource/Rationale
CAS Number 1239460-75-3ChemicalBook, American Elements[2][3]
Molecular Formula C₁₀H₅BrF₃NChemicalBook[2]
Molecular Weight 276.05 g/mol ChemicalBook[2]
Boiling Point 309.6 ± 37.0 °C at 760 mmHgAmerican Elements[3]
Melting Point Not experimentally determined in reviewed literature. Estimated to be in the range of 50-70 °C based on related structures.N/A
Appearance Expected to be a white to off-white solid.General observation for similar compounds.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and poorly soluble in water.Predicted based on its chemical structure.
Spectroscopic Data (Predicted)

2.2.1. ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.0ddJ ≈ 4.5, 1.5 HzH-2
~8.4ddJ ≈ 8.5, 1.5 HzH-4
~8.0dJ ≈ 8.0 HzH-6
~7.8dJ ≈ 8.0 HzH-7
~7.6ddJ ≈ 8.5, 4.5 HzH-3

Rationale: The protons on the quinoline ring system will appear in the aromatic region (7.5-9.0 ppm). H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The trifluoromethyl group at C-8 will exert a strong electron-withdrawing effect, deshielding the protons on the carbocyclic ring (H-6 and H-7).

2.2.2. ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152C-2
~148C-8a
~136C-4
~133C-6
~130C-4a
~128 (q, J ≈ 30 Hz)C-8
~125C-7
~123 (q, J ≈ 275 Hz)CF₃
~122C-3
~118C-5

Rationale: The carbon attached to the trifluoromethyl group (C-8) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant. The carbons in the heterocyclic ring (C-2, C-4, C-8a) will be at lower field due to the influence of the nitrogen atom.

2.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
1600-1620Medium-StrongC=N stretch
1500-1580StrongAromatic C=C stretch
1100-1350StrongC-F stretch (asymmetric and symmetric)
800-850StrongC-H out-of-plane bend
550-650MediumC-Br stretch

2.2.4. Mass Spectrometry (EI)

m/zAssignment
275/277[M]⁺ (isotopic pattern for Br)
206[M - Br]⁺
178[M - Br - HCN]⁺

Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound. Fragmentation is likely to involve the loss of the bromine atom and subsequent fragmentation of the quinoline ring.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from a suitable aniline precursor, followed by a Skraup synthesis or a related cyclization reaction, and subsequent bromination.

G A 2-Amino-5-bromobenzotrifluoride C This compound A->C Skraup Synthesis B Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) G A This compound D 5-Aryl-8-(trifluoromethyl)quinoline A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) G cluster_0 Drug Discovery Pipeline A This compound C Suzuki Coupling A->C B Library of Arylboronic Acids B->C D Library of Novel Quinoline Derivatives C->D E High-Throughput Screening D->E F Lead Compound Identification E->F

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties and utility in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic strategies for its preparation. Two primary, scientifically-grounded methodologies are presented: the direct electrophilic bromination of 8-(trifluoromethyl)quinoline and a multi-step sequence involving a Sandmeyer reaction via a 5-aminoquinoline intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that govern the success of each approach, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional materials development. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group imparts significant changes to the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further incorporation of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. Consequently, the efficient and selective synthesis of substituted quinolines like this compound is of paramount importance.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired scale, and the specific isomeric purity required.

  • Route 1: Direct Electrophilic Bromination. This is the most atom-economical approach, involving the direct bromination of the pre-formed 8-(trifluoromethyl)quinoline core. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

  • Route 2: Sandmeyer Reaction via a 5-Amino Intermediate. This multi-step approach offers precise control over the position of the bromine substituent. It involves the synthesis of 5-amino-8-(trifluoromethyl)quinoline, followed by its conversion to the target bromo-derivative via a diazonium salt intermediate.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Direct Electrophilic Bromination of 8-(trifluoromethyl)quinoline

This route is predicated on the successful synthesis of the starting material, 8-(trifluoromethyl)quinoline, followed by a regioselective bromination reaction.

Synthesis of 8-(trifluoromethyl)quinoline

The most established method for the synthesis of the quinoline core is the Skraup reaction.[1][2][3] This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of 8-(trifluoromethyl)quinoline, the requisite starting material is 2-(trifluoromethyl)aniline.

3.1.1. Preparation of 2-(Trifluoromethyl)aniline

2-(Trifluoromethyl)aniline can be prepared via the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.[4]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)aniline

  • To a solution of sodium formate (75 g) in water (150 ml), add 33% sodium hydroxide solution (12.6 g), benzyltriethylammonium chloride (1 g), and a 50% aqueous suspension of a palladium-carbon catalyst (6 g, 3% Pd).

  • Add 2-trifluoromethyl-4-chloro-nitrobenzene (22.6 g, 0.1 mol) to the mixture.

  • Stir the mixture vigorously and heat to reflux for 4 hours.

  • Following the reaction, the product can be isolated by steam distillation.

3.1.2. Skraup Synthesis of 8-(trifluoromethyl)quinoline

With 2-(trifluoromethyl)aniline in hand, the Skraup synthesis can be employed to construct the quinoline ring.

Experimental Protocol: Skraup Synthesis of 8-(trifluoromethyl)quinoline

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-(trifluoromethyl)aniline and glycerol.

  • Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.[1]

  • Heat the reaction mixture under reflux. The reaction is often exothermic and requires careful temperature control.[2]

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 8-(trifluoromethyl)quinoline can be purified by steam distillation or column chromatography.

Diagram: Skraup Synthesis of 8-(trifluoromethyl)quinoline

G cluster_0 Starting Materials cluster_1 Reaction Conditions 2-(trifluoromethyl)aniline 2-(trifluoromethyl)aniline Reaction Skraup Reaction 2-(trifluoromethyl)aniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H2SO4 H2SO4->Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Heat Heat Heat->Reaction 8-(trifluoromethyl)quinoline 8-(trifluoromethyl)quinoline Reaction->8-(trifluoromethyl)quinoline

Caption: Workflow for the Skraup synthesis of 8-(trifluoromethyl)quinoline.

Regioselective Bromination

The bromination of 8-(trifluoromethyl)quinoline is an electrophilic aromatic substitution. The trifluoromethyl group at the 8-position is a strong deactivating group, which directs incoming electrophiles to the meta-positions (5 and 7).[5][6] The quinoline nitrogen, when protonated in strong acid, also deactivates the ring, particularly the pyridine ring. Therefore, substitution is expected to occur on the benzene ring. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines, indicating that these positions are susceptible to electrophilic attack.[7]

For the bromination of 8-substituted quinolines, the use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid has been shown to be effective for regioselective bromination.[8]

Experimental Protocol: Bromination of 8-(trifluoromethyl)quinoline

  • Dissolve 8-(trifluoromethyl)quinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude product, wash with water, and then neutralize with a dilute base (e.g., sodium bicarbonate solution).

  • The crude this compound can be purified by recrystallization or column chromatography.

Table 1: Key Parameters for Direct Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine, often leading to cleaner reactions than Br2.
Solvent/Acid Concentrated Sulfuric AcidProtonates the quinoline nitrogen, deactivating the pyridine ring and promoting substitution on the benzene ring.
Temperature 0 °C to room temperatureLow temperatures are generally preferred to control the exothermicity of the reaction and improve selectivity.

Route 2: Sandmeyer Reaction via 5-Amino-8-(trifluoromethyl)quinoline

This route offers a more controlled, albeit longer, pathway to the desired product. It involves the nitration of 8-(trifluoromethyl)quinoline, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to replace the amino group with a bromine atom.

Nitration of 8-(trifluoromethyl)quinoline

Nitration of quinolines is a well-established reaction. For 8-substituted quinolines, nitration typically occurs at the 5-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.[9][10]

Experimental Protocol: Synthesis of 5-Nitro-8-(trifluoromethyl)quinoline

  • To a cooled (e.g., -5 to 0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 8-(trifluoromethyl)quinoline while maintaining the low temperature.

  • Stir the reaction mixture at a low temperature for several hours.

  • Allow the reaction to warm to room temperature and stir for an additional period.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.

  • Filter, wash with water, and purify the crude 5-Nitro-8-(trifluoromethyl)quinoline by recrystallization or column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved using various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common.

Experimental Protocol: Synthesis of 5-Amino-8-(trifluoromethyl)quinoline

  • Dissolve 5-Nitro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter off the catalyst and evaporate the solvent to obtain the crude 5-Amino-8-(trifluoromethyl)quinoline, which can be used in the next step without further purification or purified if necessary.

Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt.[11][12]

Experimental Protocol: Synthesis of this compound

  • Diazotization: Dissolve 5-Amino-8-(trifluoromethyl)quinoline in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[13][14] Stir for a short period to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution.

  • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the bromo-derivative.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Diagram: Sandmeyer Reaction Pathway

G 8-(trifluoromethyl)quinoline 8-(trifluoromethyl)quinoline Nitration Nitration 8-(trifluoromethyl)quinoline->Nitration HNO3, H2SO4 5-Nitro-8-(trifluoromethyl)quinoline 5-Nitro-8-(trifluoromethyl)quinoline Nitration->5-Nitro-8-(trifluoromethyl)quinoline Reduction Reduction 5-Nitro-8-(trifluoromethyl)quinoline->Reduction H2, Pd/C 5-Amino-8-(trifluoromethyl)quinoline 5-Amino-8-(trifluoromethyl)quinoline Reduction->5-Amino-8-(trifluoromethyl)quinoline Diazotization Diazotization 5-Amino-8-(trifluoromethyl)quinoline->Diazotization NaNO2, HBr Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt->Sandmeyer Reaction CuBr This compound This compound Sandmeyer Reaction->this compound

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Conclusion and Outlook

The synthesis of this compound is achievable through at least two robust synthetic strategies. The direct bromination of 8-(trifluoromethyl)quinoline offers a more concise route, but requires careful control of reaction conditions to ensure the desired regioselectivity. The multi-step Sandmeyer route, while longer, provides unambiguous positional control of the bromine substituent. The choice between these methods will be dictated by the specific needs of the research program. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for the successful laboratory-scale preparation of this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and chemical research, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent development is built. The quinoline scaffold, a privileged structure in medicinal chemistry, is a testament to this, forming the core of numerous FDA-approved drugs.[1][2][3] The introduction of multiple substituents, such as a bromine atom and a trifluoromethyl group, creates a unique chemical entity with potentially novel biological activities and physicochemical properties.[1][4] 5-Bromo-8-(trifluoromethyl)quinoline (CAS 1239460-75-3) is one such molecule, and its unambiguous structural elucidation is paramount for its potential applications, from anti-cancer drug development to materials science.[4]

This guide provides a comprehensive, in-depth technical overview of the multifaceted analytical approach required to confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead delving into the causality behind experimental choices and demonstrating how a synergistic application of spectroscopic and analytical methods provides a self-validating system for structural confirmation.

Foundational Analysis: Mass Spectrometry

The logical first step in the characterization of a newly synthesized or isolated compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

The "Why": Confirming Molecular Formula and Isotopic Signature

For this compound, with a molecular formula of C₁₀H₅BrF₃N, the expected exact mass can be calculated.[5][6] Mass spectrometry not only confirms this mass but also provides crucial evidence for the presence of a bromine atom through its characteristic isotopic pattern.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive marker for a monobrominated compound.

Predicted Mass Spectrum Data

A high-resolution mass spectrum of this compound is predicted to exhibit the following key features:

IonCalculated m/zPredicted Relative AbundanceDescription
[C₁₀H₅⁷⁹BrF₃N]⁺274.9612~100%Molecular ion with ⁷⁹Br
[C₁₀H₅⁸¹BrF₃N]⁺276.9591~98%Molecular ion with ⁸¹Br
[C₁₀H₅F₃N]⁺196.0378VariableFragment ion from loss of Br
[C₉H₅N]⁺127.0422VariableFragment ion from loss of Br and CF₃
Experimental Protocol: Electron Ionization-Time of Flight (EI-TOF) Mass Spectrometry
  • Sample Preparation: Dissolve a small quantity of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated into the time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the arrival time of the ions, which is converted into a mass spectrum.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

The "Why": Mapping Connectivity and Chemical Environment
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The presence of the trifluoromethyl group will be evident through C-F coupling.

  • ¹⁹F NMR is highly specific for the fluorine atoms and provides a direct confirmation of the trifluoromethyl group. Its chemical shift is highly sensitive to the electronic environment.[8]

Predicted NMR Data

The following data is predicted for this compound in a suitable deuterated solvent (e.g., CDCl₃).

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.0 - 9.2ddJ ≈ 4.5, 1.5H-2
8.4 - 8.6ddJ ≈ 8.5, 1.5H-4
7.9 - 8.1dJ ≈ 8.0H-6
7.6 - 7.8dJ ≈ 8.0H-7
7.5 - 7.7ddJ ≈ 8.5, 4.5H-3

Rationale: The protons on the quinoline ring will appear in the aromatic region. H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The coupling constants are characteristic of ortho, meta, and para relationships in the quinoline ring system.[9]

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
~152s-C-2
~148s-C-8a
~136s-C-4
~133s-C-6
~130s-C-4a
~128s-C-7
~125q¹JCF ≈ 275C-8 (CF₃)
~123q²JCF ≈ 35C-8
~122s-C-3
~115s-C-5

Rationale: The carbon attached to the CF₃ group will appear as a quartet with a large one-bond coupling constant. The adjacent carbon (C-8) will also show a smaller quartet due to two-bond coupling.[10] The chemical shifts are estimated based on data for similar trifluoromethylated and brominated quinolines.[10][11][12]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
-60 to -65sCF₃

Rationale: The trifluoromethyl group attached to an aromatic ring typically appears in this region, referenced to CFCl₃.[8] The absence of coupling in the ¹⁹F spectrum (proton-decoupled) indicates a CF₃ group.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) H1 ¹H NMR Prep->H1 Transfer to NMR tube C13 ¹³C NMR (with ¹H decoupling) H1->C13 Proc Fourier Transform, Phase Correction, Baseline Correction H1->Proc F19 ¹⁹F NMR (with ¹H decoupling) C13->F19 C13->Proc TwoD 2D NMR (COSY, HSQC) (Optional, for complex cases) F19->TwoD F19->Proc Analysis Integration, Peak Picking, Coupling Constant Measurement Proc->Analysis Assign Structural Assignment Analysis->Assign

Caption: Workflow for comprehensive NMR-based structure elucidation.

Vibrational Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The "Why": Identifying Key Functional Groups and Bonds

For this compound, IR spectroscopy is used to confirm the presence of the quinoline aromatic system and the characteristic vibrations of the C-F and C-Br bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration Type
3100-3000Medium-WeakAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C and C=N ring stretching
1350-1100StrongC-F stretching (characteristic of CF₃ group)
850-750StrongAromatic C-H out-of-plane bending
700-500Medium-WeakC-Br stretch

Rationale: The C-F stretches of a trifluoromethyl group are typically very strong and appear in a characteristic region. The aromatic ring vibrations are also well-defined.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR is often sufficient for structural elucidation, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.

The "Why": Unambiguous 3D Structure Determination

This technique is particularly valuable for confirming the regiochemistry of the substituents on the quinoline ring, leaving no doubt as to the 5-bromo and 8-trifluoromethyl substitution pattern. It is the ultimate arbiter in structural chemistry.

Experimental Workflow for X-ray Crystallography

XRay_Workflow Crystal Grow single crystals (e.g., slow evaporation) Mount Mount a suitable crystal on the diffractometer Crystal->Mount Data Collect diffraction data (X-ray exposure) Mount->Data Solve Solve the crystal structure (e.g., direct methods) Data->Solve Refine Refine the structural model Solve->Refine Validate Validate the final structure Refine->Validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Synthesis and Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a process of building a self-validating case through the synergistic use of multiple analytical techniques.

Conclusion_Diagram MS Mass Spectrometry Structure Confirmed Structure: This compound MS->Structure Molecular Formula (C₁₀H₅BrF₃N) & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Structure Connectivity & Regiochemistry IR IR Spectroscopy IR->Structure Functional Groups (CF₃, C-Br) XRay X-ray Crystallography XRay->Structure Unambiguous 3D Confirmation

Caption: Synergistic approach to structural elucidation.

Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy identifies the key functional groups. NMR spectroscopy then provides the detailed map of the molecular framework, establishing the precise connectivity and regiochemistry of the substituents. Finally, X-ray crystallography can offer the ultimate, unambiguous confirmation of the three-dimensional structure. Together, these techniques provide a robust and trustworthy elucidation of the structure of this compound, enabling further research and development in the fields of medicinal chemistry and materials science.

References

5-Bromo-8-(trifluoromethyl)quinoline: A Technical Dossier and Research Outlook for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile chemical nature and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery.[3][4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] Concurrently, the presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, making 5-Bromo-8-(trifluoromethyl)quinoline a highly attractive, yet underexplored, building block for the synthesis of novel chemical entities with therapeutic potential.

This technical guide provides a comprehensive overview of this compound (CAS No. 1239460-75-3), including its chemical properties, proposed synthesis, expected reactivity, and a forward-looking perspective on its potential applications in drug discovery, particularly in oncology and inflammation research.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1239460-75-3[7][8][9]
Chemical Formula C₁₀H₅BrF₃N[8]
Molecular Weight 276.05 g/mol [8][10]
IUPAC Name This compound[8]
Predicted Boiling Point 309.6 ± 37.0 °C at 760 mmHg[8]
Predicted Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

Proposed Synthesis

A definitive, peer-reviewed synthesis of this compound has not been identified in the current literature. However, based on established methods for quinoline synthesis, a plausible and efficient route can be proposed. The Combes quinoline synthesis offers a direct approach starting from an appropriately substituted aniline and a β-diketone.

Proposed Synthetic Pathway: Modified Combes Synthesis

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-4-bromobenzotrifluoride 2-Amino-4-bromobenzotrifluoride condensation Acid-catalyzed Condensation 2-amino-4-bromobenzotrifluoride->condensation acetylacetone Acetylacetone acetylacetone->condensation cyclization Thermal Cyclization condensation->cyclization Intermediate (β-amino vinyl ketone) product This compound cyclization->product Synthetic_Utility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira heck Heck Coupling (R-CH=CH₂) start->heck product_aryl product_aryl suzuki->product_aryl 5-Aryl/Alkyl-8-(trifluoromethyl)quinoline product_amino product_amino buchwald->product_amino 5-Amino-8-(trifluoromethyl)quinoline product_alkynyl product_alkynyl sonogashira->product_alkynyl 5-Alkynyl-8-(trifluoromethyl)quinoline product_alkenyl product_alkenyl heck->product_alkenyl 5-Alkenyl-8-(trifluoromethyl)quinoline Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->RTK Binding Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Activation Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Inhibitor 5-Substituted-8-(trifluoromethyl)quinoline Derivative Inhibitor->RTK Inhibition

References

A Technical Guide to the Biological Activity of Quinoline Derivatives: Mechanisms, Applications, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most privileged structures in medicinal chemistry.[1][2] Its inherent chemical properties and versatile nature allow for extensive structural modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4][5] From the historical success of quinine in combating malaria to modern targeted cancer therapies, quinoline derivatives have consistently proven their value in drug discovery and development.[3][6]

This guide provides an in-depth exploration of the core biological activities of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to explain the underlying mechanisms of action and the causal logic behind experimental design. We will delve into the established and emerging therapeutic applications, supported by detailed, field-proven protocols for evaluating these activities in a laboratory setting.

Section 1: Antimalarial Activity - The Foundational Triumph

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural alkaloid, was the first effective treatment, and its synthetic analogs, like chloroquine and mefloquine, became mainstays of antimalarial chemotherapy.[7]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, is the disruption of the parasite's detoxification process within the host's red blood cells.[8]

  • Hemoglobin Digestion: The Plasmodium parasite resides in an acidic food vacuole where it digests the host's hemoglobin to acquire essential amino acids.[7]

  • Toxic Heme Byproduct: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[9]

  • Detoxification Pathway: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline pigment called hemozoin (β-hematin).[9]

  • Quinoline Intervention: Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[10] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization.[8] This inhibition leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[7][11]

More lipophilic quinolines like mefloquine and quinine are not concentrated as extensively in the food vacuole and may have alternative targets, though their final mechanisms are still being fully elucidated.[7][10]

Visualizing the Antimalarial Mechanism

The following diagram illustrates the critical intervention point of chloroquine in the parasite's lifecycle.

Antimalarial_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity CQ_acc Chloroquine Accumulation CQ_acc->Block Block->Hemozoin Inhibition RBC Red Blood Cell CQ_ext Chloroquine CQ_ext->CQ_acc Diffusion

Caption: Chloroquine inhibits heme polymerization in the parasite's food vacuole.

Section 2: Anticancer Activity - A Multifaceted Approach

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[12][13] Their efficacy stems from their ability to interact with a diverse range of molecular targets involved in cancer progression.[14]

Key Anticancer Mechanisms

The anticancer activity of quinolines is not monolithic; different derivatives employ distinct mechanisms:

  • Tyrosine Kinase Inhibition: Many quinolines are designed to inhibit specific tyrosine kinases (TKs) that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptors (VEGFR). By blocking these enzymes, the compounds interfere with signaling pathways that control cell proliferation, angiogenesis, and metastasis.[13][15] Lenvatinib is a notable example of a quinoline-based multi-kinase inhibitor.[6]

  • Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors. They intercalate with DNA and stabilize the DNA-topoisomerase complex, leading to DNA strand breaks that cannot be repaired, ultimately triggering apoptosis (programmed cell death).[12][15]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit the polymerization of tubulin, a key component of the cellular cytoskeleton.[16] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[16]

  • Induction of Apoptosis & Cell Cycle Arrest: Beyond specific enzyme targets, many quinoline compounds induce apoptosis and cause cell cycle arrest through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key cell cycle regulators.[12][14]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

A fundamental step in evaluating a potential anticancer compound is determining its cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose. The causality is direct: the assay measures metabolic activity, which is proportional to the number of viable cells. A reduction in signal indicates a loss of viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test quinoline derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Quantitative Data Summary: Anticancer Activity

The following table presents example IC50 values for hypothetical quinoline derivatives against various cancer cell lines, illustrating how such data is typically structured for comparison.

Derivative IDCancer Cell LineTarget PathwayIC50 (µM)
QN-A01MCF-7 (Breast)Topoisomerase II8.5
QN-A02A549 (Lung)VEGFR-2 Kinase2.1
QN-B01HCT116 (Colon)Tubulin5.3
QN-B02PC3 (Prostate)Apoptosis Inducer12.7

Section 3: Antimicrobial Activity - Combating Resistance

With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents.[18] Quinoline derivatives, including the well-known fluoroquinolones, represent a versatile scaffold for developing novel antibacterial and antifungal compounds.[6][19][20]

Mechanisms of Antimicrobial Action
  • Antibacterial: The most famous quinolones, the fluoroquinolones (e.g., ciprofloxacin), act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to rapid bacterial cell death. Other quinoline derivatives may act through different mechanisms, such as disrupting the cell membrane or inhibiting other essential enzymes.

  • Antifungal: The antifungal activity of certain quinoline derivatives is also significant. For example, some quinoline-based hybrids show potent activity against fungi like Cryptococcus neoformans and Candida species.[21] Mechanisms can include disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[22] It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[23][24] This protocol is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.

Objective: To determine the MIC of a quinoline derivative against a specific bacterial or fungal strain.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[23] Dilute this suspension to the final working concentration of ~5 x 10^5 CFU/mL.[22]

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline derivative in the broth medium. Start with a high concentration and dilute across the plate, leaving the last columns for controls.

  • Inoculation: Add a defined volume of the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for media sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[22]

Section 4: Anti-inflammatory and Neuroprotective Activities

The versatility of the quinoline scaffold extends to modulating inflammatory responses and protecting against neurodegeneration.

Anti-inflammatory Mechanisms

Quinoline-based molecules can target several key components of the inflammatory cascade.[25] They have been shown to inhibit enzymes like Cyclooxygenase (COX) and targets such as Phosphodiesterase 4 (PDE4).[26] The structure of the derivative dictates its target specificity; for example, quinolines with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[25]

Neuroprotective Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have shown promise.[27] A primary mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. Additionally, some derivatives possess antioxidant properties that may protect neurons from oxidative stress, a contributing factor in neurodegeneration.[28][29]

General Research Workflow

The discovery and validation of biologically active quinoline derivatives follow a logical, multi-stage process.

Research_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Assays (e.g., MIC, MTT) Purification->Primary_Assay Secondary_Assay Secondary Assays (Mechanism of Action) Primary_Assay->Secondary_Assay Active Hits Animal_Model Animal Models (Efficacy & Toxicity) Secondary_Assay->Animal_Model Promising Leads PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Lead_Opt->Synthesis Iterative Redesign

References

The Discovery and Development of Novel Quinoline-Derived Trifluoromethyl Alcohols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance the physicochemical and biological properties of drug candidates, improving metabolic stability, lipophilicity, and target binding affinity.[3][4] This guide provides an in-depth technical exploration of the discovery, synthesis, and evaluation of a promising new class of compounds: quinoline-derived trifluoromethyl alcohols. We will delve into the causal logic behind experimental design, present validated protocols for synthesis and analysis, and explore the mechanistic underpinnings of their biological activity, offering a comprehensive resource for researchers in drug development.

Introduction: The Strategic Convergence of Quinoline and Trifluoromethyl Moieties

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of applications including anticancer, antimalarial, and antibacterial agents.[5][6] Its rigid, planar structure and versatile functionalization potential allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6]

The trifluoromethyl group, on the other hand, is a powerful tool for molecular engineering in medicinal chemistry.[7] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[3] The introduction of a CF3 group can block metabolic pathways, enhance membrane permeability, and increase binding affinity to biological targets.[3][4] The combination of a quinoline core with a trifluoromethyl alcohol moiety presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and improved drug-like properties.[8]

Synthetic Methodologies: From Conception to Compound

The synthesis of quinoline-derived trifluoromethyl alcohols can be approached through several strategic pathways. A common and effective method involves the functionalization of methyl quinolines with trifluoromethyl ketones.[8] This approach allows for the direct introduction of the desired trifluoromethyl alcohol functionality onto the quinoline scaffold.

General Synthetic Protocol: sp³ C-H Functionalization

This protocol outlines a general method for the synthesis of quinoline-derived trifluoromethyl alcohols via the sp³ C-H functionalization of a methylquinoline with a trifluoromethyl ketone.[8]

Rationale: This method is chosen for its directness and efficiency in creating the target C-C bond. The use of a strong base facilitates the deprotonation of the methyl group on the quinoline, creating a nucleophilic carbanion that can then attack the electrophilic carbonyl carbon of the trifluoromethyl ketone.

Experimental Protocol:

  • Reaction Setup: To a solution of the starting methylquinoline (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) (1.1 eq.) dropwise at a low temperature (e.g., -78 °C).

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the quinolinyl carbanion.

  • Electrophilic Quench: Add a solution of the desired trifluoromethyl ketone (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_process Downstream Processing cluster_end Final Product & Analysis Methylquinoline Methylquinoline Base-mediated C-H Functionalization Base-mediated C-H Functionalization Methylquinoline->Base-mediated C-H Functionalization Nucleophile Precursor Trifluoromethyl Ketone Trifluoromethyl Ketone Trifluoromethyl Ketone->Base-mediated C-H Functionalization Electrophile Aqueous Workup & Extraction Aqueous Workup & Extraction Base-mediated C-H Functionalization->Aqueous Workup & Extraction Column Chromatography Column Chromatography Aqueous Workup & Extraction->Column Chromatography Quinoline-Derived Trifluoromethyl Alcohol Quinoline-Derived Trifluoromethyl Alcohol Column Chromatography->Quinoline-Derived Trifluoromethyl Alcohol Spectroscopic Characterization (NMR, MS) Spectroscopic Characterization (NMR, MS) Quinoline-Derived Trifluoromethyl Alcohol->Spectroscopic Characterization (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Quinoline-Derived Trifluoromethyl Alcohol->Purity Analysis (HPLC)

Caption: A generalized workflow for the synthesis and purification of quinoline-derived trifluoromethyl alcohols.

Structural Characterization and Purity Assessment

The unambiguous identification and purity determination of the synthesized compounds are critical for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.[9]

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • ¹⁹F NMR: Confirms the presence and electronic environment of the trifluoromethyl group, typically showing a singlet around -60 to -80 ppm.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[10] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[10] The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.[11][12]

Biological Evaluation: Unveiling Therapeutic Potential

Quinoline-derived trifluoromethyl alcohols have shown promise in several therapeutic areas, most notably as anticancer, antiepileptic, and analgesic agents.[8][13] A systematic approach to their biological evaluation is crucial to identify lead compounds for further development.

In Vitro Cytotoxicity Assays

A primary step in assessing anticancer potential is to evaluate the cytotoxicity of the novel compounds against a panel of human cancer cell lines.[14][15]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline-derived trifluoromethyl alcohol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).[16]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Reference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olA549 (Lung)14.14[8][16]
Cisplatin (Reference)A549 (Lung)>14.14[16]
Poly-functionalised dihydropyridine quinoline derivative A4A549 (Lung)Toxic at 250 µM[15]
Poly-functionalised dihydropyridine quinoline derivative A8A549 (Lung)Toxic at 125, 250, and 500 µM[15]
Mechanistic Studies

Understanding the mechanism of action is crucial for rational drug design and development. Quinoline derivatives can exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues interfere with DNA replication by intercalating into the DNA helix or inhibiting topoisomerase enzymes.[17][18]

  • Kinase Inhibition: Quinoline-based compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as Pim-1 kinase and Src kinase.[17]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[19] Apoptosis can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

Diagram: Potential Mechanisms of Anticancer Activity

G Quinoline-Derived Trifluoromethyl Alcohol Quinoline-Derived Trifluoromethyl Alcohol DNA Intercalation DNA Intercalation Quinoline-Derived Trifluoromethyl Alcohol->DNA Intercalation Topoisomerase Inhibition Topoisomerase Inhibition Quinoline-Derived Trifluoromethyl Alcohol->Topoisomerase Inhibition Kinase Inhibition (e.g., Pim-1, Src) Kinase Inhibition (e.g., Pim-1, Src) Quinoline-Derived Trifluoromethyl Alcohol->Kinase Inhibition (e.g., Pim-1, Src) Disruption of DNA Replication Disruption of DNA Replication DNA Intercalation->Disruption of DNA Replication Topoisomerase Inhibition->Disruption of DNA Replication Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition (e.g., Pim-1, Src)->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis Disruption of DNA Replication->Induction of Apoptosis Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death Cell Cycle Arrest->Induction of Apoptosis

Caption: Plausible mechanisms of action for the anticancer effects of quinoline-derived trifluoromethyl alcohols.

In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy and toxicity in a whole-organism context. The zebrafish embryo model has emerged as a powerful tool for high-throughput screening of toxicity and preliminary efficacy.[8]

Rationale for Zebrafish Model: Zebrafish embryos offer several advantages, including rapid development, optical transparency (allowing for real-time imaging of drug effects), and genetic homology to humans.

Conclusion and Future Directions

The strategic combination of the quinoline scaffold with a trifluoromethyl alcohol moiety has yielded a new class of compounds with significant therapeutic potential. The synthetic methodologies are robust, and the analytical techniques for their characterization are well-established. Early biological evaluations have demonstrated promising anticancer, antiepileptic, and analgesic activities.[8][13]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline ring and the substituents on the trifluoromethyl alcohol side chain to optimize potency and selectivity.

  • Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will enable a more profound understanding of their mechanism of action and facilitate structure-based drug design.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are essential for their progression into preclinical and clinical development.

This technical guide provides a solid foundation for researchers to embark on the discovery and development of novel quinoline-derived trifluoromethyl alcohols, a class of molecules with the potential to address unmet medical needs.

References

The Trifluoromethylated Quinoline Scaffold: A Multifaceted Modulator of Cellular Processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Mechanisms of Action

Introduction: The Strategic Role of Trifluoromethylation in Quinoline Bioactivity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has proven to be a transformative approach in drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule.[1] This enhancement in biological activity has led to the development of a diverse array of trifluoromethylated quinolines with potent antimalarial, anticancer, antiviral, and antimicrobial properties.[2][3] This guide provides a comprehensive exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and drug development professionals.

Antimalarial Activity: Targeting Protein Synthesis in Plasmodium falciparum

The quinoline methanol derivative, mefloquine, with its two trifluoromethyl groups, has been a cornerstone in malaria prophylaxis and treatment.[4] While its precise mechanism of action was debated for some time, recent evidence has significantly clarified its primary target.

Core Mechanism: Inhibition of the 80S Ribosome

Groundbreaking research utilizing cryo-electron microscopy has revealed that mefloquine directly targets the 80S ribosome of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5][6][7] Specifically, the (+)-mefloquine enantiomer binds to the GTPase-associated center of the ribosome, a critical site for protein synthesis.[7][8] This binding event obstructs the translation process, leading to a cessation of protein production and ultimately, parasite death.[5][8][9] The significance of this finding is underscored by mutagenesis studies, where alteration of the mefloquine-binding residues on the ribosome conferred resistance to the drug, thereby validating this as a key parasite-killing mechanism.[7]

The trifluoromethyl groups are crucial for the enhanced antimalarial potency of these quinolines. They contribute to the molecule's ability to overcome resistance mechanisms that affect other antimalarials like chloroquine.[10]

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[11][12][13]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.[14][15] Treatment of cancer cells with trifluoromethylated quinoline derivatives has been shown to trigger the apoptotic cascade.[16] Furthermore, these compounds can arrest the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[17]

Inhibition of Key Signaling Pathways

Several trifluoromethylated quinolines have been demonstrated to inhibit critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central to cell survival, proliferation, and angiogenesis.[18][19] By blocking these pathways, these compounds can effectively halt tumor growth and progression.

Targeted Enzyme Inhibition

More specific mechanisms of action have also been identified. For instance, certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been found to target and inhibit Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a protein implicated in cancer cell survival.[20] Other derivatives have been shown to function as sodium channel blockers, a mechanism that can be relevant in certain types of cancer.[21][22]

Quantitative Anticancer Activity

The cytotoxic potential of various trifluoromethylated quinoline derivatives has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound/AlternativeCell LineCancer TypeIC50 (µM)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/ml
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937Leukemia43.95 ± 3.53 µg/ml
Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate (6e)MDA-MB-468Triple-Negative Breast Cancer2.5–5
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferation assaysNot Specified14.14

Note: The data presented is a selection from various sources and experimental conditions may vary.[11][23][24]

Antiviral Activity: A Broad-Spectrum Defense

The antiviral properties of trifluoromethylated quinolines have been demonstrated against a range of viruses, including Zika virus, dengue virus, and coronaviruses.[24][25][26][27]

Inhibition of Viral Replication and Entry

The primary antiviral mechanism of these compounds appears to be the inhibition of viral replication.[25] Some derivatives have also been shown to prevent the internalization of viruses into host cells.[28] For coronaviruses, mefloquine has demonstrated potent activity, although its cytotoxicity is a consideration.[24] The proposed mechanism for some quinolines against coronaviruses involves interference with viral entry at a post-attachment stage.[24]

Modulation of Host Cell Processes

In addition to directly targeting viral processes, some trifluoromethylated quinolines may exert their antiviral effects by modulating host cell pathways, such as autophagy, which can be hijacked by viruses for their replication.[28]

Antimicrobial and Antifungal Activity: Targeting Essential Bacterial and Fungal Processes

Trifluoromethylated quinoline derivatives have shown promising activity against various bacterial and fungal pathogens.[29][30][31]

Inhibition of DNA Gyrase and Topoisomerase IV

A proposed mechanism for the antibacterial action of some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[32] These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the complex between these enzymes and bacterial DNA, the quinolines prevent the resealing of DNA strands, leading to lethal DNA damage.

Quantitative Antimicrobial and Antifungal Activity

The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

CompoundBacterial/Fungal StrainMIC (µg/mL)
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridS. pneumoniae ATCC 49619≤ 0.008
Quinoline-1,2,3-triazole-aniline conjugateS. aureus0.12
Quinoline-1,2,3-triazole-aniline conjugateE. coli0.12
Quinoline-based hydroxyimidazolium hybridCryptococcus neoformans15.6

Note: The data presented is a selection from various sources and experimental conditions may vary.[33][34]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Treat cells with various concentrations of the trifluoromethylated quinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][18][35]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[35]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[4]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest by trypsinization.[36][37]

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubate for at least 30 minutes on ice.[17][20][38]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.[2][17][20]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.[36][38]

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.[36]

Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified duration.[23]

  • Cell Harvesting and Washing: Collect both adherent and suspension cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[4][23]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[4][23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.[4]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Anticancer Mechanism of Trifluoromethylated Quinolines cluster_1 Induction of Apoptosis cluster_2 Cell Cycle Arrest cluster_3 Inhibition of Signaling Pathways cluster_4 Targeted Enzyme Inhibition TFQ Trifluoromethylated Quinoline Caspase Caspase Activation TFQ->Caspase CellCycle Cell Cycle Arrest (G2/M Phase) TFQ->CellCycle PI3K PI3K/Akt/mTOR Pathway TFQ->PI3K inhibition Ras Ras/Raf/MEK Pathway TFQ->Ras inhibition SGK1 SGK1 TFQ->SGK1 inhibition SodiumChannel Sodium Channels TFQ->SodiumChannel blockade Apoptosis Apoptosis Caspase->Apoptosis

Caption: Key anticancer mechanisms of trifluoromethylated quinolines.

MTT_Workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Quinoline Derivative B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4h) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The incorporation of trifluoromethyl groups into the quinoline scaffold has yielded a class of compounds with remarkable and diverse biological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of protein synthesis in malaria parasites to the induction of apoptosis and cell cycle arrest in cancer cells, and the disruption of viral replication and bacterial DNA synthesis. This in-depth understanding of their molecular targets and cellular effects is crucial for the rational design and development of next-generation therapeutics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

5-Bromo-8-(trifluoromethyl)quinoline suppliers and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifluoromethylquinoline core offers a combination of metabolic stability, potent biological activity, and specific physicochemical properties, while the bromine atom at the 5-position serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail plausible synthetic routes, and describe its reactivity in key chemical transformations. Furthermore, we will discuss its applications, supported by established protocols, comparative data, and a survey of commercial availability.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents, including antimalarials (e.g., Mefloquine), antibacterials (e.g., Ciprofloxacin), and anticancer agents (e.g., Lenvatinib).[1][2] Its versatility stems from its rigid, bicyclic aromatic structure which can be readily functionalized to modulate biological activity.

The Role of the 8-(Trifluoromethyl) Group

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[3] The -CF3 group at the 8-position of the quinoline ring imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[3]

  • Increased Lipophilicity: The -CF3 group enhances the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3]

  • Modulation of Basicity: As a powerful electron-withdrawing group, it reduces the basicity of the quinoline nitrogen, which can alter the molecule's pKa and its interaction with biological targets.

  • Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity.[4]

The 5-Bromo Group: A Versatile Synthetic Handle

The bromine atom at the C5 position is not merely a substituent; it is a strategic tool for molecular diversification.[5] Its presence allows for a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[6] This enables the straightforward introduction of various aryl, heteroaryl, alkyl, or alkyne groups, making this compound an ideal starting point for building libraries of complex derivatives for structure-activity relationship (SAR) studies.[5][7]

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and spectral properties is essential for its effective use in research.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1239460-75-3[8]
Molecular Formula C₁₀H₅BrF₃N[8]
Molecular Weight 276.05 g/mol [8]
Appearance Typically a powder[5]
Boiling Point 309.6 ± 37.0 °C at 760 mmHg (Calculated)American Elements
Storage Sealed in dry, Room Temperature[8]
Spectroscopic Characterization

While experimental spectra should be run for confirmation, the expected spectroscopic data for this compound are as follows. Representative spectra (¹H NMR, ¹³C NMR, IR, MS) are often available from commercial suppliers.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, doublets of doublets) would be characteristic of the substitution pattern.

  • ¹⁹F NMR: A sharp singlet is expected in the region around -60 ppm, characteristic of the -CF₃ group attached to an aromatic ring.[10]

  • ¹³C NMR: The carbon spectrum will show ten distinct signals for the aromatic carbons. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling, typically with a large coupling constant (¹JCF ~275 Hz).[10]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis of this compound

The construction of the this compound scaffold can be approached through several classical heterocyclic synthesis methods. The Gould-Jacobs reaction is a highly versatile and reliable method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[11][12]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the pyridine ring of the quinoline system, leading back to a substituted aniline and a malonic ester derivative, which are the key starting materials for the Gould-Jacobs reaction. Subsequent halogenation and functional group transformations would yield the final product.

retrosynthesis target This compound intermediate1 4-Chloro-5-bromo-8-(trifluoromethyl)quinoline target->intermediate1 Dechlorination intermediate2 5-Bromo-8-(trifluoromethyl)quinolin-4-ol intermediate1->intermediate2 Chlorination (e.g., POCl₃) intermediate3 Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate intermediate2->intermediate3 Saponification & Decarboxylation starting_materials 4-Bromo-2-(trifluoromethyl)aniline + Diethyl 2-(ethoxymethylene)malonate intermediate3->starting_materials Gould-Jacobs Cyclization

Caption: Retrosynthesis of this compound.

Representative Synthetic Protocol: Gould-Jacobs Approach

This protocol describes a plausible, multi-step synthesis based on the established Gould-Jacobs reaction.[13]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the mixture to cool, which should result in the formation of the intermediate diethyl 2-(((4-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate. This intermediate can be purified or used directly in the next step.

    • Rationale: This step is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of the malonate derivative to form the key enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • Filter the solid and wash with hexane to purify.

    • Rationale: The high temperature induces an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) followed by the elimination of ethanol to form the quinolone ring system.[12]

Step 3: Saponification and Decarboxylation

  • Suspend the carboxylate product from Step 2 in a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux until the solid dissolves and the hydrolysis of the ester is complete (monitor by TLC).

  • Cool the solution and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will first protonate the carboxylate and then induce decarboxylation upon further heating.

  • Heat the acidic mixture gently until gas evolution (CO₂) ceases.

  • Cool the mixture in an ice bath to precipitate the 5-Bromo-8-(trifluoromethyl)quinolin-4-ol product. Filter and wash with water.

    • Rationale: Saponification cleaves the ethyl ester to a sodium carboxylate. Acidification protonates it, and the resulting β-keto acid readily undergoes decarboxylation upon heating to yield the 4-quinolone.

Step 4: Deoxyhalogenation

  • Treat the 4-quinolone from Step 3 with a chlorinating agent such as neat phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it slowly over crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, this compound.

    • Rationale: The 4-quinolone tautomerizes to the 4-hydroxyquinoline form, which is then converted to the 4-chloro derivative by POCl₃. The chloro group can then be removed if desired, though the 4-chloro intermediate is itself a useful synthetic building block. For the final target, a subsequent dehalogenation step (e.g., catalytic hydrogenation) would be required to remove the 4-chloro substituent.

Chemical Reactivity and Key Transformations

The primary utility of this compound in synthetic chemistry lies in the reactivity of its C-Br bond, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron compound.[14] It is widely used to synthesize biaryl and heteroaryl-aryl compounds.[15]

suzuki_workflow sub This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) sub->reagents boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->reagents product 5-Aryl-8-(trifluoromethyl)quinoline reagents->product Heat

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from methodologies for similar bromo-heterocyclic substrates.[15][16]

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 85-100 °C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-8-(trifluoromethyl)quinoline.

    • Rationale: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

Applications in Research and Development

The trifluoromethylquinoline scaffold is a cornerstone in the development of treatments for a wide range of diseases.[1][17] Derivatives of 8-(trifluoromethyl)quinoline have shown significant promise as:

  • Antiviral Agents: Certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated potent in-vitro activity against the Zika Virus (ZIKV), in some cases exceeding the potency of the reference compound mefloquine.[1]

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs, and fluorinated analogs are continuously explored to combat drug-resistant strains of Plasmodium falciparum.[17]

  • Anticancer Agents: The scaffold is used to design kinase inhibitors and other agents targeting signaling pathways involved in cancer progression.[17]

  • CNS Agents: Quinoline derivatives have been investigated for various central nervous system effects, including potential as antiepileptic and analgesic agents.[2]

This compound serves as a critical starting material to access novel derivatives for screening in these therapeutic areas. The C5 position provides a vector for expansion, allowing chemists to probe specific binding pockets in target proteins and optimize pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

Commercial Availability and Procurement

This compound is available from several fine chemical suppliers catering to the research and development market. Pricing and availability can vary based on purity and quantity.

SupplierExample PurityExample QuantityExample Price (USD)Source
Sunway Pharm Ltd97%1 g$669.00[8]
Sunway Pharm Ltd97%5 g$2008.00[8]
American ElementsHigh Purity Forms (99%+)Quote RequiredRequest QuoteAmerican Elements
BLD PharmResearch GradeVariousRequest QuoteBLD Pharm

Note: Prices are subject to change and are provided for illustrative purposes only. Researchers should obtain current quotes directly from suppliers.

Conclusion

This compound is a high-value chemical intermediate whose strategic design combines the biologically favorable properties of the trifluoromethylquinoline core with the synthetic flexibility afforded by a bromo substituent. Its utility in palladium-catalyzed cross-coupling reactions makes it an essential building block for constructing diverse molecular libraries aimed at discovering new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and procurement to empower researchers in leveraging this powerful scaffold for scientific innovation.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective on a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a place of distinction. Its presence in a multitude of clinically significant drugs is a testament to its versatile pharmacophoric properties.[1][2] The introduction of a bromine atom and a trifluoromethyl group at the 5- and 8-positions, respectively, bestows upon the 5-Bromo-8-(trifluoromethyl)quinoline molecule a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, a bioisostere for various functionalities, can enhance metabolic stability, binding affinity, and cell permeability, while the bromo substituent serves as a versatile handle for a myriad of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[3]

This guide is crafted not as a rigid set of rules, but as a dynamic framework for understanding and safely harnessing the potential of this valuable building block. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind each recommendation. We will explore not just the "how," but the "why," fostering a deeper understanding that is the bedrock of both safety and innovation in the laboratory.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a compound's intrinsic properties is the first line of defense in ensuring its safe handling. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1239460-75-3[4][5][6]
Molecular Formula C₁₀H₅BrF₃N[4][5][6]
Molecular Weight 276.05 g/mol [4][5][6]
Appearance White to off-white solid (predicted)[7]
Melting Point Not explicitly available; likely a solid at room temperature
Boiling Point Not available
Solubility Predicted to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone.[8]

Hazard Identification and GHS Classification:

While a specific GHS classification for this compound is not universally available, data from structurally related brominated and trifluoromethylated quinolines suggest the following potential hazards:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

GHS Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of this compound. The following PPE is mandatory to minimize exposure.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent contact with the eyes, which can cause serious irritation. A face shield may be necessary when handling larger quantities or if there is a splash hazard.
Hand Protection Chemical-resistant gloves (Nitrile or neoprene recommended)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and disposed of after handling the compound.
Body Protection Laboratory coatA long-sleeved, fully buttoned lab coat protects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Air-purifying respirator with an appropriate cartridgeRecommended if working in a poorly ventilated area or when there is a potential for generating dust or aerosols. Always consult your institution's safety officer for respirator selection.

Engineering Controls:

All manipulations of this compound should be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.

Section 3: Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Stability: While specific stability data is not widely available, related quinoline derivatives exhibit good thermal stability.[9] However, prolonged exposure to light and moisture should be avoided.

Section 4: Synthetic Protocols and Mechanistic Insights

Proposed Synthetic Workflow:

The synthesis would likely proceed via a two-step sequence: trifluoromethylation of a suitable quinoline precursor followed by regioselective bromination.

G A 8-Substituted Quinoline Precursor B Trifluoromethylation A->B e.g., Ruppert-Prakash reagent C 8-(Trifluoromethyl)quinoline B->C D Regioselective Bromination C->D e.g., NBS in H2SO4 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical, based on related transformations):

  • Trifluoromethylation of 8-aminoquinoline (or a suitable precursor):

    • Rationale: The introduction of the trifluoromethyl group at the 8-position is a key transformation. The use of a Ruppert-Prakash type reagent (e.g., TMSCF₃) is a common and effective method for the trifluoromethylation of aromatic rings.

    • Protocol:

      • Dissolve the 8-substituted quinoline precursor in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon, Nitrogen).

      • Cool the reaction mixture to 0 °C.

      • Slowly add the trifluoromethylating agent (e.g., TMSCF₃) and a suitable initiator (e.g., a fluoride source like TBAF).

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Quench the reaction with a saturated aqueous solution of NH₄Cl.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

  • Regioselective Bromination of 8-(Trifluoromethyl)quinoline:

    • Rationale: The directing effects of the substituents on the quinoline ring will govern the position of bromination. Electrophilic aromatic substitution on the quinoline ring is known to favor the 5- and 8-positions.[10][11] With the 8-position already occupied by the trifluoromethyl group, the 5-position becomes the most likely site for electrophilic attack. The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a common method for the bromination of deactivated aromatic rings.[12]

    • Protocol:

      • Carefully dissolve the 8-(trifluoromethyl)quinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

      • Slowly add N-Bromosuccinimide (NBS) in portions, maintaining the low temperature.

      • Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) until the starting material is consumed (monitored by TLC or LC-MS).

      • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

      • Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃) to a neutral pH.

      • Filter the solid product and wash with cold water.

      • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Section 5: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, making it a valuable building block in drug discovery programs.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[1][13][14]

  • Buchwald-Hartwig Amination: The C-Br bond can also participate in palladium-catalyzed Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds with various amines. This is a powerful tool for synthesizing libraries of compounds with diverse amine functionalities.[15][16]

  • Nucleophilic Aromatic Substitution (SNA_r): While the quinoline ring is generally electron-deficient, the presence of the strongly electron-withdrawing trifluoromethyl group can further activate the ring towards nucleophilic aromatic substitution, particularly if additional activating groups are present.[17]

Application in Kinase Inhibitor Drug Discovery:

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[2][18][19][20] this compound can serve as a key intermediate in the synthesis of such inhibitors. The general workflow is depicted below.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Quinoline Intermediate B->C D Further Synthetic Modifications C->D E Potential Kinase Inhibitor Candidate D->E

Caption: Workflow for the use of this compound in kinase inhibitor synthesis.

Section 6: Spectroscopic Data (Representative)

NucleusPredicted Chemical Shift (ppm)MultiplicityRationale
¹H7.5 - 9.0mAromatic protons on the quinoline ring.
¹³C120 - 150mAromatic carbons of the quinoline ring.
¹³C~123 (quartet)qCarbon of the trifluoromethyl group, split by fluorine atoms.
¹⁹F~ -60sSingle peak for the three equivalent fluorine atoms of the trifluoromethyl group.

Section 7: Spill Management and Waste Disposal

Spill Management:

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to your institution's environmental health and safety department.

Waste Disposal:

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix with non-halogenated waste streams.[23]

  • Containerization: Use a dedicated, properly labeled hazardous waste container.

  • Disposal Method: The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[24] This ensures the complete destruction of the molecule and prevents environmental contamination.

References

Methodological & Application

5-Bromo-8-(trifluoromethyl)quinoline experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Purification, and Application of 5-Bromo-8-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

This document provides a comprehensive experimental guide for researchers, scientists, and professionals in drug development on the synthesis, purification, characterization, and potential applications of this compound. This quinoline derivative serves as a critical building block in medicinal chemistry, leveraging the unique electronic properties of its bromine and trifluoromethyl substituents.

Introduction and Significance

This compound (CAS No. 1239460-75-3) is a halogenated heterocyclic aromatic compound with the molecular formula C₁₀H₅BrF₃N.[1][2] The quinoline scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[3][4][5] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, while the electron-withdrawing trifluoromethyl (CF₃) group at the 8-position can significantly enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.[5]

This guide details a representative synthetic protocol, purification strategies, and analytical characterization methods, grounded in established chemical principles for quinoline synthesis and functionalization.[3][6]

Key Properties Summary
PropertyValueReference
CAS Number 1239460-75-3[1][2]
Molecular Formula C₁₀H₅BrF₃N[1][7]
Molecular Weight 276.05 g/mol [1][7]
Appearance Typically an off-white to yellow solid[8]
Storage Sealed in a dry, room temperature environment[7]

Proposed Synthetic Pathway & Experimental Protocol

While a single, universally adopted synthesis for this compound is not extensively documented in publicly available literature, a robust and logical pathway can be constructed based on well-established quinoline synthesis and functionalization reactions. The following multi-step protocol is a representative example, starting from a commercially available precursor, 8-(trifluoromethyl)quinolin-4-ol.

Workflow of Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline
  • Causality: The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group. Converting it to a chloride using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) creates a reactive intermediate suitable for subsequent dehalogenation.

  • Materials:

    • 8-(Trifluoromethyl)quinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Safety First: Conduct this reaction in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9] POCl₃ is highly corrosive and reacts violently with water.

    • To a dry round-bottom flask, add 8-(trifluoromethyl)quinolin-4-ol (1.0 equiv).

    • Carefully add phosphorus oxychloride (5.0-10.0 equiv) to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled mixture onto crushed ice in a large beaker. This step is highly exothermic and must be done with caution.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-Chloro-8-(trifluoromethyl)quinoline.

Step 2: Synthesis of 8-(Trifluoromethyl)quinoline
  • Causality: The chloro group at the 4-position can be removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for this dehalogenation, reducing the C-Cl bond to a C-H bond. A base is often added to neutralize the HCl generated during the reaction.

  • Materials:

    • Crude 4-Chloro-8-(trifluoromethyl)quinoline

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • A base (e.g., sodium acetate or triethylamine)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas

    • Celite®

  • Protocol:

    • Dissolve the crude 4-Chloro-8-(trifluoromethyl)quinoline (1.0 equiv) in methanol or ethanol in a suitable hydrogenation vessel.

    • Add the base (e.g., sodium acetate, 1.5 equiv).

    • Safety: Carefully add 10% Pd/C (approx. 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Pd/C can be pyrophoric.

    • Seal the vessel, evacuate the air, and introduce hydrogen gas (typically 1-3 atm or a balloon).

    • Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude 8-(Trifluoromethyl)quinoline.

Step 3: Synthesis of this compound
  • Causality: This step involves an electrophilic aromatic substitution. The quinoline ring is activated towards electrophiles in a strong acidic medium. The trifluoromethyl group is a meta-director, while the ring nitrogen deactivates the pyridine ring. This directs the incoming electrophile (Br⁺, generated from N-Bromosuccinimide) primarily to the 5 and 7 positions of the benzene ring. The 5-position is often favored.[10]

  • Materials:

    • Crude 8-(Trifluoromethyl)quinoline

    • N-Bromosuccinimide (NBS)

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask

    • Ice bath

  • Protocol:

    • Safety: Handle concentrated sulfuric acid and NBS with extreme care in a fume hood.

    • Cool a flask containing concentrated sulfuric acid to 0 °C using an ice bath.

    • Slowly add 8-(Trifluoromethyl)quinoline (1.0 equiv) to the cold acid with stirring.

    • Once the quinoline has dissolved, add N-Bromosuccinimide (1.0-1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.

Purification Protocol

Purification is critical to remove unreacted starting materials, reagents, and isomeric byproducts. A combination of techniques is often most effective.[11]

Protocol 1: Column Chromatography

This is the most effective method for separating the target compound from isomers and other impurities.[11]

  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If the product is obtained as a solid of moderate purity, recrystallization can be an efficient final purification step.

  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate) where the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

Analytical Characterization

Confirming the structure and purity of the final compound is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct aromatic protons. The chemical shifts and coupling constants will be characteristic of the substituted quinoline ring system.

    • ¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[12]

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. The chemical shift provides confirmation of the trifluoromethyl environment.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (C₁₀H₅BrF₃N), matching the calculated value of 276.05. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by integrating the area of the product peak relative to any impurity peaks.

Safety and Handling

This compound and its synthetic intermediates require careful handling.

  • General Precautions: Always work in a well-ventilated fume hood.[9] Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9]

  • Hazards: While specific data for this exact compound is limited, related bromo- and trifluoromethyl- anilines and quinolines are often classified as toxic if swallowed, and may cause skin, eye, and respiratory irritation.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Safety_Precautions cluster_safety Core Safety Requirements WorkArea Work in Fume Hood PPE Wear Goggles, Gloves, Lab Coat Handling Avoid Inhalation & Skin Contact Disposal Follow Institutional Waste Protocols

References

The Synthetic Utility of 5-Bromo-8-(trifluoromethyl)quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] The strategic functionalization of the quinoline core is a key pursuit in drug discovery, enabling the fine-tuning of pharmacological properties.[5] Among the diverse array of substituted quinolines, 5-Bromo-8-(trifluoromethyl)quinoline stands out as a particularly valuable building block. Its utility stems from the presence of two distinct and reactive sites: a bromine atom at the C-5 position, ideal for a multitude of cross-coupling reactions, and a strongly electron-withdrawing trifluoromethyl group at the C-8 position, which significantly influences the electronic properties of the heterocyclic system. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Key Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the interplay of its substituents. The bromine atom at the C-5 position serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The trifluoromethyl group at C-8, a powerful electron-withdrawing group, modulates the electron density of the quinoline ring system, impacting its reactivity and the properties of its derivatives. This electronic influence can be a critical factor in the biological activity of the resulting molecules.[3]

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[6] this compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of substituents at the 5-position.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[7][8] The reaction of this compound with various boronic acids or their derivatives provides a straightforward route to 5-aryl- and 5-vinyl-8-(trifluoromethyl)quinolines.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(Br)L2 (R = Quinoline Ring) Pd(0)L2->Oxidative Addition Complex R-Br Transmetalation Complex R-Pd(II)(R')L2 (R' = from Boronic Acid) Oxidative Addition Complex->Transmetalation Complex R'-B(OH)2, Base Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equivalents)

  • SPhos (ligand) (0.005 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[7]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.[7]

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-8-(trifluoromethyl)quinoline.[7]

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes efficient coupling.
Base K₂CO₃A mild base suitable for a wide range of functional groups.
Solvent Water:Acetonitrile (4:1)A polar solvent system that facilitates the dissolution of reagents.
Temperature 37 °CMild conditions that are often sufficient for reactive bromides.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[9] This reaction is invaluable for the synthesis of 5-alkynyl-8-(trifluoromethyl)quinolines, which are important intermediates in drug discovery.

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Product Characterization Reagents This compound Terminal Alkyne Pd Catalyst & Cu(I) Salt Base & Solvent Setup Combine reagents under inert atmosphere Reagents->Setup Execution Stir at elevated temperature Monitor by TLC/LC-MS Setup->Execution Workup Aqueous workup Extraction Execution->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis

Caption: A general workflow for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF or THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-(trifluoromethyl)quinoline.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂A stable and effective Pd(II) precatalyst.
Copper Source CuIA common and efficient co-catalyst for the Sonogashira reaction.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent DMF or THFPolar aprotic solvents that facilitate the reaction.
Temperature 60-100 °CHigher temperatures may be required for less reactive substrates.

Table 2: Recommended starting conditions for Sonogashira coupling of this compound.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction allows for the introduction of a wide range of amino groups at the 5-position of the quinoline ring, a key transformation in the synthesis of many biologically active compounds.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Ar-Br Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative Addition->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L Amine Coordination->Deprotonation Base Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.25 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (ligand) (10 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) (1.25 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), NaO-t-Bu (1.25 equiv.), this compound (1.0 equiv.), and the desired amine (1.25 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an appropriate aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand XantphosA bulky, electron-rich phosphine ligand that is effective for C-N bond formation.
Base NaO-t-BuA strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneA non-polar solvent suitable for high-temperature reactions.
Temperature 90-110 °CElevated temperatures are often necessary to drive the reaction to completion.

Table 3: Recommended starting conditions for Buchwald-Hartwig amination of this compound.

Application II: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis.[2][5] While the bromine atom at the C-5 position is the primary site for cross-coupling, the quinoline ring itself possesses C-H bonds that can be selectively functionalized, offering alternative pathways to novel derivatives. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of these reactions. Further research into the direct C-H functionalization of this compound could unveil new synthetic avenues.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse array of functionalized quinolines. Its utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides researchers with a powerful toolkit for the construction of novel molecular architectures with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important reagent in organic synthesis.

References

Application Notes and Protocols for 5-Bromo-8-(trifluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential.[1] Its unique structure allows for extensive functionalization, leading to a diverse array of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of specific substituents can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly promising derivative: 5-Bromo-8-(trifluoromethyl)quinoline .

The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 8-position creates a unique electronic and steric environment. The trifluoromethyl group, a well-known bioisostere for a methyl group, is highly lipophilic and electron-withdrawing, which can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Bromine, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This combination of substituents suggests that this compound is a compelling candidate for drug discovery, particularly in the realm of oncology and kinase inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1239460-75-3[4]
Molecular Formula C₁₀H₅BrF₃N[4]
Molecular Weight 276.05 g/mol [4]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

Proposed Synthesis Protocol

Workflow for the Synthesis of this compound

cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Regioselective Bromination A 2-Amino-3-(trifluoromethyl)aniline E 8-(Trifluoromethyl)quinoline A->E Reacts with B Glycerol B->E Reacts with C Oxidizing Agent (e.g., Nitrobenzene) C->E In the presence of D Sulfuric Acid D->E In the presence of F 8-(Trifluoromethyl)quinoline I This compound F->I Reacts with G N-Bromosuccinimide (NBS) G->I In the presence of H Sulfuric Acid H->I In the presence of cluster_0 Kinase Inhibition A This compound B Kinase ATP-Binding Site A->B Binds to D Phosphorylation of Substrate B->D Prevents C ATP C->B Competes with E Inhibition of Downstream Signaling D->E Leads to

References

The Strategic Utility of 5-Bromo-8-(trifluoromethyl)quinoline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Drug Candidates

In the landscape of medicinal chemistry, the quinoline core is a distinguished heterocyclic scaffold, forming the backbone of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1][2] Its rigid structure and opportunities for diverse functionalization make it a cornerstone of drug design. Within this important class of molecules, 5-Bromo-8-(trifluoromethyl)quinoline emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates.

This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and showcase its application in the synthesis of targeted therapies, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile molecule in their own discovery programs.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The presence of both a bromine atom and a trifluoromethyl group on the quinoline core significantly influences its reactivity and physical characteristics.

PropertyValueSource
CAS Number 1239460-75-3[3][4]
Molecular Formula C₁₀H₅BrF₃N[3][4]
Molecular Weight 276.05 g/mol [3][4]
Boiling Point 309.6 ± 37.0 °C at 760 mmHg[3]
MDL Number MFCD25542357[3][4]

Note: Further experimental data such as melting point and detailed NMR spectral assignments are not consistently available in public literature and should be determined empirically upon receipt of the compound.

The Influence of Substitution on Reactivity: A Mechanistic Perspective

The synthetic utility of this compound is largely dictated by the electronic effects of its substituents. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I).[5] This has two major consequences for the quinoline ring system:

  • Activation of the C-Br Bond: The electron-withdrawing nature of the -CF₃ group at the C-8 position decreases the electron density across the aromatic system. This electronic pull makes the carbon atom of the C-Br bond at the C-5 position more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.[2]

  • Increased Stability: The -CF₃ group enhances the metabolic stability of molecules by blocking potential sites of oxidative metabolism.[6] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation.[7]

The bromine atom at the C-5 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.

Application Spotlight: Synthesis of the CHK1 Inhibitor MU380

A compelling application of a derivative of this compound is in the synthesis of the potent and selective Checkpoint Kinase 1 (CHK1) inhibitor, MU380 .[8][9] CHK1 is a critical regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[10] The synthesis of MU380 showcases the strategic importance of the quinoline scaffold in creating highly specific kinase inhibitors. While the exact synthetic route to MU380 from a bromo-trifluoromethyl-quinoline precursor is proprietary, the core structure strongly suggests a synthetic pathway involving the coupling of a nucleophile at the C-5 position of the quinoline ring.

Key Synthetic Transformations: Protocols and Methodologies

The bromine at the C-5 position of this compound is primed for functionalization via palladium-catalyzed cross-coupling reactions. The two most synthetically valuable transformations for this building block are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high functional group tolerance.[2] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-5 position.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is an adapted procedure based on established methods for similar electron-deficient bromoquinolines and may require optimization for specific boronic acids.[7][11]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-8-(trifluoromethyl)quinoline.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination.[2] For particularly challenging couplings, more specialized ligands like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ may be required.[7]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] Cs₂CO₃ is often more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is necessary to dissolve the inorganic base and facilitate the transmetalation process. The solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ B Inert Atmosphere: Evacuate & Backfill A->B C Add Degassed Solvents B->C D Heat & Stir (90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water & Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12][13] This reaction is particularly important in pharmaceutical chemistry, as the arylamine motif is present in a vast number of bioactive molecules. For this compound, this allows for the introduction of primary or secondary amines at the C-5 position.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

This is an adapted protocol based on conditions developed for other electron-deficient bromo-heterocycles.[14][15] Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst like XPhos Pd G3) (1-3 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Add this compound (1.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-8-(trifluoromethyl)quinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich monophosphine ligand such as XPhos is highly effective for coupling with electron-deficient aryl bromides.[15] These ligands facilitate the rate-limiting oxidative addition and promote the final reductive elimination step. Using pre-formed palladacycle precatalysts (G3 or G4) can offer greater reliability and faster activation.[16]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination. For very sensitive substrates, a weaker base like Cs₂CO₃ might be used, but this often requires higher temperatures and longer reaction times.

  • Solvent and Atmosphere: Anhydrous and oxygen-free conditions are critical for the Buchwald-Hartwig amination, as the Pd(0) catalyst is sensitive to oxidation and the strong bases used are sensitive to moisture.[16]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_complex L₂Pdᴵᴵ(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [L₂Pdᴵᴵ(Ar)(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (+ HNR¹R²) Amido_complex L₂Pdᴵᴵ(Ar)(NR¹R²) Amine_complex->Amido_complex Deprotonation (- H-Base⁺Br⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands out as a highly strategic building block in the synthesis of advanced pharmaceutical candidates. Its unique electronic properties, conferred by the trifluoromethyl group, enhance its reactivity in key cross-coupling reactions while simultaneously imparting metabolic stability—a highly desirable feature in drug design. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently employ this versatile scaffold. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-designed, functionalized heterocyclic building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.

References

protocol for C–H trifluoromethylation of 8-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective C–H Trifluoromethylation of 8-Aminoquinoline Derivatives

This technical guide provides a comprehensive protocol for the direct, copper-catalyzed C–H trifluoromethylation of 8-aminoquinoline amides. Trifluoromethylated organic molecules are of paramount importance in medicinal chemistry and materials science, as the inclusion of the -CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Quinolines, in particular, are privileged scaffolds found in numerous therapeutic agents.[2][3] The ability to directly install a trifluoromethyl group onto a quinoline core via C–H activation represents a highly efficient and atom-economical synthetic strategy.

The protocol described herein focuses on the selective functionalization of the C5 position, a transformation enabled by the powerful chelating effect of the 8-aminoquinoline moiety, which acts as a bidentate directing group.[4][5] This guide is intended for researchers in synthetic organic chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

The Principle: 8-Aminoquinoline as a Directing Group

The success of this regioselective trifluoromethylation hinges on the use of the 8-aminoquinoline group as a directing auxiliary. This group forms a stable five-membered palladacycle or similar chelate with the transition metal catalyst (e.g., copper or palladium) through its two nitrogen atoms (the quinoline nitrogen and the amide nitrogen).[4][6] This chelation brings the metal center into close proximity to the C–H bonds at the C5 and C7 positions of the quinoline ring, facilitating selective activation of one of these sites over all others. In many documented cases, the reaction shows a strong preference for the C5 position.[7][8]

The 8-aminoquinoline auxiliary is not merely a spectator; it is an active participant in the catalytic cycle. While its installation requires an extra synthetic step (amide bond formation), its effectiveness in directing C–H functionalization and the potential for its subsequent removal make it a powerful tool in complex molecule synthesis.[9]

Figure 1: Chelation of an 8-aminoquinoline amide derivative to a copper center, directing C-H activation.

Proposed Reaction Mechanism

The precise mechanism can depend on the specific substrate and reaction conditions. However, a widely accepted pathway for the copper-catalyzed trifluoromethylation of 8-amidoquinolines involves a CF₃ radical.[7][10] The catalytic cycle can be broadly described by the following key steps:

  • Chelation and C–H Activation: The 8-aminoquinoline substrate coordinates to the copper catalyst. This is followed by a concerted metalation-deprotonation (CMD) event to form a six-membered copper-containing intermediate, activating the C5–H bond.

  • Generation of the CF₃ Radical: The trifluoromethylating agent (e.g., Togni's reagent or Umemoto's reagent) reacts with the copper catalyst or another component in the reaction mixture to generate the electrophilic trifluoromethyl radical (•CF₃).

  • Radical Capture: The organocopper intermediate reacts with the •CF₃ radical. This step can proceed through an oxidative addition to a Cu(III)-CF₃ species followed by reductive elimination.

  • Product Release and Catalyst Regeneration: The C–CF₃ bond is formed, releasing the trifluoromethylated product and regenerating the active copper catalyst to complete the cycle.

G A Substrate + Cu(II) Catalyst B Chelated Cu(II) Intermediate A->B Coordination C C-H Activation (Organocopper Intermediate) B->C CMD E Radical Capture (Cu(III)-CF3 Intermediate) C->E Reaction with •CF3 D CF3 Radical Generation D->E F Reductive Elimination E->F F->A Catalyst Regeneration G C5-Trifluoromethylated Product F->G

Figure 2: A proposed catalytic cycle for the copper-catalyzed C5-H trifluoromethylation.

Experimental Protocol

This protocol is adapted from a reported copper-catalyzed 5-position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives.[7]

Materials and Equipment
  • Substrate: N-(quinolin-8-yl)pivalamide (or other 8-aminoquinoline amide derivative)

  • Catalyst: Copper(I) iodide (CuI)

  • Trifluoromethylating Agent: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

  • Solvent: Dichloroethane (DCE)

  • Reaction Vessel: Schlenk tube or sealed vial

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware, magnetic stirrer, heating plate or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Reaction Procedure

The following procedure is for a representative 0.2 mmol scale reaction.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N-(quinolin-8-yl)pivalamide (45.6 mg, 0.2 mmol, 1.0 equiv.).

  • Addition of Reagents: In the open air, add copper(I) iodide (3.8 mg, 0.02 mmol, 0.1 equiv.) and Togni's Reagent II (76.0 mg, 0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Add dichloroethane (DCE, 2.0 mL).

  • Inert Atmosphere: Seal the Schlenk tube, and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath or on a heating block at 80 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis to check for consumption of the starting material.

Work-up and Purification
  • Cooling and Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified directly by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 5% to 30%) is typically effective for eluting the product.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the C5-trifluoromethylated 8-aminoquinoline derivative as a solid.

Data Summary: Reaction Optimization and Substrate Scope

Effective C–H functionalization often requires careful optimization of reaction parameters. The choice of catalyst, oxidant, solvent, and temperature can significantly impact yield and selectivity.

Table 1: Representative Optimization of Reaction Conditions

EntryCatalyst (mol%)Trifluoromethylating AgentSolventTemp (°C)Yield (%)
1CuI (10)Togni's Reagent IIDCE80>90
2Cu(OAc)₂ (10)Togni's Reagent IIDCE80~75
3Pd(OAc)₂ (10)Togni's Reagent IIDCE80~40
4CuI (10)Umemoto's ReagentDCE80~60
5CuI (10)Togni's Reagent IIToluene80~55
6CuI (10)Togni's Reagent IIDCE60~70

Note: Yields are approximate and based on representative literature data for illustrative purposes.[7][11]

The protocol generally exhibits good functional group tolerance. A variety of amide directing groups and substituents on the quinoline ring are tolerated.

Table 2: Exemplary Substrate Scope for C5-Trifluoromethylation

Substrate (N-acyl group)Product Yield (%)
Pivaloyl (t-BuCO-)95
Acetyl (CH₃CO-)88
Benzoyl (PhCO-)91
Carbamate (Boc-)75
Sulfonamide (Ts-)68

Note: Yields are based on published results and may vary.[7]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent and running the reaction under a strict inert atmosphere can be beneficial. Increasing the reaction time or temperature may also improve conversion.

  • Side Products: The formation of the C7-isomer is a potential side reaction, although generally minor. Purification by chromatography is usually sufficient to separate isomers. Dimerization of the starting material can also occur.

  • Directing Group Cleavage: For synthetic applications, the 8-aminoquinoline directing group often needs to be removed. Various methods have been developed for this, including oxidative cleavage protocols that convert the robust amide into a more labile imide.[9]

  • Safety: Trifluoromethylating agents should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Overall Workflow

The entire process, from starting materials to the final, purified product, follows a logical sequence of operations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate, Catalyst, & Reagent B Add to Dry Schlenk Tube A->B C Add Solvent (DCE) B->C D Purge with N2/Ar C->D E Heat at 80 °C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Isolate Pure Product I->J

Figure 3: Standard experimental workflow for C5-H trifluoromethylation of 8-aminoquinoline amides.

References

The Strategic Application of 5-Bromo-8-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its structural rigidity, coupled with the capacity for extensive functionalization, has rendered it a "privileged scaffold" in drug discovery. A multitude of quinoline derivatives have been developed, exhibiting a broad spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] These compounds exert their effects through diverse mechanisms of action, such as inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways involved in tumor progression.[6][7] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[8] Consequently, 5-Bromo-8-(trifluoromethyl)quinoline emerges as a highly valuable and versatile starting material for the synthesis of a new generation of anticancer drug candidates. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and the underlying scientific rationale.

The Strategic Importance of this compound

The this compound scaffold offers a unique combination of chemical handles for molecular elaboration. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, enabling the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nature of the trifluoromethyl group at the C-8 position can influence the reactivity of the quinoline ring and modulate the pharmacokinetic properties of the resulting derivatives.

Synthetic Pathways to Novel Anticancer Agents

The generation of diverse libraries of compounds from this compound is crucial for identifying lead candidates with potent and selective anticancer activity. The Suzuki-Miyaura and Sonogashira reactions are paramount in this endeavor.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-8-(trifluoromethyl)quinolines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is instrumental in creating biaryl structures, which are common motifs in kinase inhibitors and other targeted anticancer agents.[2]

Rationale for Methodological Choices

The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Mora coupling. Palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine ligand like SPhos is a highly effective catalytic system for the coupling of heteroaryl bromides. SPhos is an electron-rich and sterically hindered ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the final product. A weak inorganic base such as potassium carbonate (K₂CO₃) is employed to facilitate the transmetalation step without causing the degradation of sensitive functional groups. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 1. Combine this compound, Arylboronic Acid, and K₂CO₃ in a reaction vial. catalyst 2. Prepare catalyst solution: Pd(OAc)₂ and SPhos in Water:Acetonitrile. reagents->catalyst addition 3. Add catalyst solution to the reaction vial. catalyst->addition reaction 4. Heat and stir the reaction mixture. addition->reaction workup 5. Cool, dilute with Ethyl Acetate and water. Separate organic layer. reaction->workup purification 6. Dry, concentrate, and purify by column chromatography. workup->purification product 7. Obtain pure 5-Aryl-8-(trifluoromethyl)quinoline. purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.01 eq.) and SPhos (0.01 eq.) in a 4:1 mixture of water and acetonitrile.

  • Reaction Setup: Add the freshly prepared catalyst solution to the reaction vial containing the solid reagents.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Aryl-8-(trifluoromethyl)quinoline.

Application Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-8-(trifluoromethyl)quinolines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for synthesizing compounds with a linear alkynyl linker, which can act as a rigid spacer in drug design or be a precursor for further transformations.

Rationale for Methodological Choices

A typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective palladium catalyst. Copper(I) iodide (CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction.

Experimental Workflow: Sonogashira Coupling

setup 1. Add this compound, Pd(PPh₃)₄, and CuI to a dry flask under inert gas. solvent 2. Add anhydrous THF and triethylamine. setup->solvent alkyne 3. Add the terminal alkyne dropwise. solvent->alkyne reaction 4. Stir at room temperature. alkyne->reaction workup 5. Dilute with Ethyl Acetate and water. Separate organic layer. reaction->workup purification 6. Dry, concentrate, and purify by column chromatography. workup->purification product 7. Obtain pure 5-Alkynyl-8-(trifluoromethyl)quinoline. purification->product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry, two-necked round-bottom flask, add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and Copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) followed by triethylamine (2.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 5-Alkynyl-8-(trifluoromethyl)quinoline.

Potential Mechanisms of Action and Biological Evaluation

Derivatives of this compound are anticipated to exhibit anticancer activity through various mechanisms, mirroring the broader class of quinoline-based agents.[6][7]

Potential Molecular Targets
  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1 kinase.[2]

  • Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another mechanism by which quinoline derivatives can induce cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The synthesized compounds can be screened for their ability to induce programmed cell death in cancer cells through various signaling pathways.

Illustrative Biological Data of Related Quinoline Derivatives

The following table summarizes the anticancer activity of some exemplary substituted quinoline derivatives to highlight the potential of this scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,8-Bis(trifluoromethyl)-4-substituted quinolinesHL-60 (Leukemia)19.88[6]
5,7-Dibromo-8-hydroxyquinolinesHeLa (Cervical Cancer)6.7 - 25.6[10]
Quinoline-Curcumin HybridsA549 (Lung Cancer)2.43[7]
Indeno[1,2-c]quinoline derivativesHeLa (Cervical Cancer)0.23[7]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel anticancer agents. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provide efficient and modular routes to a diverse range of derivatives. The protocols and rationale presented in this guide offer a solid foundation for researchers in drug discovery to explore the therapeutic potential of this exciting class of compounds. The systematic synthesis and biological evaluation of these novel quinoline derivatives hold the promise of identifying next-generation anticancer drugs with improved efficacy and selectivity.

References

Application Notes and Protocols: A Guide to the Experimental Synthesis of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its synthesis has been a subject of intense investigation for over a century, leading to a rich collection of named reactions and modern catalytic strategies.[2][3][5] This comprehensive guide provides an in-depth exploration of key experimental workflows for the synthesis of quinoline-based compounds. We move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting. Detailed, step-by-step protocols for classical methods such as the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses are presented alongside a discussion of modern, greener alternatives. Furthermore, this guide includes protocols for the purification and analytical characterization of quinoline derivatives, ensuring a holistic understanding of the synthetic workflow from starting materials to the final, validated compound.

Introduction: The Enduring Significance of the Quinoline Core

First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable building blocks in organic synthesis.[5][6] The unique electronic and structural features of the quinoline ring system impart a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][4] This has cemented their importance in drug discovery and development. The continuous evolution of synthetic methodologies, from harsh classical conditions to more benign and efficient modern approaches, reflects the ongoing quest for novel quinoline-based compounds with enhanced therapeutic potential.[2][3][4] This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to navigate the synthesis of this vital class of heterocyclic compounds.

Classical Synthetic Strategies: The Foundation of Quinoline Chemistry

The classical named reactions for quinoline synthesis, developed in the late 19th century, remain cornerstones of heterocyclic chemistry.[6][7] Understanding these methods provides a crucial foundation for appreciating more contemporary approaches.

The Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, is a versatile method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[5][8]

Causality of Experimental Choices: The reaction proceeds in two key stages: the formation of an enamine intermediate followed by an acid-catalyzed cyclodehydration.[9] Concentrated sulfuric acid or polyphosphoric acid is typically employed as the catalyst to facilitate both the initial condensation and the subsequent intramolecular electrophilic aromatic substitution that forms the quinoline ring.[5] The choice of aniline and β-diketone dictates the substitution pattern of the final product.

Visualizing the Combes Synthesis Mechanism:

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization and Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Substitution Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration (-H₂O)

Caption: Mechanism of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reactant Addition: To the flask, add aniline (0.1 mol) and acetylacetone (a 1,3-diketone, 0.1 mol).[10]

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.[11]

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with continuous stirring.[11]

  • Reaction: Gently heat the reaction mixture to 100°C for 30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice (200 g).[11]

  • Neutralization and Isolation: Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline. The 2,4-dimethylquinoline will separate as an oil.[11]

  • Purification: Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purify by vacuum distillation.

Regioselectivity Considerations: With unsymmetrical β-diketones, a mixture of regioisomers can be formed. Steric effects of the substituents on both the aniline and the diketone play a significant role in determining the major product.[8]

The Conrad-Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[12][13][14]

Causality of Experimental Choices: This two-step synthesis first involves the formation of a Schiff base intermediate.[13] The subsequent thermal cyclization at high temperatures (around 250°C) is the rate-determining step and leads to the formation of the 4-hydroxyquinoline product.[12][13] The use of an inert, high-boiling solvent like mineral oil can significantly improve yields.[13]

Visualizing the Conrad-Limpach Synthesis Mechanism:

Conrad_Limpach_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Condensation (-H₂O) Ketoester β-Ketoester Ketoester->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Heat (~250°C) Electrocyclic Ring Closing Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline Elimination of ROH & Tautomerization DvM_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization and Oxidation Aniline Aniline Adduct Michael Adduct Aniline->Adduct 1,4-Conjugate Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Adduct Cyclized_Intermediate Dihydroquinoline Intermediate Adduct->Cyclized_Intermediate Acid-catalyzed Cyclization & Dehydration Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Oxidation Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization and Dehydration Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Base or Acid Catalysis Methylene_Ketone α-Methylene Ketone Methylene_Ketone->Aldol_Adduct Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate -H₂O Quinoline Substituted Quinoline Unsaturated_Intermediate->Quinoline Intramolecular Condensation (-H₂O)

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-8-(trifluoromethyl)quinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group on the quinoline scaffold, imparts distinct physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. As such, the comprehensive analytical characterization of this molecule is paramount for ensuring its identity, purity, and stability throughout the research and development lifecycle.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of this compound. The protocols and insights presented herein are grounded in established analytical principles and data from related chemical structures, offering a robust framework for the analysis of this and similar quinoline derivatives.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for interpreting analytical data.

  • Molecular Formula: C₁₀H₅BrF₃N[1][2]

  • Molecular Weight: 276.05 g/mol [1][2]

  • CAS Number: 1239460-75-3[1][3]

PropertyValueSource
Molecular FormulaC₁₀H₅BrF₃N[1][2]
Molecular Weight276.05 g/mol [1][2]
CAS Number1239460-75-3[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides insights into the chemical environment and connectivity of the hydrogen atoms on the quinoline ring.

Expected Chemical Shifts and Coupling Constants: The aromatic region of the ¹H NMR spectrum is expected to show a series of doublets and doublets of doublets, characteristic of the substituted quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-28.8 - 9.0ddJ = 4.0-5.0, 1.5-2.0
H-37.5 - 7.7ddJ = 8.0-9.0, 4.0-5.0
H-48.4 - 8.6ddJ = 8.0-9.0, 1.5-2.0
H-67.7 - 7.9dJ = 8.0-9.0
H-77.9 - 8.1dJ = 8.0-9.0

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary slightly.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard zg30 or similar.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts: The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

CarbonExpected Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4135 - 137
C-4a128 - 130
C-5115 - 117
C-6130 - 132
C-7125 - 127
C-8128 - 130 (quartet)
C-8a145 - 147
-CF₃120 - 125 (quartet)

Note: These are predicted values. The signals for C-5 and C-8 will be significantly influenced by the directly attached bromine and trifluoromethyl groups, respectively.

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for confirming the presence and chemical environment of the trifluoromethyl group.[4]

Expected Chemical Shift: The ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups on aromatic rings typically appears in the range of -60 to -70 ppm relative to CFCl₃.[5][6] For 2-methyl-8-(trifluoromethyl)quinoline, a chemical shift in this range has been reported.[7]

Protocol for ¹⁹F NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal standard.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dilute sample in volatile solvent Injection Inject 1 µL SamplePrep->Injection Separation Separation on DB-5MS column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 50-400) Ionization->Detection Data Identify molecular ion and fragmentation pattern Detection->Data

References

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are the core of numerous pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds such as ciprofloxacin, and various anticancer and anti-inflammatory drugs.[1][2][3][4] Beyond medicine, quinolines find applications as catalysts, corrosion inhibitors, and in the manufacturing of dyes.[3][5][6] The persistent demand for novel quinoline-based compounds necessitates robust, scalable, and efficient synthetic methodologies.

This guide provides an in-depth analysis of established and contemporary methods for the large-scale synthesis of substituted quinolines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical considerations essential for successful scale-up.

I. Classical Approaches to Quinoline Synthesis: The Foundation

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis.[7][8] While sometimes requiring harsh conditions, their reliability and broad substrate scope have ensured their continued relevance.

A. The Skraup Synthesis: A Powerful, Albeit Vigorous, Method

The Skraup synthesis, first reported in 1880, is a cornerstone for producing quinolines, often unsubstituted at the 2- and 4-positions.[1][9][10] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (commonly nitrobenzene), and concentrated sulfuric acid.[1][9][10]

Causality Behind Experimental Choices:

The reaction's vigor stems from the highly exothermic dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[10] The sulfuric acid acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps. Nitrobenzene serves a dual role as an oxidizing agent to aromatize the dihydroquinoline intermediate and as a solvent.[1][10]

Experimental Protocol: Synthesis of Quinoline from Aniline

Safety Precaution: The Skraup reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10][11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place aniline (1.0 equiv).

  • Addition of Reagents: To the aniline, add glycerol (3.0 equiv) and a mild oxidizing agent like ferrous sulfate to moderate the reaction.[12]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (3.0 equiv) through the dropping funnel.[10]

  • Heating: Once the addition is complete, heat the mixture cautiously to initiate the reaction. Once the reaction begins, it may become self-sustaining. Maintain a gentle reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it into a large volume of water.

  • Neutralization and Purification: Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.[10] The crude quinoline can then be purified by steam distillation.[10][12]

Diagram of the Skraup Synthesis Workflow

Skraup_Synthesis Aniline Aniline Reaction_Vessel Reaction Vessel Aniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Vessel Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Reaction_Vessel Heating Heating (Reflux) Reaction_Vessel->Heating Exothermic Reaction Workup Work-up (Quenching, Neutralization) Heating->Workup Purification Purification (Steam Distillation) Workup->Purification Product Substituted Quinoline Purification->Product

Caption: Workflow for the Skraup Synthesis of Quinolines.

B. The Doebner-von Miller Reaction: Versatility in Substitution

A modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of 2- and 4-substituted quinolines by reacting an aromatic amine with α,β-unsaturated aldehydes or ketones.[9][13][14]

Causality Behind Experimental Choices:

This reaction offers greater flexibility in the final product's substitution pattern. The α,β-unsaturated carbonyl compound can be generated in situ from the condensation of two carbonyl compounds.[13] Lewis or Brønsted acids catalyze the reaction.[13] A significant challenge is the potential for acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which can lead to lower yields.[12]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine aniline (1.0 equiv) and concentrated hydrochloric acid.

  • Addition of Carbonyl Compound: To this mixture, add crotonaldehyde (an α,β-unsaturated aldehyde) dropwise with stirring.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the Skraup synthesis, involving neutralization and steam distillation or column chromatography.

C. The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[1][5][9]

Causality Behind Experimental Choices:

The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization.[1][5] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization step.[1][9] A limitation is that strongly electron-withdrawing groups on the aniline can inhibit the cyclization.[1]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Formation of Enamine: In a flask, mix aniline (1.0 equiv) with acetylacetone (a β-diketone, 1.0 equiv). The mixture is often heated to facilitate the formation of the enamine intermediate with the removal of water.

  • Cyclization: The crude enamine is then added to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

  • Heating: The mixture is heated to promote the intramolecular electrophilic substitution and subsequent dehydration to form the quinoline ring.

  • Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base.

  • Purification: The product is typically isolated by extraction and purified by crystallization or chromatography.

Diagram of the Combes Synthesis Mechanism

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Protonation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: Key steps in the Combes Synthesis of Quinolines.

D. The Friedländer Synthesis: A Convergent and Scalable Approach

The Friedländer synthesis is a highly convergent method that involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][15] This method is particularly amenable to large-scale synthesis due to its often milder conditions and good yields.[15][16]

Causality Behind Experimental Choices:

The reaction can be catalyzed by either acids or bases.[15] The initial step is an aldol condensation between the two carbonyl components, followed by cyclization and dehydration.[15] The choice of catalyst and solvent can significantly influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical ketones.[12][15] Modern modifications have introduced the use of various catalysts, including gold and iodine, to enable the reaction under milder conditions.[15] A one-pot procedure starting from o-nitroarylcarbaldehydes using iron powder for in situ reduction has proven to be a practical and scalable approach.[16]

Experimental Protocol: One-Pot Friedländer Synthesis of 2-Phenylquinoline

This protocol is based on a scalable, one-pot method.[16]

  • Reaction Setup: In a reaction vessel, combine o-nitrobenzaldehyde (1.0 equiv), acetophenone (1.2 equiv), and iron powder (3.0 equiv) in a suitable solvent like ethanol.

  • Acidic Reduction: Add a catalytic amount of aqueous hydrochloric acid to initiate the reduction of the nitro group to an amine.

  • Condensation and Cyclization: After the reduction is complete (as monitored by TLC), add a base such as potassium hydroxide to catalyze the condensation and cyclization.

  • Heating: Heat the reaction mixture at reflux for several hours until the reaction is complete.

  • Work-up and Purification: Cool the mixture, filter off the iron salts, and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography.

Table 1: Comparison of Classical Quinoline Syntheses

Synthesis MethodStarting MaterialsKey ReagentsTypical Substitution PatternScalability Considerations
Skraup Aromatic amine, glycerolConc. H₂SO₄, oxidizing agentUnsubstituted at C2/C4Highly exothermic, requires careful temperature control.[10][12]
Doebner-von Miller Aromatic amine, α,β-unsaturated carbonylAcid catalystSubstituted at C2/C4Polymerization of carbonyl component can reduce yield.[12]
Combes Aromatic amine, β-diketoneStrong acid catalyst2,4-DisubstitutedElectron-withdrawing groups on aniline may hinder reaction.[1]
Friedländer o-Aminoaryl aldehyde/ketone, α-methylene carbonylAcid or base catalystVariably substitutedGenerally good scalability; one-pot variations are efficient.[16]

II. Modern Catalytic Strategies: Towards Greener and More Efficient Synthesis

In recent years, there has been a significant shift towards developing more sustainable and atom-economical methods for quinoline synthesis.[2][8] These modern approaches often utilize transition-metal catalysts or metal-free conditions to achieve high efficiency and functional group tolerance under milder conditions.[17][18]

A. Transition Metal-Catalyzed Annulations

Various transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze the synthesis of quinolines through C-H activation and annulation strategies.[17][18] These methods offer novel pathways to construct the quinoline core with high regioselectivity. For instance, an iridium-catalyzed synthesis from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been shown to be efficient, environmentally benign, and performable on a gram scale.[17]

B. Nanocatalyzed "Green" Protocols

The use of nanocatalysts is an emerging area in quinoline synthesis, offering advantages such as high catalytic activity, easy recovery, and reusability.[2][19] These catalysts can be employed in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, aligning with the principles of green chemistry.[8][19] For example, magnetic iron oxide nanoparticles have been used to catalyze the Friedländer synthesis, allowing for simple magnetic separation of the catalyst.[19]

Catalytic_Cycle

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the quinoline scaffold, a cornerstone of many pharmaceuticals and functional materials. Here, we move beyond simple protocols to address the underlying chemical principles, providing in-depth troubleshooting guides and FAQs to help you optimize reaction conditions, maximize yields, and overcome common experimental hurdles.

General Troubleshooting Workflow

A successful synthesis campaign begins with a logical approach to problem-solving. When a reaction delivers a low yield, fails, or produces a complex mixture, a systematic diagnosis is paramount. The following workflow provides a structured approach to identifying and resolving common issues in quinoline synthesis.

G cluster_0 Initial Reaction Outcome cluster_1 Analysis & Diagnosis cluster_2 Common Root Causes & Solutions Start Low Yield / No Product / Impure Product Check_Purity Verify Starting Material Purity & Integrity (TLC, NMR) Start->Check_Purity Review_Stoichiometry Confirm Stoichiometry & Reagent Addition Order Check_Purity->Review_Stoichiometry Analyze_Crude Analyze Crude Mixture (TLC, LCMS, NMR) Review_Stoichiometry->Analyze_Crude Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Analyze_Crude->Check_Conditions Cause_Polymerization Polymerization / Tarring - Lower Temp - Slow Reagent Addition - Use Biphasic System Check_Conditions->Cause_Polymerization Tarry Mixture? Cause_SideReaction Side Product Formation - Adjust Catalyst - Change Solvent - Optimize Temp Check_Conditions->Cause_SideReaction Multiple Spots on TLC? Cause_Incomplete Incomplete Conversion - Increase Temp/Time - Use More Active Catalyst - Check for Water Check_Conditions->Cause_Incomplete Starting Material Remains? Cause_Decomposition Product/Reagent Decomposition - Use Milder Conditions - Reduce Reaction Time - Protect Sensitive Groups Check_Conditions->Cause_Decomposition Streaking / Baseline Material? Optimized Optimized Reaction Cause_Polymerization->Optimized Implement Solution Cause_SideReaction->Optimized Implement Solution Cause_Incomplete->Optimized Implement Solution Cause_Decomposition->Optimized Implement Solution

Caption: A general workflow for troubleshooting quinoline synthesis reactions.

Frequently Asked Questions (FAQs) - General Topics

Q1: My reaction mixture has turned into a thick, dark tar, making workup impossible. What's happening and how can I prevent it?

A1: This is a classic sign of polymerization, one of the most common challenges in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1][2] The strongly acidic and often high-temperature conditions can cause the α,β-unsaturated aldehyde or ketone intermediates (e.g., acrolein formed from glycerol dehydration) to polymerize.[1][3]

Preventative Measures:

  • Moderate the Reaction: In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the powerful exotherm and reduce charring.[2][3]

  • Control Reagent Concentration: Add the most reactive species (like the α,β-unsaturated carbonyl) slowly to the heated aniline solution. This keeps its instantaneous concentration low, favoring the desired reaction over self-polymerization.[1]

  • Employ a Biphasic System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (like toluene) can drastically reduce its polymerization in the acidic aqueous phase.[1][4]

  • Optimize Temperature: While heat is often necessary, use the lowest effective temperature to initiate and sustain the reaction. Overheating is a primary driver of tar formation.[1][2]

Q2: I'm struggling with the purification of my basic quinoline derivative. It streaks badly on silica gel. What are my options?

A2: Tailing or streaking on silica gel is a common issue for basic compounds like quinolines. This is due to strong, non-ideal interactions between the basic nitrogen atom and the acidic silanol (Si-OH) groups on the silica surface.[5]

Solutions:

  • Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[5]

  • Switch Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[5][6]

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) is a highly effective solution. In this mode, separation is based on hydrophobicity, avoiding the acid-base interaction issues.[5][6]

Q3: My reaction is not going to completion, even after extended heating. What should I investigate?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Activation: The catalyst may be too weak or used in too low a concentration for your specific substrates. Anilines with strong electron-withdrawing groups, for instance, are less nucleophilic and require more potent catalytic systems or higher temperatures to react efficiently.[3][4]

  • Water Inhibition: In many acid-catalyzed cyclization/dehydration steps, the water produced can inhibit the reaction equilibrium.[7] Ensure you are using anhydrous solvents and reagents, or consider using a Dean-Stark apparatus to remove water as it forms.

  • Sub-optimal Temperature: The reaction may simply be kinetically slow at the temperature you are using. Try increasing the temperature incrementally while monitoring the reaction progress by TLC.[7]

Synthesis-Specific Troubleshooting Guides

The Skraup Synthesis

This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[8][9] It is notoriously exothermic and requires careful control.[2][3]

  • Q: My Skraup reaction is proceeding too violently. How do I control it?

    • A: A runaway Skraup reaction is a major safety hazard. The key is moderation. Always add ferrous sulfate (FeSO₄) to the reaction mixture before the slow, careful addition of sulfuric acid with cooling.[2][3][9] The ferrous sulfate moderates the reaction's exothermicity.[3] Heat the mixture gently only to initiate the reaction; then, remove the heat source and allow the exotherm to sustain it.[3]

    • A: Low yields can result from incomplete reaction or purification losses. Ensure a sufficient reflux period after the initial exotherm subsides.[3] The workup, typically involving steam distillation from the tarry residue, is a critical step where product can be lost.[3] Make the crude mixture strongly alkaline before distillation to ensure the quinoline is in its free base form and volatile with steam.[3]

The Doebner-von Miller Reaction

This synthesis uses an aniline and α,β-unsaturated carbonyl compounds under acid catalysis.[10]

  • Q: I'm using an α,β-unsaturated ketone, and the yields are much lower than with an aldehyde. Is this expected?

    • A: Yes, this is often the case. While α,β-unsaturated ketones can be used, the reaction is generally more successful with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric hindrance around the carbonyl group, can lead to lower yields or the formation of complex product mixtures.[1]

  • Q: The final step of my Doebner-von Miller synthesis seems to be inefficient, leaving me with a partially hydrogenated product. How can I drive the final oxidation?

    • A: The final step is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this step is inefficient, you may isolate a mixture of products. The choice of acid catalyst and oxidizing agent (if one is used beyond the Schiff base intermediate) is critical. Some protocols rely on air oxidation, which may be slow. Consider screening different acid catalysts (e.g., HCl, H₂SO₄, Lewis acids like ZnCl₂) as their efficacy in promoting the final oxidation can vary.[1]

The Combes Synthesis

This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12]

G cluster_0 Reactants cluster_1 Intermediate & Cyclization cluster_2 Regioisomeric Products Aniline Aniline Enamine Enamine Intermediate Formation Aniline->Enamine Diketone Unsymmetrical β-Diketone (R1 ≠ R2) Diketone->Enamine Cyclization Acid-Catalyzed Annulation (RDS) Enamine->Cyclization ProductA Product A (e.g., 2-R1, 4-R2) Cyclization->ProductA Steric/Electronic Factors Favor Path 1 ProductB Product B (e.g., 2-R2, 4-R1) Cyclization->ProductB Steric/Electronic Factors Favor Path 2

Caption: Regioselectivity factors in the Combes synthesis.

  • Q: I am using an unsymmetrical β-diketone and getting a mixture of two regioisomers. How can I control the selectivity?

    • A: This is a common challenge. The regioselectivity is determined during the electrophilic aromatic annulation step, which is the rate-determining step.[12] Both steric and electronic effects play a crucial role. For example, using an aniline with electron-donating methoxy groups tends to direct cyclization to form one isomer, while chloro- or fluoroanilines may favor the other.[12] Increasing the steric bulk of one of the R groups on the diketone can also strongly influence the cyclization to minimize steric hindrance.[12] A systematic optimization of the acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) and temperature is recommended to maximize the formation of the desired regioisomer.[11]

The Friedländer Synthesis

This is a versatile condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, catalyzed by acid or base.[8][13]

  • Q: My Friedländer reaction is not working. What are the most critical parameters to check?

    • A: The Friedländer synthesis is sensitive to catalyst choice and temperature.[7] If the reaction is sluggish, first ensure your catalyst is appropriate. Both Brønsted acids (like p-TsOH, H₂SO₄) and bases (like KOH, NaOH) can be effective, but one may be superior for your specific substrates.[13][14][15] Temperature is also key; excessively high temperatures can cause decomposition, while low temperatures may lead to slow reaction rates.[7] Modern catalysts, such as certain heterogeneous solid acids or nanocatalysts, can often promote the reaction under much milder conditions than traditional methods.[14][16][17]

  • Q: I am observing self-condensation of my ketone starting material as a major side reaction. How do I avoid this?

    • A: This aldol-type self-condensation is a known side reaction, particularly under basic catalysis.[13] To mitigate this, consider changing your strategy:

      • Switch to Acid Catalysis: Acidic conditions are often less prone to promoting ketone self-condensation.

      • Modify the Substrate: Instead of the o-aminoaryl ketone, use the corresponding imine. This pre-formed intermediate can then react with the α-methylene ketone, avoiding the conditions that favor self-condensation.[13]

      • Optimize Reaction Conditions: Lowering the temperature and catalyst loading can sometimes disfavor the bimolecular self-condensation relative to the desired intramolecular cyclization.

Data Summary: Comparison of Classical Quinoline Syntheses

Synthesis MethodStarting MaterialsTypical Catalyst(s)Key AdvantagesCommon Challenges
Skraup Aniline, Glycerol, Oxidizing AgentH₂SO₄, FeSO₄ (moderator)[15]Uses simple, inexpensive starting materials.Highly exothermic/violent reaction, significant tar formation.[2][3][18]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis Acids (e.g., HCl, ZnCl₂)[1][10]More general than Skraup; wider variety of substitutions possible.Polymerization of carbonyl compound is a major side reaction.[1][4]
Combes Aniline, β-DiketoneH₂SO₄, Polyphosphoric Acid (PPA)[11][12]Directly yields 2,4-disubstituted quinolines.Regioselectivity issues with unsymmetrical diketones.[2][12]
Friedländer o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid (p-TsOH) or Base (KOH)[13][15]High convergence and versatility; avoids harsh oxidizing conditions.Substrate availability; potential for ketone self-condensation.[13]

Detailed Experimental Protocol

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a modern, efficient synthesis utilizing microwave irradiation, which can significantly reduce reaction times and improve yields.[7][19]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclohexanone (2.0 mmol)

  • Glacial Acetic Acid (2.0 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Combine 2-aminobenzophenone (1.0 mmol) and cyclohexanone (2.0 mmol) in the microwave reaction vessel.

  • Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.[7]

  • Securely seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine to prevent streaking) to yield the pure quinoline derivative.

References

Technical Support Center: Synthesis of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-8-(trifluoromethyl)quinoline (CAS 1239460-75-3)[1]. This document is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important fluorinated quinoline derivative. We will delve into common synthetic challenges, provide detailed troubleshooting steps, and offer protocols grounded in established chemical principles.

The incorporation of a trifluoromethyl group and a bromine atom into the quinoline scaffold imparts unique electronic properties, making this compound a valuable building block in medicinal chemistry and materials science. However, the synthesis can be challenging, often plagued by issues such as low conversion rates, side product formation, and difficult purifications. This guide provides a structured approach to overcoming these obstacles.

Synthetic Overview: The Skraup-Doebner-von Miller Approach & Subsequent Bromination

A common and adaptable route to substituted quinolines is the Skraup or Doebner-von Miller synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds (or their precursors) under strong acid catalysis.[2] For 8-(Trifluoromethyl)quinoline, the synthesis typically starts with 2-aminobenzotrifluoride. This is followed by a regioselective bromination to yield the final product.

Workflow for Synthesis of this compound

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Electrophilic Bromination cluster_2 Part 3: Purification A 2-Aminobenzotrifluoride + Glycerol B Acid-Catalyzed Cyclization (e.g., H₂SO₄, Oxidizing Agent) A->B Skraup-Doebner-von Miller Reaction C Crude 8-(Trifluoromethyl)quinoline B->C Work-up & Neutralization D 8-(Trifluoromethyl)quinoline C->D Purification (Optional) E Brominating Agent (e.g., NBS, Br₂) D->E Electrophilic Aromatic Substitution F Crude this compound E->F Reaction Quench G Crude Product F->G H Purification (Column Chromatography / Recrystallization) G->H I Pure this compound H->I

Caption: General workflow for the two-part synthesis and purification.

Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the synthesis in a question-and-answer format.

Part 1: 8-(Trifluoromethyl)quinoline Synthesis (Skraup/Doebner-von Miller)

Q1: My reaction is extremely exothermic and difficult to control, resulting in significant tar formation. How can I moderate it?

A1: This is a classic issue with the Skraup synthesis, which is notoriously vigorous.[3][4] The high heat and strong acid can cause polymerization of reactants and intermediates.

  • Causality: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic. Localized hotspots accelerate decomposition and polymerization, leading to tar.[5]

  • Solutions:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[3][4] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process and making the reaction less violent.[5]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, ensuring the bulk temperature does not rise uncontrollably. Efficient cooling (e.g., an ice bath) during addition is critical.

    • Efficient Stirring: Use a powerful overhead stirrer to ensure good mixing. This helps dissipate heat and prevents the formation of localized hotspots where tarring can initiate.

Q2: The reaction yield is very low, with a significant amount of starting aniline recovered. What could be the cause?

A2: Low conversion points to suboptimal reaction conditions or issues with reactant reactivity.

  • Causality: The trifluoromethyl group on the starting 2-aminobenzotrifluoride is strongly electron-withdrawing. This reduces the nucleophilicity of the aniline nitrogen and deactivates the aromatic ring, making the initial Michael addition and the subsequent electrophilic cyclization steps more difficult compared to unsubstituted aniline.[4]

  • Solutions:

    • Increase Reaction Temperature/Time: Due to the deactivated substrate, more forcing conditions may be necessary. After the initial exothermic phase is controlled, a higher temperature (carefully monitored) and longer reaction time may be required to drive the reaction to completion. Monitor progress using Thin-Layer Chromatography (TLC).[4]

    • Optimize Acid Catalyst: While sulfuric acid is standard, other strong Brønsted or Lewis acids like polyphosphoric acid (PPA) can sometimes improve yields for challenging substrates by promoting cyclization more effectively.[4]

ParameterStandard Condition (Aniline)Suggested Condition (2-Aminobenzotrifluoride)Rationale
Temperature Gentle heating to initiateControlled heating, potentially higher temp (e.g., 130-150°C) after exothermOvercomes activation energy barrier of the deactivated substrate.
Moderator Ferrous SulfateFerrous Sulfate (Highly Recommended) Controls exotherm, crucial for preventing decomposition.
Monitoring Visual (color change)TLC is essential Tracks consumption of the less reactive starting material.[4]
Part 2: Bromination of 8-(Trifluoromethyl)quinoline

Q3: My bromination reaction is producing a mixture of products, including di-brominated species and starting material. How can I improve regioselectivity for the 5-position?

A3: Achieving selective mono-bromination requires careful control of stoichiometry and reaction conditions.

  • Causality: The quinoline ring is subject to electrophilic aromatic substitution. The trifluoromethyl group at C8 is deactivating, while the ring nitrogen is also deactivating, particularly under acidic conditions. Electrophilic attack is generally favored at the 5 and 8 positions. Since C8 is blocked, the C5 and C7 positions are the next most likely sites. Over-bromination can occur if the conditions are too harsh or the stoichiometry is incorrect.

  • Solutions:

    • Use N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine compared to molecular bromine (Br₂). It often provides better control and reduces the formation of poly-brominated byproducts.

    • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Add the agent slowly as a solution to avoid localized high concentrations.

    • Optimize Solvent and Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity. Chloroform or acetonitrile are commonly used solvents for this type of bromination.[6][7]

Q4: The work-up and purification of the final product are difficult, and I'm experiencing significant product loss.

A4: Quinoline derivatives can be basic, and crude reaction mixtures are often complex, making purification challenging.

  • Causality: The crude product from the bromination may contain unreacted starting material, isomers, and inorganic salts from the work-up. The basic nitrogen atom can complicate extraction and chromatography.

  • Solutions:

    • Aqueous Work-up: After the reaction, quench with a reducing agent like sodium thiosulfate to destroy excess bromine. Follow with a wash using a sodium bicarbonate solution to neutralize any acid.

    • Purification Technique:

      • Column Chromatography: This is often the most effective method. Use a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). The polarity gradient should be shallow to ensure good separation of the product from closely-eluting impurities.

      • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) can be highly effective for obtaining pure material.[8]

Experimental Protocols

Protocol 1: Synthesis of 8-(Trifluoromethyl)quinoline

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with an overhead mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charging Reactants: To the flask, add 2-aminobenzotrifluoride (1.0 eq). Cautiously add concentrated sulfuric acid (approx. 3-4 eq) with stirring.

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (approx. 0.1 eq) to the mixture.

  • Reagent Addition: Slowly add anhydrous glycerol (approx. 3 eq) through the dropping funnel. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Reaction: Gently heat the mixture. Once the exothermic reaction begins, remove the external heating. If the reaction becomes too vigorous, cool the flask with a water bath. After the main exotherm subsides, heat the mixture under reflux for 2-4 hours. Monitor the reaction's completion by TLC.[4]

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide or ammonium hydroxide solution until it is strongly basic (pH > 10). This step must be done with cooling in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a fume hood, dissolve 8-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., chloroform or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled quinoline solution over 15-30 minutes. Protect the reaction from light.

  • Reaction: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Extraction & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure product.

Troubleshooting Decision Tree

G start Low Yield of Final Product check_step Which step has low yield? start->check_step step1_issue Step 1: Quinoline Formation check_step->step1_issue Quinoline Formation step2_issue Step 2: Bromination check_step->step2_issue Bromination tarring High Tar Formation? step1_issue->tarring isomers Mixture of Isomers? step2_issue->isomers incomplete1 Incomplete Reaction? tarring->incomplete1 No sol_tarring Solution: - Add FeSO₄ moderator - Slow acid addition - Efficient cooling & stirring tarring->sol_tarring Yes sol_incomplete1 Solution: - Increase temp/time - Monitor by TLC - Consider PPA as catalyst incomplete1->sol_incomplete1 Yes incomplete2 Incomplete Reaction? isomers->incomplete2 No sol_isomers Solution: - Use NBS instead of Br₂ - Control stoichiometry (1.05 eq) - Lower reaction temperature (0°C) isomers->sol_isomers Yes sol_incomplete2 Solution: - Extend reaction time - Check reagent quality (NBS) - Ensure anhydrous conditions incomplete2->sol_incomplete2 Yes

Caption: A decision tree for troubleshooting common yield issues.

References

Technical Support Center: Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of quinoline derivatives.

Q1: My quinoline derivative appears to be decomposing during silica gel column chromatography. What's happening and how can I prevent it?

A1: This is a frequent issue stemming from the basic nature of the quinoline nitrogen and the acidic nature of the silica gel's silanol groups. This interaction can catalyze decomposition.[1] To mitigate this, consider the following strategies:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your slurry or eluent with a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1]

  • Switch the Stationary Phase: If deactivation isn't sufficient, switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives.[1][2] For particularly sensitive compounds, Florisil or cellulose might be suitable.[1] For non-polar derivatives, reversed-phase silica (C18) can also be an effective option to avoid decomposition.[1]

  • Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of your compound on the column.[2]

  • Lower the Temperature: For thermally labile derivatives, running the column in a cold room can slow down the rate of decomposition.[1]

Q2: I'm observing significant streaking or "tailing" of my compound on the TLC plate and it's leading to poor separation in my column. What causes this?

A2: Tailing is typically caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1][2] This leads to a non-ideal equilibrium during elution. To improve peak shape and resolution:

  • Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine to your eluent system will compete for the active sites on the silica gel, leading to sharper peaks.[1]

  • Optimize Solvent Polarity: A systematic approach to increasing solvent polarity is crucial. Consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol, ensuring all components are miscible and high-purity.[2]

  • Check for Overloading: Overloading the TLC plate or the column can also cause streaking. As a general rule for column chromatography, use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2]

Q3: My purified quinoline derivative is an oil and I can't get it to crystallize. What are my options?

A3: Obtaining a solid from a purified oil can be challenging. Here are several techniques to try:

  • Solvent Titration: For non-polar oils, dissolve them in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar solvent like hexane or pentane until turbidity persists.[3] For polar oils, a similar approach can be used with a polar solvent system like ethanol/water or acetone/water.[3]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[3] This is a robust method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in a miscible solvent.[3][4]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines. The free base can be regenerated by treatment with a base after purification.[3][5]

    • Other Salts: Phosphate and sulfate salts are also viable options.[3]

  • High Vacuum: If the oil is of high purity after chromatography, removing residual solvents under high vacuum, sometimes with gentle heating, can induce crystallization.

Q4: How should I choose between normal-phase and reversed-phase chromatography for my quinoline derivative?

A4: The choice depends on the polarity of your derivative.

  • Normal-Phase (e.g., Silica, Alumina): This is the traditional and often first-to-try method, especially for less polar to moderately polar compounds. It utilizes a polar stationary phase and a non-polar mobile phase.[6][7]

  • Reversed-Phase (e.g., C18): This is ideal for more polar quinoline derivatives that may have poor retention on normal-phase columns.[8] It uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water). For very polar quinolines that elute in the solvent front even on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8]

Troubleshooting Guides

This section delves deeper into specific purification techniques with step-by-step protocols and troubleshooting advice.

Flash Column Chromatography on Silica Gel

Flash column chromatography is a workhorse technique for purifying quinoline derivatives. However, its success is highly dependent on proper setup and troubleshooting.

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Troubleshooting & Optimization cluster_3 Final Purification start Crude Product tlc Run TLC in various solvent systems start->tlc separation Good Separation (Rf ~0.2-0.3)? tlc->separation streaking Streaking or Tailing? add_base Add 0.5-2% NEt3 to eluent streaking->add_base Yes run_column Proceed with Flash Column streaking->run_column No decomposition Decomposition on TLC? decomposition->add_base No change_stationary Switch to Alumina or Reversed-Phase (C18) decomposition->change_stationary Yes separation->streaking No separation->decomposition Yes separation->run_column Yes add_base->tlc change_stationary->tlc end Pure Compound run_column->end G cluster_0 Separation cluster_1 Isolation cluster_2 Final Steps start Crude Mixture in Organic Solvent (e.g., Ether) extract_acid Extract with dilute aq. HCl start->extract_acid organic_layer Organic Layer: Neutral/Acidic Impurities extract_acid->organic_layer Top Layer aqueous_layer Aqueous Layer: Quinoline-HCl Salt extract_acid->aqueous_layer Bottom Layer basify Basify with aq. NaOH to pH > 10 aqueous_layer->basify extract_organic Extract with fresh Organic Solvent basify->extract_organic dry Dry organic layer (e.g., Na2SO4) extract_organic->dry evaporate Evaporate Solvent dry->evaporate pure_quinoline Purified Quinoline Derivative evaporate->pure_quinoline

References

Technical Support Center: Navigating Tar Formation in Classical Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in classical quinoline synthesis. This resource is designed to provide expert insights and practical solutions to one of the most persistent challenges in these storied reactions: the formation of tar. By understanding the underlying causes and implementing the robust strategies detailed herein, you can significantly improve the yield, purity, and reproducibility of your quinoline synthesis.

Frequently Asked Questions (FAQs)

Here we address the high-level questions frequently encountered by chemists working with classical quinoline syntheses.

Q1: What is "tar" in the context of quinoline synthesis, and why is it so common?

A: In classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, "tar" refers to a complex, high-molecular-weight, dark, and viscous mixture of polymeric byproducts.[1][2] Its formation is a frequent issue primarily due to the harsh reaction conditions employed.[1][3] Strong acids (like concentrated sulfuric acid) and high temperatures, which are necessary to drive the dehydration and cyclization steps, also promote the polymerization of reactive intermediates.[3] For instance, in the Skraup synthesis, the acrolein formed from the dehydration of glycerol is highly susceptible to polymerization under acidic conditions.[3] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to self-condensation and polymerization.[4][5]

Q2: Can the choice of starting materials influence the extent of tar formation?

A: Absolutely. The nature of both the aniline and the carbonyl component plays a crucial role. Anilines with strong electron-withdrawing groups can be less reactive, sometimes requiring more forceful conditions (higher temperatures or longer reaction times), which can inadvertently increase tar formation.[6] Conversely, highly reactive anilines might undergo undesired side reactions. The stability of the α,β-unsaturated carbonyl intermediate is also critical. Less stable intermediates are more likely to decompose or polymerize before they can participate in the desired cyclization reaction.

Q3: Are there modern alternatives to classical methods that avoid tar formation?

A: Yes, significant research has been dedicated to developing "greener" and more efficient quinoline syntheses.[7][8] These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of ionic liquids that can act as both solvent and catalyst, often leading to cleaner reactions.[7] Nanocatalyst-based methods are also emerging, offering high efficiency and the potential for catalyst recycling.[9][10] While these modern methods are powerful, classical syntheses are still widely used for their simplicity and scalability for certain scaffolds, making the management of tar formation a continuously relevant skill.

Troubleshooting Guides: From Tarry Mess to Pure Product

This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during classical quinoline syntheses.

Skraup Synthesis: Taming a Violent Reaction
Issue 1: My Skraup synthesis is extremely exothermic and produces an intractable black tar, resulting in a very low yield. How can I control this?

This is a classic challenge of the Skraup reaction. The uncontrolled exotherm and subsequent tarring are due to the aggressive nature of the concentrated sulfuric acid and the oxidizing agent.[11][12]

Root Cause Analysis and Solutions:

  • Uncontrolled Oxidation: The oxidation of the dihydroquinoline intermediate is highly exothermic.

  • Acrolein Polymerization: Acid-catalyzed polymerization of acrolein is a major contributor to tar.[3]

Mitigation Strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a time-tested method to moderate the reaction's vigor.[3][11] It is thought to act as an oxygen carrier, ensuring a slower, more controlled oxidation step. Boric acid can also be used for this purpose.[11]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to the mixture of aniline, glycerol, and ferrous sulfate.[3] Maintaining control during this initial phase is critical.

  • Temperature Management: Heat the mixture gently to initiate the reaction. Once it begins (often indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period.[3] Overheating will invariably lead to excessive charring.[11]

  • Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots where decomposition and polymerization can run rampant.[11]

Logical Flow for Troubleshooting Skraup Synthesis

Start Problem: Excessive Tar in Skraup Synthesis CheckModerator Is a moderator (e.g., FeSO₄) being used? Start->CheckModerator CheckTemp Is the reaction temperature controlled? CheckModerator->CheckTemp Yes AddModerator Action: Add FeSO₄ to moderate the reaction. CheckModerator->AddModerator No CheckAddition Is H₂SO₄ added slowly with cooling? CheckTemp->CheckAddition Yes ControlTemp Action: Heat gently to initiate, then remove heat. CheckTemp->ControlTemp No CheckStirring Is stirring efficient? CheckAddition->CheckStirring Yes ControlAddition Action: Ensure slow, cooled addition of acid. CheckAddition->ControlAddition No Purification Proceed to Purification CheckStirring->Purification Yes ImproveStirring Action: Use mechanical stirrer for efficient mixing. CheckStirring->ImproveStirring No AddModerator->CheckTemp ControlTemp->CheckAddition ControlAddition->CheckStirring ImproveStirring->Purification Start Crude Tarry Reaction Mixture Cool Cool and Dilute with Water Start->Cool Neutralize Make Strongly Alkaline with NaOH (Ice Bath) Cool->Neutralize SteamDistill Perform Steam Distillation Neutralize->SteamDistill Extract Extract Distillate with Organic Solvent SteamDistill->Extract RemoveAniline Optional: Remove Aniline via Diazotization Extract->RemoveAniline FinalPurify Dry and Concentrate Solvent RemoveAniline->FinalPurify End Pure Quinoline FinalPurify->End

References

Technical Support Center: Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high-yield, regioselective bromination of isoquinoline with confidence and safety.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the bromination of isoquinoline.

Q1: Why is temperature control so critical in the bromination of isoquinoline?

A1: Temperature is the most critical parameter for controlling the regioselectivity of electrophilic bromination on the isoquinoline ring. The reaction can yield multiple isomers, primarily 5-bromoisoquinoline and 8-bromoisoquinoline. Lowering the reaction temperature, often to sub-zero conditions (-25 °C to -15 °C), significantly favors the formation of the kinetically preferred 5-bromo isomer.[1][2][3] At higher temperatures, the reaction becomes less selective, leading to an increased proportion of the thermodynamically more stable 8-bromoisoquinoline, which is often difficult to separate from the desired 5-bromo product.[1]

Q2: What are the primary products and byproducts I should expect?

A2: The primary desired product in many synthetic routes is 5-bromoisoquinoline . The main isomeric byproduct is 8-bromoisoquinoline .[1] If an excess of the brominating agent is used or if the temperature is not well-controlled, you may also form 5,8-dibromoisoquinoline .[1][2] The relative ratios of these products are highly dependent on the reaction conditions.

Q3: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A3: For achieving high regioselectivity for the 5-bromo position, N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is the most commonly recommended and effective reagent system.[1][2][3][4][5] NBS is a solid, making it easier and safer to handle than liquid bromine.[6] Direct bromination with liquid bromine (Br₂) often requires Lewis acid catalysts like AlCl₃ and can lead to mixtures of products and lower yields.[2][7] It is crucial to use recrystallized NBS, as impurities can lead to the formation of more byproducts and require an excess of the reagent, which in turn promotes di-bromination.[1][2]

Q4: What is the role of sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two primary roles. First, it acts as the solvent for the reaction. Second, and more importantly, it protonates the nitrogen atom of the isoquinoline ring. This protonation deactivates the pyridine ring towards electrophilic attack, directing the bromination to the more electron-rich carbocyclic (benzene) ring.[8][9] The strong acidic medium also facilitates the generation of the active electrophilic bromine species from NBS.

Q5: Are there any major safety precautions I should be aware of?

A5: Yes, this reaction involves several hazardous materials.

  • Concentrated Sulfuric Acid: Highly corrosive and will cause severe burns upon contact.

  • N-Bromosuccinimide (NBS): An irritant and should be handled with care.

  • Bromine (if used): Extremely toxic, corrosive, and volatile. It can cause severe burns and is fatal if inhaled.[10] All operations should be conducted in a well-ventilated chemical fume hood.[11][12]

  • Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice, which is a highly exothermic process. This must be done slowly and cautiously in an appropriately sized vessel to avoid splashing of corrosive materials. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of 5- and 8-Bromoisoquinoline

Potential Cause Troubleshooting & Optimization
Reaction temperature is too high. This is the most common cause. The reaction to form 5-bromoisoquinoline is kinetically controlled and requires low temperatures. Solution: Maintain a strict internal temperature range, typically between -26 °C and -18 °C, during the addition of NBS and subsequent stirring.[1][3] Use a suitable cooling bath (e.g., dry ice/acetone) and monitor the internal thermometer closely. Do not let the temperature rise above -15 °C.[2]
Inefficient Stirring. Poor mixing can create localized "hot spots" where the temperature exceeds the optimal range, leading to the formation of the 8-bromo isomer. Solution: Use a mechanical stirrer to ensure the reaction mixture is homogenous and the temperature is uniform throughout the flask, especially during the portion-wise addition of solid NBS.[1]
Rate of NBS addition is too fast. The bromination reaction is exothermic. Adding the brominating agent too quickly will cause a rapid increase in the internal temperature.[13] Solution: Add the recrystallized NBS in small portions over a prolonged period, ensuring the internal temperature remains within the target range (e.g., between -22 and -26 °C).[1]

Issue 2: Low Yield of the Desired 5-Bromoisoquinoline

Potential Cause Troubleshooting & Optimization
Incomplete Reaction. The reaction may not have proceeded to completion. Solution: Ensure the recommended reaction times at specific temperatures are followed (e.g., 2 hours at -22 °C followed by 3 hours at -18 °C).[1][3] Monitor the reaction progress using an appropriate analytical technique like TLC (Thin Layer Chromatography), if a suitable workup and spotting procedure can be devised.
Impure NBS. Commercial NBS can contain impurities that reduce its effectiveness. Solution: Recrystallize the NBS from water before use. This is essential for obtaining high yields and a pure product.[1][2]
Isoquinoline not fully dissolved. If the starting material is not completely dissolved in the sulfuric acid before cooling and addition of NBS, the reaction will be inefficient. Solution: Ensure the isoquinoline is fully dissolved in the concentrated sulfuric acid before cooling the mixture to the target reaction temperature.[1]
Losses during workup. The product can be lost during the neutralization and extraction phases. Solution: During the workup, carefully adjust the pH to 8-10 with a base like aqueous ammonia while keeping the solution cool.[3] Ensure thorough extraction with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂) by performing multiple extractions.

Issue 3: Formation of 5,8-Dibromoisoquinoline

Potential Cause Troubleshooting & Optimization
Excess Brominating Agent. Using more than the stoichiometric amount of NBS will promote a second bromination at the C-8 position. Solution: Use a precise amount of NBS. Typically, 1.1 to 1.3 equivalents are sufficient.[1] Avoid adding more NBS to push the reaction to completion, as this will inevitably lead to the formation of the di-brominated byproduct.[1]
High Reaction Temperature. Elevated temperatures can also favor di-substitution. Solution: Adhere strictly to the low-temperature protocol as described in Issue 1.

Section 3: Experimental Protocols & Diagrams

Protocol 1: High-Selectivity Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[1]

Materials:

  • Isoquinoline (97% or higher)

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Dry ice/acetone bath

  • Aqueous Ammonia (30%)

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Deionized Water & Ice

Procedure:

  • Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Charge the flask with concentrated sulfuric acid (approx. 7-8 mL per gram of isoquinoline). Cool the acid to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the well-stirred acid, ensuring the internal temperature does not exceed 30 °C.

  • Cooling: Once the addition is complete and the isoquinoline is fully dissolved, cool the solution to -25 °C using a dry ice-acetone bath.

  • Addition of NBS: Add recrystallized NBS (1.1 - 1.3 equivalents) to the vigorously stirred solution in small portions. Meticulously maintain the internal temperature between -26 °C and -22 °C during the addition.

  • Reaction: Stir the resulting suspension for 2 hours at -22 °C (±1 °C), and then continue stirring for an additional 3 hours at -18 °C (±1 °C).

  • Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cold reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add concentrated aqueous ammonia to neutralize the acid until the pH is between 8 and 10. A precipitate will form.

  • Extraction: Extract the aqueous slurry multiple times (e.g., 4x) with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 5-bromoisoquinoline.

Diagram 1: Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity (Mixture of 5- & 8-isomers) temp Was Internal Temperature Maintained Below -15°C? start->temp stir Was Mechanical Stirring Vigorous & Efficient? temp->stir Yes sol_temp ACTION: Implement Dry Ice/Acetone Bath. Monitor Internal Thermometer Continuously. temp->sol_temp No add_rate Was NBS Added Slowly in Small Portions? stir->add_rate Yes sol_stir ACTION: Use Mechanical Stirrer. Ensure Homogenous Suspension. stir->sol_stir No sol_add ACTION: Increase Addition Time. Add NBS in Smaller Aliquots. add_rate->sol_add No

Caption: Troubleshooting workflow for poor regioselectivity in isoquinoline bromination.

Diagram 2: Reaction Mechanism and Temperature Influence

G cluster_0 Reaction Pathway cluster_1 Temperature Effect Iso_H Isoquinolinium Ion TS_5 Transition State (Attack at C5) Iso_H->TS_5 TS_8 Transition State (Attack at C8) Iso_H->TS_8 NBS NBS / H₂SO₄ NBS->TS_5 NBS->TS_8 P_5 5-Bromoisoquinoline (Kinetic Product) TS_5->P_5 P_8 8-Bromoisoquinoline (Thermodynamic Product) TS_8->P_8 Favors_5 Higher Yield of 5-Bromoisoquinoline Favors_8 Increased Yield of 8-Bromoisoquinoline Low_T Low Temperature (-25°C) Low_T->Favors_5 Favors Kinetically Controlled Path High_T High Temperature (> 0°C) High_T->Favors_8 Favors Thermodynamically Controlled Path

Caption: Influence of temperature on the kinetic vs. thermodynamic product distribution.

References

Technical Support Center: Managing Steric Hindrance in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates in classical quinoline preparations. Here, we move beyond textbook procedures to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on understanding the root cause of steric-related failures and providing actionable, mechanistically-grounded solutions.

Part 1: The Friedländer Synthesis: When Bulk Halts Condensation

The Friedländer synthesis, a cornerstone of quinoline preparation, condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound bearing an α-methylene group.[1][2] While highly versatile, its efficiency can plummet when bulky substituents are present on either reaction partner, impeding the crucial initial condensation or the final cyclization.

Q1: My Friedländer reaction with a highly substituted 2-aminobenzophenone and a bulky ketone (e.g., di-isopropyl ketone) is failing or giving abysmal yields. What is the primary point of failure?

A1: This is a classic case of severe steric hindrance inhibiting the initial intermolecular aldol-type condensation. The nucleophilic attack of the enolate (under basic conditions) or enol (under acidic conditions) of the bulky ketone onto the carbonyl carbon of the 2-aminobenzophenone is sterically shielded. Furthermore, the subsequent dehydrative cyclization step is also sterically demanding.

Troubleshooting Guide: Failed Friedländer Condensation

Issue: Low to no conversion with sterically demanding ketones or 2-aminoaryl carbonyls.

Analysis: The transition state for the initial C-C bond formation is too high in energy due to non-bonded interactions between bulky groups. Standard Brønsted acid or base catalysis is often insufficient to overcome this activation barrier.[3]

Solution 1: Switch to a More Effective Catalyst System

The choice of catalyst is critical. While traditional catalysts like p-TsOH or KOH may fail, more robust systems can promote the reaction under milder conditions.[3]

  • Lewis Acids: Lewis acids like Sc(OTf)₃, Yb(OTf)₃, or even simple ZnCl₂ can be more effective than Brønsted acids.[4][5] They coordinate to the carbonyl oxygen of the 2-aminoaryl ketone, powerfully activating it for nucleophilic attack without the steric bulk of a solvated proton.

  • Gold Catalysis: Gold catalysts, acting as carbophilic π-Lewis acids, can activate carbonyl compounds under very mild conditions, often proving effective for challenging substrates.[1][6]

  • Microwave Irradiation: High temperatures achieved rapidly with microwave heating can provide the kinetic energy needed to overcome the activation barrier. This method has been shown to reduce reaction times from hours to minutes and significantly improve yields.[7][8]

dot

Caption: Fig. 1: Steric clash preventing C-C bond formation.

Solution 2: One-Pot Reduction/Condensation Protocol

For sensitive or precious 2-aminoaryl aldehydes, a robust alternative is to start from the corresponding 2-nitroaryl aldehyde. This allows for a one-pot reduction and subsequent in-situ Friedländer condensation, avoiding the isolation of the potentially unstable amino-aldehyde.[9][10]

Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis for Hindered Substrates

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminoaryl ketone (1.0 eq), the sterically hindered ketone (1.2 eq), and anhydrous solvent (e.g., toluene or 1,2-dichloroethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. For particularly stubborn substrates, microwave irradiation (e.g., 150 °C for 20-30 min) can be employed.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Skraup & Doebner-von Miller Reactions: Taming the Beast

The Skraup synthesis (using anilines, glycerol, sulfuric acid, and an oxidant) and the related Doebner-von Miller reaction (using anilines and α,β-unsaturated carbonyls) are powerful but notoriously harsh and exothermic methods.[11][12] Steric hindrance, particularly from ortho-substituents on the aniline, can halt the reaction or lead to extensive decomposition and tar formation.[13]

Q2: My Skraup reaction with an ortho-substituted aniline (e.g., 2-isopropylaniline) is producing mostly tar and very little of the desired 8-substituted quinoline. Why?

A2: The primary issue is twofold. First, the bulky ortho-substituent sterically hinders the electrophilic cyclization step onto the benzene ring. Second, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction can easily lead to polymerization and degradation of substrates that are slow to cyclize.[13][14] The reaction's high exothermicity becomes uncontrollable, "cooking" the starting materials before the desired product can form.

Troubleshooting Guide: Failed Cyclization in Skraup/Doebner-von Miller Reactions

Issue: Uncontrolled exotherm, extensive tar formation, and low yields with ortho-substituted anilines.

Analysis: The rate of the desired cyclization is significantly slowed by steric hindrance, allowing side reactions like polymerization of the acrolein (formed in-situ from glycerol) or the α,β-unsaturated carbonyl to dominate.[13]

Solution 1: Moderate the Reaction Conditions

The key is to control the reaction's violent exotherm.

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a classic and effective strategy.[14][15] FeSO₄ is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and at a more controlled rate.[15]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (an ice bath is essential). Maintaining good agitation with a mechanical stirrer prevents the formation of localized hot spots.[14]

Solution 2: Employ Milder, Modern Conditions

  • Biphasic System: For the Doebner-von Miller reaction, using a biphasic medium (e.g., water/toluene) can dramatically improve yields. This approach sequesters the α,β-unsaturated carbonyl compound in the organic phase, protecting it from acid-catalyzed polymerization in the aqueous phase.[13]

  • Lewis Acid Catalysis: Instead of strong Brønsted acids, Lewis acids can catalyze the reaction under less aggressive conditions, often leading to cleaner reactions and better yields.[12]

dot

Caption: Fig. 2: Troubleshooting workflow for hindered Skraup reactions.

Part 3: The Combes Synthesis: Directing Regioselectivity

The Combes synthesis reacts an aniline with a β-diketone, followed by an acid-catalyzed cyclodehydration.[16] When using substituted anilines or unsymmetrical β-diketones, steric and electronic factors compete, creating significant challenges in controlling regioselectivity.[16][17]

Q3: I am performing a Combes synthesis with 3-methoxyaniline and a bulky, unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-4-phenylbutane-2,4-dione). I am getting a mixture of regioisomers with low overall yield. How can I favor the formation of a single isomer?

A3: This is a classic regioselectivity problem where both steric and electronic effects are at play. The acid-catalyzed cyclization is the rate-determining step and involves an electrophilic aromatic substitution.[16] The bulky substituent on the β-diketone will sterically disfavor cyclization at the adjacent ortho-position of the aniline. Concurrently, the electron-donating methoxy group electronically activates the ortho-positions (positions 2 and 6) for attack. Your goal is to find conditions that allow one effect to dominate.

Troubleshooting Guide: Regioselectivity in the Combes Synthesis

Issue: Formation of undesired regioisomers and low yields.

Analysis: The direction of ring closure depends on the balance between the nucleophilicity of the aniline's ortho carbon atoms and the steric hindrance imposed by substituents on both the aniline and the enaminoketone intermediate.[17]

Solution 1: Modify the Substrates (Steric Control)

  • Increase Steric Bulk: Increasing the steric bulk of the R group on the β-diketone can more effectively block cyclization at the adjacent ortho-position, thereby favoring the formation of the less hindered regioisomer.[14][16] For example, using a bulkier aniline (if synthetically feasible) can also direct cyclization to the less hindered position.[18]

Solution 2: Leverage Electronic Effects

  • Substituent Choice: The electronic nature of the aniline substituents has a powerful directing effect. Strongly electron-donating groups (like methoxy) tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro or fluoro) can favor the 4-substituted product.[14][16]

Solution 3: Optimize the Catalyst

  • Acid Choice: While sulfuric acid is common, other dehydrating agents and catalysts like polyphosphoric acid (PPA) or its esters (PPE) can sometimes offer superior results and alter the ratio of regioisomers formed.[14][19]

Data Summary: Catalyst and Condition Effects on Yield

The following table summarizes data to aid in reaction optimization, illustrating how catalyst and condition changes can overcome common issues.

Synthesis TypeSteric ChallengeConventional Conditions (Catalyst, Temp)Reported Yield (%)Improved Conditions (Catalyst, Temp/Method)Reported Yield (%)Reference(s)
Friedländer Bulky ketonep-TsOH, 120 °C< 20%Sc(OTf)₃, 80 °C> 85%[3][4][5]
Friedländer Hindered aldehydeKOH, EtOH, Reflux~40%Microwave (AcOH), 160 °C> 90%[7][8]
Skraup Ortho-isopropyl anilineH₂SO₄, 140 °C (violent)< 30% (tar)H₂SO₄ / FeSO₄, 140 °C (controlled)~65%[14][15]
Doebner-Miller Bulky α,β-unsat. ketoneHCl, RefluxTraceBiphasic (Toluene/H₂O), HCl50-70%[13][20]
Combes Bulky β-diketoneH₂SO₄, 100 °CMixturePolyphosphoric Acid (PPA), 130 °CImproved regioselectivity[14][19]

References

Validation & Comparative

Comparative Guide to Quinoline Derivatives: A Spotlight on 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure, Activity, and Experimental Validation

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned by its recurring appearance in a multitude of pharmacologically active compounds, including numerous approved drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a vast chemical space with a wide spectrum of biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2] This guide provides an in-depth comparison of a specific, strategically substituted derivative, 5-Bromo-8-(trifluoromethyl)quinoline , with other classes of quinoline compounds, offering insights into its potential performance based on established structure-activity relationships (SAR) and providing robust protocols for its experimental evaluation.

Profiling this compound: A Molecule Designed for Potency

At the heart of this guide is this compound, a synthetic quinoline derivative featuring two potent, electronically distinct halogen-containing substituents.

Molecular Structure: C₁₀H₅BrF₃N[3] Molecular Weight: 276.05 g/mol [4]

The true potential of this molecule lies in the strategic placement of its substituents: the bromo group at position C5 and the trifluoromethyl group at C8.

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a well-established strategy in modern drug design.[5][6] Its strong electron-withdrawing nature can significantly alter the electronic properties of the quinoline ring, potentially enhancing interactions with biological targets.[7][8] Furthermore, the -CF₃ group increases lipophilicity, which can improve the molecule's ability to cross cellular membranes, and it is exceptionally stable to metabolic degradation, often leading to a longer biological half-life.[7]

  • The Bromo (-Br) Group: Bromine, as a substituent, offers several advantages. It is a moderately lipophilic, electron-withdrawing group that can increase the therapeutic activity of a parent compound.[9][10] Critically, bromine can participate in halogen bonding, a type of non-covalent interaction that can provide additional, specific binding affinity to a biological target, thereby enhancing potency and selectivity.[11][12] The introduction of bromine has been shown to be a successful strategy in developing potent anticancer and antimicrobial agents.[9][13]

The combination of a strong electron-withdrawing group (-CF₃) and a halogen bond donor (-Br) on the quinoline scaffold suggests that this compound is rationally designed for high biological potency.

Comparative Analysis with Other Quinoline Derivatives

To understand the potential of this compound, we must compare it to other well-studied quinoline classes, categorized by their primary biological activities.

Anticancer Activity

The quinoline scaffold is a mainstay in the development of anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and disruption of cell migration.[14]

Comparison:

  • Bromo- and Methoxy-Substituted Quinolines: Studies have shown that brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline, exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical), HT-29 (colon), and C6 (glioblastoma).[15][16] For instance, 5,7-dibromo-8-hydroxyquinoline was identified as a novel inhibitor of the critical DNA-regulating enzyme, topoisomerase I.[15][16]

  • Trifluoromethyl-Substituted Quinolines: The presence of a trifluoromethyl group is a known feature in potent anticancer agents. For example, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was found to be a highly potent antiproliferative agent against HL-60 (leukemia) cells.[14]

  • Hypothesized Advantage of this compound: This molecule combines the proven anticancer potential of both bromination and trifluoromethylation. The 8-trifluoromethyl group mirrors substitution patterns seen in other potent compounds.[14] The addition of the 5-bromo group could further enhance activity through halogen bonding within the target protein's active site, potentially leading to superior potency or a unique inhibitory profile compared to derivatives with only one of these functional groups.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics (e.g., Ciprofloxacin) being a prime example.[1] Their activity spans both Gram-positive and Gram-negative bacteria.

Comparison:

  • Halogenated Quinolines: Halogenation is a key feature for many antimicrobial quinolines. For instance, novel N-methylbenzofuro[3,2-b]quinoline derivatives showed potent activity against drug-resistant strains like methicillin-resistant S. aureus (MRSA).[17] Facilely accessible quinoline derivatives have also demonstrated potent activity against a panel of multidrug-resistant Gram-positive bacteria.[18]

  • 8-Hydroxyquinolines: This subclass, particularly when halogenated (e.g., 5,7-dibromo-8-hydroxyquinoline), is known for broad-spectrum antifungal activity.[19]

  • Hypothesized Advantage of this compound: While not a classic fluoroquinolone structure, the dual halogenation (Br and F in the -CF₃ group) suggests a strong potential for antimicrobial activity. The high lipophilicity conferred by the substituents may facilitate penetration of the bacterial cell wall. Its mechanism could be distinct from DNA gyrase inhibitors, offering a potential solution against resistant strains.[20]

Kinase Inhibitory Activity

Many quinoline-based anticancer drugs function by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells.

Comparison:

  • Known Quinoline Kinase Inhibitors: Approved drugs like Bosutinib and Anlotinib are quinoline-based multi-kinase inhibitors. SAR studies often reveal that specific substitution patterns are crucial for binding to the kinase ATP pocket. For example, diarylamides featuring a meta-CF₃ group on a terminal phenyl ring are a common motif in potent RAF kinase inhibitors.[21]

  • Hypothesized Advantage of this compound: The strong electron-withdrawing properties of both the bromo and trifluoromethyl groups can significantly influence the pKa of the quinoline nitrogen and the molecule's overall electrostatic potential. This could facilitate key hydrogen bonding or other interactions within a kinase active site. While its specific kinase targets are unknown without experimental data, its structure warrants screening against panels of cancer-relevant kinases (e.g., RAF, EGFR, Src).

Data Summary: Comparative Biological Activity of Select Quinoline Derivatives

The following table summarizes reported activity for various quinoline derivatives to provide context for the potential performance of this compound.

Compound Class/ExampleTarget/Cell LineReported Activity (IC₅₀ / MIC)Reference
Anticancer
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa, HT-29, C6 Cells10-30 µg/mL[14]
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT29 Cells6.7 - 25.6 µg/mL[15]
2,8-bis(trifluoromethyl)quinoline deriv. (55)HL-60 Cells19.88 µg/mL[14]
6-Bromo-5-nitroquinolineHT29 CellsLower cytotoxicity than 5-FU[2]
Antimicrobial
N-methylbenzoindolo[3,2-b]-quinoline deriv. (8)Vancomycin-resistant E. faecium4 µg/mL[17]
6-substituted quinoline deriv. (6)S. aureus (MRSA)1.5 µg/mL[18]
6-amino-4-methyl-1H-quinoline-2-one deriv. (6)B. cerus, Staphylococcus3.12 µg/mL[22]

Visualizing Relationships and Workflows

Structural Comparison of Quinoline Derivatives

G cluster_0 This compound cluster_1 Bosutinib (Kinase Inhibitor) cluster_2 Ciprofloxacin (Antibiotic) cluster_3 5,7-Dibromo-8-hydroxyquinoline a a b b c c d d

Caption: Structural comparison of the target molecule with other bioactive quinolines.

General Workflow for Evaluating Novel Quinoline Derivatives

workflow cluster_cancer Anticancer Evaluation cluster_microbe Antimicrobial Evaluation start Synthesis & Purification of Quinoline Derivative char Physicochemical Characterization (NMR, MS) start->char screen Primary Biological Screening (e.g., Anticancer, Antimicrobial) char->screen cyto Cytotoxicity Assay (e.g., MTT vs. Cancer Cell Lines) screen->cyto Hit mic MIC Determination (vs. Bacterial/Fungal Strains) screen->mic Hit mech Mechanism of Action (e.g., Kinase Assay, Apoptosis) cyto->mech vivo_cancer In Vivo Model (Xenograft) mech->vivo_cancer final Lead Optimization vivo_cancer->final bactericidal MBC/MFC Assay mic->bactericidal vivo_microbe In Vivo Model (Infection) bactericidal->vivo_microbe vivo_microbe->final pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTOR

References

A Comparative Analysis of Trifluoromethylquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly alter the physicochemical and biological properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The quinoline ring system, a privileged scaffold in drug discovery, has been extensively functionalized with the -CF3 group, leading to a diverse array of isomers with distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of positional isomers of trifluoromethylquinoline, offering insights into their synthesis, physicochemical characteristics, and biological activities to aid researchers in the rational design of novel therapeutic agents.

The position of the trifluoromethyl group on the quinoline nucleus dictates not only the synthetic accessibility but also the electronic distribution and steric hindrance of the molecule. These subtle structural variations can translate into significant differences in biological efficacy and selectivity. This guide will delve into a comparative analysis of key trifluoromethylquinoline isomers, with a focus on the 2-, 4-, 6-, 7-, and 8-substituted derivatives, providing a framework for understanding their structure-activity relationships (SAR).[1][2][3][4]

Comparative Synthesis of Trifluoromethylquinoline Isomers

The synthetic strategy for accessing specific trifluoromethylquinoline isomers is highly dependent on the desired position of the -CF3 group. Various methods have been developed, each with its own advantages and limitations in terms of substrate scope, reaction conditions, and yields.

A common approach involves the use of trifluoromethylated building blocks. For instance, the condensation of anilines with α,β-unsaturated trifluoromethyl ketones can yield 2-trifluoromethylquinolines.[5][6] Another strategy employs the cyclization of anilines with ethyl trifluoroacetoacetate. The synthesis of 2-(trifluoromethyl)quinoline has also been achieved through the thermolysis of a phosphonium salt derived from a trifluoroacetamide group.[7]

The synthesis of other isomers often requires different precursors and reaction pathways. For example, 4-trifluoromethylquinolines can be prepared from the corresponding anilines and trifluoromethylated β-diketones. The synthesis of isomers with the trifluoromethyl group on the benzenoid ring (positions 5, 6, 7, and 8) typically involves starting with the appropriately substituted aniline.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)quinoline via Combes Reaction

This protocol describes a general procedure for the synthesis of 2-(trifluoromethyl)quinoline, which can be adapted for other isomers with appropriate starting materials.

Materials:

  • Substituted aniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add the substituted aniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the mixture at 110-120 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and add polyphosphoric acid.

  • Heat the mixture to 150 °C for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(trifluoromethyl)quinoline.

Physicochemical Properties: A Comparative Overview

The position of the trifluoromethyl group significantly influences the electronic properties of the quinoline ring, which in turn affects key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and dipole moment. Understanding these properties is crucial for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical Properties of Trifluoromethylquinoline Isomers

IsomerPredicted pKaPredicted logP
2-(Trifluoromethyl)quinoline1.8 ± 0.53.1 ± 0.3
4-(Trifluoromethyl)quinoline3.5 ± 0.53.2 ± 0.3
6-(Trifluoromethyl)quinoline4.2 ± 0.53.3 ± 0.3
7-(Trifluoromethyl)quinoline4.5 ± 0.53.3 ± 0.3
8-(Trifluoromethyl)quinoline3.9 ± 0.53.2 ± 0.3

Note: The pKa and logP values are predicted using computational software (e.g., ACD/Labs Percepta, ChemAxon) as experimental data for all isomers is not consistently available in the literature. These values should be considered as estimates.[8][9][10][11]

The electron-withdrawing nature of the -CF3 group generally decreases the basicity (lowers the pKa) of the quinoline nitrogen. This effect is most pronounced when the group is at the 2- or 4-position, where it can exert a strong resonance and inductive effect. The lipophilicity (logP) is also influenced by the position of the -CF3 group, with all isomers exhibiting a significant increase in lipophilicity compared to unsubstituted quinoline.

G cluster_synthesis Synthesis cluster_properties Properties cluster_analysis Analysis Anilines Anilines Cyclization Cyclization Anilines->Cyclization CF3_Building_Blocks CF3 Building Blocks CF3_Building_Blocks->Cyclization Isomers Trifluoromethylquinoline Isomers Cyclization->Isomers Physicochemical Physicochemical Properties (pKa, logP) Isomers->Physicochemical Biological Biological Activity (Anticancer) Isomers->Biological Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Isomers->Spectroscopy SAR Structure-Activity Relationship Physicochemical->SAR Biological->SAR Spectroscopy->SAR

Caption: Workflow for the comparative analysis of trifluoromethylquinoline isomers.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of trifluoromethylquinoline isomers. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.

Table 2: Predicted ¹⁹F NMR Chemical Shifts of Trifluoromethylquinoline Isomers

IsomerPredicted ¹⁹F Chemical Shift (ppm)
2-(Trifluoromethyl)quinoline-68 to -70
4-(Trifluoromethyl)quinoline-60 to -62
6-(Trifluoromethyl)quinoline-62 to -64
7-(Trifluoromethyl)quinoline-62 to -64
8-(Trifluoromethyl)quinoline-61 to -63

Note: Chemical shifts are relative to CFCl₃ (0 ppm) and are estimates based on computational models and literature data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[12][13][14][15][16][17][18][19]

The ¹⁹F NMR chemical shift is particularly informative. The significant variation in chemical shifts allows for the unambiguous identification of the isomer. In ¹H and ¹³C NMR, the position of the -CF3 group influences the chemical shifts of the protons and carbons on the quinoline ring through both inductive and resonance effects. Coupling between the fluorine nuclei and adjacent protons (³JHF) and carbons (²JCF, ³JCF) provides further structural confirmation.

Experimental Protocol: NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the trifluoromethylquinoline isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • (Optional) Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to aid in complete assignment of all signals.

Comparative Biological Activity: Anticancer Properties

Trifluoromethylquinolines have garnered significant attention for their potential as anticancer agents. The position of the -CF3 group can dramatically impact their cytotoxic activity and selectivity against different cancer cell lines. While a comprehensive study comparing all positional isomers is lacking, the available data suggests that the substitution pattern is a critical determinant of biological activity.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Trifluoromethylquinoline Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
2-Aryl-4-trifluoromethylquinoline derivativeVariousVariousSub-micromolar to low micromolar[Published Data]
4-Anilino-6-trifluoromethylquinoline derivativeA549Lung Cancer0.5 - 5[Published Data]
7-Chloro-4-(trifluoromethyl)quinoline derivativeVariousVariousVaries[Published Data]
Mefloquine (contains two -CF₃ groups)VariousVariousLow micromolar[Published Data]

Note: This table presents a selection of reported IC₅₀ values for different classes of trifluoromethylquinoline derivatives to illustrate the range of activities. Direct comparison is challenging due to variations in the specific compounds and experimental conditions.[20][21][22][23][24]

The mechanism of action for the anticancer effects of these compounds is often multifactorial and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The specific cellular targets and pathways affected are likely to vary between isomers.

G TFQ Trifluoromethylquinoline Isomer CancerCell Cancer Cell TFQ->CancerCell Pathway Signaling Pathway Inhibition CancerCell->Pathway Targets Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Potential mechanisms of anticancer activity of trifluoromethylquinoline isomers.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of trifluoromethylquinoline isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • Trifluoromethylquinoline isomer stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylquinoline isomers for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer using a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of the available data, though incomplete, allows for the deduction of some preliminary structure-activity relationships for trifluoromethylquinoline isomers.

  • Position of the -CF₃ group: The electronic and steric effects of the -CF₃ group are highly dependent on its position. Substitution at the 2- and 4-positions appears to have a strong influence on both physicochemical properties and biological activity, likely due to the proximity to the basic nitrogen atom and the ability to exert strong electronic effects on the pyridine ring.

  • Lipophilicity and Permeability: The increased lipophilicity conferred by the -CF₃ group can enhance membrane permeability and cellular uptake, which may contribute to increased biological activity. However, excessive lipophilicity can also lead to poor solubility and off-target toxicity.

  • Further Substitution: The introduction of other functional groups onto the trifluoromethylquinoline scaffold can further modulate its properties. For example, the addition of amino or hydroxyl groups can alter solubility and provide additional points for interaction with biological targets.

Future research should focus on:

  • Systematic Synthesis and Evaluation: A comprehensive study involving the synthesis and parallel evaluation of all positional isomers of trifluoromethylquinoline under standardized conditions is crucial for establishing definitive SAR.

  • Target Identification: Elucidating the specific molecular targets of the most active isomers will provide a deeper understanding of their mechanism of action and guide the design of more selective and potent compounds.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

Trifluoromethylquinoline isomers represent a rich and diverse chemical space for the discovery of novel therapeutic agents. The position of the trifluoromethyl group is a critical determinant of their physicochemical and biological properties. This guide has provided a comparative overview of the synthesis, characterization, and anticancer potential of these important compounds. While significant progress has been made, a systematic and comprehensive comparative analysis of all positional isomers is still needed to fully unlock their therapeutic potential. By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation quinoline-based drugs.

References

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of substituents onto this privileged structure is a key strategy for modulating biological activity. Among these, the addition of a bromine atom has proven to be a particularly effective approach for enhancing the therapeutic potential of quinoline derivatives. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of bromo-substituted quinolines, with a focus on their anticancer and antimicrobial properties. By synthesizing experimental data, this document aims to elucidate the critical role of bromine substitution patterns in driving efficacy and to provide a practical resource for the rational design of next-generation therapeutic agents.

The Influence of Bromine Substitution on Anticancer Activity

The position of bromine atoms on the quinoline ring is a critical determinant of the cytotoxic effects of these compounds.[1] Research has demonstrated that specific substitution patterns can dramatically enhance antiproliferative activity against various cancer cell lines.

Key Structure-Activity Relationship Insights:
  • Positional Importance: Studies have consistently shown that bromoquinolines featuring bromine atoms at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation.[2] In contrast, some isomers with substitutions at the C-3, C-6, and C-8 positions have demonstrated no inhibitory activity.[2]

  • The Power of Di-substitution: The introduction of two bromine atoms, particularly at the 5 and 7 positions of an 8-hydroxyquinoline core, leads to a significant enhancement in antiproliferative activity compared to the parent compound and its mono-bromo counterparts.[3] For instance, 5,7-dibromo-8-hydroxyquinoline is notably more potent than 7-bromo-8-hydroxyquinoline.[3]

  • Synergistic Effects with Other Substituents: The anticancer potential of bromoquinolines can be further amplified by the presence of other functional groups. The combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline, results in significant activity.[3] Similarly, the presence of methoxy groups in conjunction with bromine atoms has been shown to yield potent anticancer effects.[3] The nitro group in 6-bromo-5-nitroquinoline, for example, activates the bromo group for nucleophilic substitution, enabling the synthesis of derivatives with strong antiproliferative and apoptotic effects.[2]

  • Mechanism of Action: Bromo-substituted quinolines exert their anticancer effects through various mechanisms. Derivatives of 8-hydroxyquinoline, such as 5,7-dibromo-8-hydroxyquinoline, have been found to induce apoptosis in cancer cells and inhibit human DNA topoisomerase I, a critical enzyme for DNA replication and repair.[2][4] Additionally, some 6-bromoquinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]

Comparative Anticancer Activity of Bromo-Substituted Quinolines

The following table summarizes the in vitro antiproliferative activity of various bromo-substituted quinoline derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

Compound IDStructureR5R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHOHC6>50[3]
2 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3[3]
3 7-Bromo-8-hydroxyquinolineHBrOHC625.6[3]
4 5,7-Dibromo-8-hydroxyquinolineBrBrOHHeLa6.7[4]
5 5,7-Dibromo-8-hydroxyquinolineBrBrOHHT299.8[4]
6 7-Bromo-8-hydroxyquinolineHBrOHHeLa25.6[4]
7 7-Bromo-8-hydroxyquinolineHBrOHHT2922.4[4]
8 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrOMeC615.3[2]
9 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrOMeHeLa12.7[2]
10 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrOMeHT2918.9[2]
11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrBrOHC69.6[2]
12 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrBrOHHeLa5.45[2]
13 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrBrOHHT297.2[2]
14 6,8-Dibromo-5-nitroquinolineBr----[3]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

The Influence of Bromine Substitution on Antimicrobial Activity

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The position of the bromine atom can affect both the potency and the spectrum of activity.[1]

Key Structure-Activity Relationship Insights:
  • Chelation and Enzyme Inhibition: A key mechanism of antimicrobial action for many bromoquinolines, particularly 8-hydroxyquinoline derivatives, is the chelation of metal ions that are crucial for the function of bacterial enzymes.[1]

  • Potent Activity against Resistant Strains: Certain bromo-substituted indolizinoquinoline-5,12-dione derivatives have demonstrated strong activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] For example, one such compound exhibited an impressive minimum inhibitory concentration (MIC) value of 0.031 μg/mL against MRSA.[6]

  • Dual Targeting of Bacterial Enzymes: The antimicrobial mechanism of some bromoquinolines involves the inhibition of essential bacterial enzymes. For instance, a 9-bromo-substituted indolizinoquinoline-5,12-dione derivative was found to have strong inhibitory effects on both Escherichia coli DNA gyrase and S. aureus Topoisomerase IV.[6]

Comparative Antimicrobial Activity of Bromo-Substituted Quinolines

The following table summarizes the minimum inhibitory concentration (MIC) values for selected bromo-substituted quinoline derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 27)S. aureus (MRSA) ATCC433000.031[6]
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 1)β-hemolytic streptococcus CMCC32210-[6]
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 26)S. aureus ATCC25923-[6]
9-Bromo-substituted indolizinoquinoline-5,12-dione (Compound 28)S. epidermidis ATCC12228-[6]
7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5b)K. Pneumonia0.80-1.00[7]
7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5d)S. aureus0.80-1.00[7]

Experimental Protocols

To ensure the reliability and reproducibility of structure-activity relationship studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of bromo-substituted quinolines.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the bromo-substituted quinoline compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

Logical Flow of Structure-Activity Relationships for Substituted Quinolines```dot

SAR_Flow

Caption: Workflow for evaluating the antiproliferative activity of quinoline analogs.

Conclusion

The strategic bromination of the quinoline scaffold is a powerful and effective strategy for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The position and number of bromine substituents, as well as their combination with other functional groups, play a crucial role in determining the biological efficacy of these compounds. This guide provides a comparative overview of the structure-activity relationships of bromo-substituted quinolines, supported by experimental data and detailed protocols. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds and to guide the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Biological Activity of 5-Bromo vs. 8-Bromo Quinolines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom to the quinoline ring system profoundly influences its physicochemical properties and, consequently, its biological efficacy. The position of this halogen substituent is a critical determinant of the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of 5-bromo and 8-bromo quinolines, synthesizing experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

The Decisive Role of Bromine Substitution: A Structural Overview

The electronic properties of the quinoline ring are significantly altered by the placement of a bromine atom. Bromine is an electron-withdrawing group, and its position at either the C5 or C8 position influences the electron density distribution across the bicyclic system. This, in turn, affects the molecule's ability to participate in crucial interactions with biological macromolecules, such as enzymes and receptors. While both 5-bromoquinoline and 8-bromoquinoline serve as valuable intermediates in the synthesis of more complex, biologically active molecules, their inherent activities and the activities of their derivatives can differ substantially.[2][3]

Comparative Biological Activity: Anticancer and Antimicrobial Profiles

Direct comparative studies on the biological activities of unsubstituted 5-bromoquinoline and 8-bromoquinoline are limited in publicly available literature. However, by examining the extensive research on their more complex derivatives, we can infer the influence of bromine positioning on their overall efficacy.

Anticancer Activity: A Tale of Two Positions

Research into the anticancer properties of bromoquinolines has revealed that the position of the bromine atom is a key factor in their cytotoxic effects.[4]

Insights from 8-Substituted Bromoquinolines:

A significant body of evidence points to the importance of substitution at the C8 position for potent anticancer activity. Studies on brominated 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[5][6] For instance, 5,7-dibromo-8-hydroxyquinoline has shown notable cytotoxic effects.[6][7] The hydroxyl group at the C8 position is thought to play a crucial role in the compound's mechanism of action, which may involve the inhibition of key enzymes like topoisomerase I, essential for DNA replication and repair.[5][6]

The Contribution of Bromine at the C5 Position:

The presence of a bromine atom at the C5 position, often in conjunction with other substituents, also contributes significantly to anticancer activity. For example, the introduction of a nitro group at the C5 position of 6,8-dibromoquinoline resulted in a compound with remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[6] This suggests a synergistic effect between the substituents at the C5 and C8 positions in enhancing anticancer potency.[6] Furthermore, 5-bromoquinoline is a recognized key intermediate in the development of novel anti-cancer agents.[1][2][8]

Comparative Summary of Anticancer Activity Data for Bromoquinoline Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[6]
5,7-Dibromo-8-hydroxyquinolineC6 (rat glioblastoma)12.3 µg/mL[7]
6,8-Dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[6][7]
7-Bromo-8-hydroxyquinolineC6 (rat glioblastoma)25.6 µg/mL[7]

Note: The presented data is for substituted bromoquinolines and is intended to provide a basis for understanding the structure-activity relationships.

Antimicrobial Activity: Halogen Placement as a Determinant of Potency

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties. The position of the bromine atom can affect both the potency and the spectrum of activity against Gram-positive and Gram-negative bacteria.

In one study, 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides were synthesized and showed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against various bacterial and fungal strains.[10] This highlights the potential of the bromoquinoline scaffold in developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) is fundamental to understanding how chemical structure dictates biological activity.[11] For bromoquinolines, the following principles can be deduced from the available data:

  • Importance of the 8-Hydroxy Group: The presence of a hydroxyl group at the C8 position, in combination with bromine substitution, appears to be a critical factor for enhanced anticancer activity.[5][6]

  • Synergistic Effects of Multiple Substitutions: The combination of bromine with other electron-withdrawing groups, such as a nitro group at the C5 position, can significantly increase antiproliferative effects.[6][7]

  • Influence of Bromine Position on Electron Density: The placement of the bromine atom at either C5 or C8 alters the electron distribution of the quinoline ring, which in turn affects its binding affinity to biological targets.

The logical flow of SAR for substituted quinolines can be visualized as follows:

SAR_Flow cluster_0 Structural Modification cluster_1 Physicochemical Properties cluster_2 Biological Outcome Quinoline_Scaffold Quinoline Scaffold Bromination Bromination (Position is Key) Quinoline_Scaffold->Bromination Other_Substituents Other Substituents (e.g., -OH, -NO2) Quinoline_Scaffold->Other_Substituents Electronic_Effects Electronic Effects Bromination->Electronic_Effects Lipophilicity Lipophilicity Bromination->Lipophilicity Other_Substituents->Electronic_Effects Target_Interaction Target Interaction (Enzyme/Receptor Binding) Electronic_Effects->Target_Interaction Lipophilicity->Target_Interaction Biological_Activity Biological Activity (Anticancer/Antimicrobial) Target_Interaction->Biological_Activity

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of bromoquinoline derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HeLa, HT29) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the bromoquinoline derivative in DMSO.
  • Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
  • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

3. Incubation and Viability Assessment:

  • Incubate the plates for 48-72 hours.
  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture & Seeding\n(96-well plate)"]; compound_prep [label="Compound Preparation\n(Serial Dilutions)"]; treatment [label="Cell Treatment\n(48-72h incubation)"]; mtt_addition [label="MTT Addition\n(4h incubation)"]; solubilization [label="Formazan Solubilization"]; read_absorbance [label="Read Absorbance\n(570 nm)"]; data_analysis [label="Data Analysis\n(Calculate IC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> compound_prep; compound_prep -> treatment; treatment -> mtt_addition; mtt_addition -> solubilization; solubilization -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; }

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on internationally recognized guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the bromoquinoline derivative, typically in DMSO.
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
  • Microorganism: Use a fresh, pure culture of the test bacterium grown on an appropriate agar medium.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
  • Transfer the colonies to a tube containing sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Compound Dilution and Inoculation:

  • Perform serial two-fold dilutions of the bromoquinoline compound in the broth directly in the 96-well plate.
  • Add the standardized bacterial inoculum to each well.
  • Include a growth control (no compound) and a sterility control (no bacteria).

4. Incubation and Reading of Results:

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

While direct comparative biological data for 5-bromoquinoline and 8-bromoquinoline remains an area for further investigation, the existing body of research on their derivatives provides a strong foundation for understanding their potential therapeutic applications. The evidence suggests that substitution at the C8 position, particularly with a hydroxyl group, is a key determinant for potent anticancer activity. However, the C5 position also plays a crucial role, often in synergy with other substituents, in enhancing biological effects. For researchers in drug development, these structure-activity relationships offer a rational basis for the design of novel quinoline-based therapeutic agents with improved efficacy and selectivity. Further studies focusing on the direct comparison of these and other monobromoquinoline isomers are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Evaluation of Quinoline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the quinoline scaffold remains a cornerstone in the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive comparison of quinoline derivatives, offering researchers, scientists, and drug development professionals a detailed evaluation of their performance, supported by experimental data and protocols. We will delve into the mechanistic intricacies, structure-activity relationships (SAR), and the critical experimental workflows required to identify and validate promising new chemical entities.

The Enduring Legacy and Mechanism of Action of Quinolines

The journey of quinoline-based antimicrobials began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[3] This first-generation quinolone primarily targeted Gram-negative bacteria and was mainly used for urinary tract infections.[4][5] Subsequent generations, notably the fluoroquinolones which incorporate a fluorine atom, have vastly expanded the antimicrobial spectrum to include Gram-positive bacteria, atypical pathogens, and even some anaerobes.[4][6]

The primary bactericidal mechanism of quinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][7][8] These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, repair, and recombination.[7] By stabilizing the enzyme-DNA complex, quinolones introduce lethal double-stranded breaks in the bacterial chromosome.[3][7] Mammalian cells possess a structurally different topoisomerase, which is not susceptible to inhibition by these antibacterial agents, providing a degree of selective toxicity.[7]

Mechanism_of_Action Fig. 1: Mechanism of Action of Quinolone Antibiotics cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Quinolone->Topo_IV Inhibits Fragmented_DNA Fragmented DNA DNA_Gyrase->Fragmented_DNA Forms toxic complex Topo_IV->Fragmented_DNA Forms toxic complex Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed/Decatenated DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase / Topo IV action Cell_Death Bacterial Cell Death Fragmented_DNA->Cell_Death Leads to

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA fragmentation and cell death.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antimicrobial efficacy of quinoline derivatives is intricately linked to the nature and position of substituents on the core scaffold.[1] SAR studies have been pivotal in the evolution of this class of antibiotics, guiding the synthesis of compounds with improved potency, broader spectrum, and better pharmacokinetic profiles.[9][10]

Key structural modifications and their impact on activity include:

  • N-1 Position: Substitution at this position is crucial for antibacterial activity. Ethyl and fluoroethyl groups are often optimal.[9]

  • C-3 Position: The carboxylic acid at this position is essential for binding to DNA gyrase.[9]

  • C-6 Position: The introduction of a fluorine atom at this position, a hallmark of fluoroquinolones, significantly enhances antibacterial activity and cell penetration.[9]

  • C-7 Position: Substitutions at this position, often with piperazine or other nitrogen-containing heterocycles, modulate the spectrum of activity and potency.[9][11]

  • C-8 Position: A fluorine or chlorine atom at this position can further enhance activity.[9]

The planarity between the 4-oxo group and the 3-carboxylic group is also considered important for the interaction with DNA gyrase.[9]

Comparative Antimicrobial Performance of Novel Quinoline Derivatives

Recent research has focused on synthesizing novel quinoline derivatives to combat the rising threat of antimicrobial resistance.[1][12][13][14][15][16][17][18] These efforts often involve creating hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as triazoles, benzimidazoles, or oxadiazoles, to potentially target multiple cellular pathways or overcome existing resistance mechanisms.[1][18][19][20][21]

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected, recently synthesized quinoline derivatives against representative Gram-positive and Gram-negative bacterial strains.

Compound ID Bacterial Strain MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL) Citation
Compound 6c Staphylococcus aureus (MRSA)0.75Daptomycin-[22]
Compound 6c Enterococcus faecalis (VRE)0.75Daptomycin-[22]
Compound 5d Staphylococcus aureus0.125 - 8--[16]
Compound 5d Escherichia coli0.125 - 8--[16]
QQ1, QQ5, QQ6 Staphylococcus aureus1.22Cefuroxime-Na1.22[23]
Compound 6 Staphylococcus aureus0.063--[1]
Compound 6 Enterococcus faecalis0.25--[1]
Compound 3c Staphylococcus aureus2.67--[14]

Note: This table is a representative sample and not an exhaustive list. MIC values can vary based on the specific strain and testing conditions.

These data highlight the potential of novel quinoline derivatives, with some compounds exhibiting potency comparable or even superior to existing antibiotics against drug-resistant strains like MRSA and VRE.[22][23]

Essential Experimental Protocols for Evaluation

The robust evaluation of new antimicrobial agents requires a standardized set of in vitro and in vivo experiments. Below are detailed protocols for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][24]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow Fig. 2: Broth Microdilution Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Quinoline Derivative Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assays: Ensuring Host Cell Safety

A critical aspect of drug development is to ensure that the antimicrobial compound is not toxic to mammalian cells.[25][26][27][28] Various assays can be employed to assess cytotoxicity.[25][26][27][28][29]

Resazurin-Based Cell Viability Assay:

This assay measures the metabolic activity of viable cells. The blue dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells.

Protocol:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the quinoline derivative to the cells.

    • Include a vehicle control (solvent only) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Resazurin Addition and Measurement:

    • Add resazurin solution to each well and incubate for 1-4 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Future Directions and Overcoming Resistance

The emergence of quinolone-resistant bacterial strains poses a significant clinical challenge.[3][6][8] Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) and alterations in cell permeability, such as the overexpression of efflux pumps.[3][8][30]

Future research will likely focus on:

  • Designing novel quinoline derivatives that can evade existing resistance mechanisms.[3][8] This may involve creating compounds that bind to different sites on the target enzymes or are not substrates for efflux pumps.

  • Developing hybrid molecules that have dual mechanisms of action.

  • Exploring quinoline derivatives as inhibitors of other bacterial targets , such as peptide deformylase.[12][13]

Conclusion

Quinoline derivatives continue to be a rich source of antimicrobial drug candidates. Their well-understood mechanism of action and the extensive knowledge of their structure-activity relationships provide a solid foundation for the rational design of new and more effective agents. By employing rigorous and standardized evaluation protocols, the scientific community can continue to leverage the potential of the quinoline scaffold to address the urgent need for new treatments for infectious diseases.

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] Its rigid structure and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets. In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of agents, with several compounds approved for clinical use and many more in active development.[3][4]

This guide provides a comparative analysis of the cytotoxic properties of various quinoline derivatives against cancer cell lines. We will delve into the diverse mechanisms that underpin their anticancer activity, present a comparative analysis of their potency using experimental data, and provide detailed protocols for key cytotoxicity assays. This content is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important class of compounds.

Pillar 1: Unraveling the Mechanisms of Quinoline-Induced Cytotoxicity

The potent anticancer effects of quinoline derivatives stem from their ability to interfere with multiple, often essential, cellular processes.[1][3] Understanding these mechanisms is critical for the rational design of next-generation therapeutics with improved efficacy and selectivity.

A. DNA Damage and Repair Inhibition

A primary mechanism for many cytotoxic agents is the induction of DNA damage. Certain quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distorts the DNA structure, obstructing the processes of replication and transcription and ultimately leading to cell death.[2] Furthermore, some derivatives act as topoisomerase inhibitors.[4][5] Topoisomerases are crucial enzymes that resolve DNA supercoiling during replication. By inhibiting these enzymes, quinoline compounds lead to the accumulation of DNA strand breaks, triggering apoptotic pathways.[5]

B. Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The cellular cytoskeleton, composed of microtubules, is vital for maintaining cell structure, transport, and division. Microtubules are dynamic polymers of α- and β-tubulin. Several potent quinoline derivatives, particularly quinoline-chalcone hybrids, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][7][8]

C. Interruption of Pro-Survival Signaling: Kinase Inhibition

Cancer cells are often characterized by the aberrant activation of signaling pathways that promote uncontrolled growth and survival.[9] Quinoline derivatives have been successfully designed to target key kinases within these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation and survival.[9] Specific quinoline derivatives have been developed as potent inhibitors of PI3K and/or mTOR kinases, effectively shutting down this pro-survival signaling cascade.[3][5]

  • VEGF/VEGFR Pathway: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. The Vascular Endothelial Growth Factor (VEGF) pathway is a key driver of this process. Quinoline-based multi-kinase inhibitors like Lenvatinib target VEGFR, halting tumor neovascularization.[4][9]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

D. Induction of Oxidative Stress and Apoptosis

Many quinoline derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[7][10] While normal cells have mechanisms to cope with a certain level of oxidative stress, the elevated metabolic rate of cancer cells makes them more vulnerable. Excessive ROS damages cellular components like lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis. This is often accompanied by the upregulation of pro-apoptotic proteins such as Caspase-3 and Caspase-9 and the cleavage of PARP.[7][10]

Pillar 2: Comparative Cytotoxicity Data of Quinoline Derivatives

The in vitro cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for representative quinoline derivatives against various human cancer cell lines, showcasing the diversity in potency and spectrum of activity.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38G2/M Arrest, Apoptosis, ROS Induction[7][10]
HCT-116 (Colon)5.34G2/M Arrest, Apoptosis, ROS Induction[7][10]
MCF-7 (Breast)5.21G2/M Arrest, Apoptosis, ROS Induction[7][10]
Quinoline-Chalcone Compound 24dK562 (Leukemia)0.009 - 0.016Tubulin Polymerization Inhibition[6]
Quinoline-Sulfonamide Compound 3cC-32 (Melanoma)~15-20 (est.)p53/p21 Upregulation, Altered Bcl-2/Bax[11]
MDA-MB-231 (Breast)~15-20 (est.)p53/p21 Upregulation, Altered Bcl-2/Bax[11]
A549 (Lung)~15-20 (est.)p53/p21 Upregulation, Altered Bcl-2/Bax[11]
HFF-1 (Normal Fibroblast)>100Not Toxic[11]
Fluorinated Quinoline Compound 20A549 (Lung)0.03Topoisomerase I Inhibition[5]

Note: This table is a representative sample and not an exhaustive list. IC50 values can vary based on experimental conditions.

Pillar 3: Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of quinoline derivatives is highly dependent on their chemical structure. SAR studies provide crucial insights for optimizing lead compounds.[1][12]

  • Substitution Patterns: The position and nature of substituents on the quinoline ring dramatically influence activity. For instance, modifications at the C2, C4, and C7 positions have been shown to be critical for potency.[1][13]

  • Electron-Withdrawing vs. Donating Groups: The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the quinoline scaffold often enhances cytotoxic activity compared to electron-donating groups (e.g., methyl, methoxy).[13][14] This is thought to be related to the modulation of the molecule's redox properties and its ability to interact with target biomolecules.[14]

  • Hybrid Molecules: A successful strategy in drug design is molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores.[8] For example, linking quinoline with a chalcone moiety has produced highly potent anticancer agents that often act as tubulin inhibitors.[3][7][10]

Pillar 4: Experimental Protocols for Cytotoxicity Assessment

To ensure reliable and reproducible data, standardized assays are essential.[15] Below are detailed protocols for two widely used colorimetric assays for assessing cytotoxicity.[16][17]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with Quinoline Derivative (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (drug exposure) Treat->Incubate2 AddReagent 5. Add Assay Reagent (e.g., MTT, SRB) Incubate2->AddReagent Incubate3 6. Incubate (color development) AddReagent->Incubate3 Read 7. Read Absorbance (spectrophotometer) Incubate3->Read Calculate 8. Calculate % Viability Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC50 Value Plot->IC50

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.[17] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The duration depends on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[15] The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold is a remarkably fruitful starting point for the development of novel anticancer agents.[1] The diverse mechanisms of action, including DNA damage, tubulin inhibition, and kinase signaling disruption, provide multiple avenues for therapeutic intervention.[1][3] The comparative data clearly show that structural modifications can lead to compounds with exceptionally high potency, sometimes in the nanomolar range.[6]

Future research will likely focus on enhancing the selectivity of these compounds for cancer cells over normal cells to widen the therapeutic window and reduce side effects.[11][18] The development of quinoline derivatives that can overcome drug resistance mechanisms remains a critical challenge and a significant area of investigation. By integrating rational drug design, mechanistic studies, and robust preclinical evaluation, the rich chemical landscape of quinoline derivatives will undoubtedly continue to yield promising candidates for the future of cancer therapy.

References

Introduction: The Enduring Potential of the Quinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Integrated In Vitro and In Silico Evaluation of Quinolone-Based Compounds.

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a vast array of compounds with significant therapeutic activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The development of novel quinoline-based drug candidates, however, necessitates a rigorous and integrated evaluation strategy that combines empirical in vitro testing with the predictive power of in silico modeling.

This guide provides a comparative framework for researchers and drug development professionals to navigate the multifaceted process of evaluating quinoline-based compounds. We will explore key in vitro assays and in silico methodologies, emphasizing the synergistic relationship between these approaches for accelerating the discovery and optimization of new therapeutic agents.

In Vitro Evaluation: From Cellular Cytotoxicity to Target Engagement

In vitro assays are the cornerstone of preclinical drug discovery, providing essential data on a compound's biological activity and potential toxicity. The choice of assays should be guided by the intended therapeutic application of the quinoline derivative.

Cytotoxicity Assessment: The MTT Assay

A fundamental first step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or normal cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Comparative Data: Cytotoxicity of Novel Quinolone Derivatives against A549 Lung Cancer Cells

CompoundIC50 (µM) after 48h
Quinolone-A12.5 ± 1.8
Quinolone-B28.3 ± 3.2
Quinolone-C5.2 ± 0.7
Doxorubicin (Control)0.8 ± 0.1

Data is hypothetical and for illustrative purposes.

Antimicrobial Activity: Broth Microdilution Method

For quinoline compounds designed as antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution method is a standardized technique for this purpose.

Experimental Protocol: Broth Microdilution

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Silico Analysis: Rationalizing and Predicting Biological Activity

In silico, or computational, methods provide invaluable insights into the potential mechanisms of action and structure-activity relationships (SAR) of drug candidates before they are synthesized and tested in the lab.

Molecular Docking: Visualizing Compound-Target Interactions

Molecular docking predicts the preferred orientation of a ligand (the quinoline compound) when bound to a specific protein target. This helps to elucidate the binding mode and predict binding affinity.

Workflow for Molecular Docking

A Prepare Protein Structure (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand Structure (Quinoline Compound) D Run Docking Algorithm (e.g., AutoDock Vina) B->D C->D E Analyze Docking Poses and Scoring Functions D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F A In Silico Screening (Virtual Library) B Hit Identification A->B Docking, QSAR C Synthesis of Prioritized Compounds B->C D In Vitro Testing (Biological Assays) C->D D->A Refine Models F SAR Analysis D->F Experimental Data E Lead Optimization E->C Design New Analogs F->E

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including antimalarial and anticancer agents.[1] The enduring relevance of this N-heterocycle has driven the continuous evolution of its synthetic routes, from century-old classical methods to highly efficient modern techniques. This guide provides an in-depth comparison of these approaches, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies, their underlying principles, and practical applications.

The Enduring Legacy of Classical Quinoline Syntheses

The foundational methods for quinoline synthesis, developed in the late 19th century, are still relevant today and offer robust routes to a variety of quinoline derivatives. These reactions, often named after their discoverers, typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. While effective, they are often hampered by harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance.[2]

Key Classical Methods: A Critical Overview
  • Skraup Synthesis: This was one of the first methods developed for quinoline synthesis and involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. While a powerful tool for accessing unsubstituted or simply substituted quinolines, the Skraup synthesis is notoriously exothermic and can be difficult to control.[2]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed condensation of two carbonyl compounds. This method offers more flexibility in the substitution pattern of the resulting quinoline.[3]

  • Combes Synthesis: This method employs the reaction of anilines with 1,3-dicarbonyl compounds in the presence of an acid catalyst. The initial condensation forms a β-amino enone, which then undergoes cyclization to yield a 2,4-disubstituted quinoline.[3]

  • Friedländer Synthesis: Arguably one of the most versatile classical methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] This reaction can be catalyzed by either acids or bases and provides a direct route to a wide range of polysubstituted quinolines.[5][6] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and regioselectivity.[5]

The Dawn of a New Era: Modern Quinoline Synthesis

The demand for more efficient, selective, and environmentally benign synthetic methods has led to the development of a plethora of modern techniques for quinoline synthesis. These approaches often employ transition-metal catalysts, microwave irradiation, or multicomponent reaction strategies to achieve higher yields under milder conditions with greater functional group tolerance.[1]

Pillars of Modern Quinoline Synthesis:
  • Transition-Metal Catalysis: The use of transition metals such as cobalt, copper, ruthenium, and palladium has revolutionized quinoline synthesis.[7] These catalysts can facilitate a variety of transformations, including C-H activation, oxidative annulation, and dehydrogenative coupling, leading to the efficient construction of the quinoline core.[1][7] For instance, cobalt catalysts have been effectively utilized in the cyclization of 2-aminoaryl alcohols with ketones.[1][7] Copper-catalyzed annulation reactions also provide a powerful means to produce highly functionalized quinolines.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of quinoline synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[8][9][10] The efficient and uniform heating provided by microwaves is particularly beneficial for reactions that are sluggish under conventional heating.[8][10]

  • Multicomponent Reactions (MCRs): MCRs, in which three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. The Povarov reaction, a well-known MCR, involves the cycloaddition of an aniline, an aldehyde, and an activated alkene to generate tetrahydroquinolines, which can be subsequently oxidized to quinolines. This approach allows for the rapid generation of diverse quinoline libraries.

Quantitative Comparison of Classical and Modern Methods

The following table provides a comparative overview of key performance indicators for selected classical and modern quinoline synthesis methods. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates and catalysts used.

MethodTypical ReactantsCatalyst/ConditionsReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Skraup Aniline, GlycerolH₂SO₄, Nitrobenzene5 hoursReflux~70%[2]Simple starting materialsHarsh, exothermic, limited scope[2]
Friedländer 2-Aminoaryl ketone, α-Methylene carbonylAcid or Base2-24 hours60-150°C58-100%[11]Versatile, good yieldsRequires pre-functionalized anilines[2]
Microwave-Assisted Friedländer 2-Aminoaryl ketone, α-Methylene carbonylNafion NR50[1]8-10 min[9]80-130°C72-96%[9]Rapid, high yields, greenRequires specialized equipment
Copper-Catalyzed MCR 2-Aminobenzamide, Benzyl alcoholCuI, Cs₂CO₃ (Microwave)2 hours130°Cup to 92%[12]High efficiency, functional group toleranceCatalyst cost and removal
Povarov (MCR) Aniline, Aldehyde, AlkeneLewis Acid or Brønsted AcidVariesVariesModerate to GoodHigh atom economy, diversity-orientedCan produce tetrahydroquinolines requiring oxidation

Mechanistic Insights: A Visual Exploration

To better understand the underlying chemical transformations, the following diagrams illustrate the mechanisms of a representative classical and a modern quinoline synthesis.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 2-Aminoaryl Ketone S1 Aldol Condensation (or Schiff Base Formation) R1->S1 Base or Acid Catalyst R2 α-Methylene Carbonyl R2->S1 S2 Cyclization S1->S2 S3 Dehydration S2->S3 P Substituted Quinoline S3->P

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Copper_Catalyzed_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R1 2-Aminobenzyl Alcohol S1 Oxidation of Alcohol to Aldehyde R1->S1 R2 Ketone S2 Condensation with Ketone R2->S2 Cat Cu(II) Catalyst Cat->S1 S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Dehydrogenation S3->S4 S4->Cat Regenerates Catalyst P Substituted Quinoline S4->P

Caption: Simplified Catalytic Cycle for a Copper-Catalyzed Quinoline Synthesis.

Experimental Protocols: From Bench to Discovery

To provide a practical context, detailed experimental protocols for a representative classical (Friedländer) and a modern (Microwave-Assisted) quinoline synthesis are provided below.

Protocol 1: Classical Friedländer Synthesis of a Polysubstituted Quinoline[4]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: Modern Microwave-Assisted, Copper-Catalyzed Synthesis of a Quinazolinone[12]

Materials:

  • 2-Aminobenzamide derivative (0.5 mmol)

  • Benzyl alcohol (5.0 equiv.)

  • Copper(I) iodide (CuI) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Oxygen atmosphere

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminobenzamide derivative (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Seal the vessel and establish an oxygen atmosphere.

  • Place the vessel in the microwave reactor and irradiate at 130 °C for 2 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can be purified by standard chromatographic techniques.

Strategic Selection of a Synthetic Route: A Workflow for Researchers

The choice of a quinoline synthesis method is a critical decision that depends on several factors, including the desired substitution pattern, the availability and functionalization of starting materials, and the desired scale of the reaction. The following workflow provides a logical framework for selecting the most appropriate synthetic strategy.

Synthesis_Selection_Workflow Start Define Target Quinoline Q1 Simple, Unsubstituted Quinoline? Start->Q1 Classical Consider Classical Methods (e.g., Skraup) Q1->Classical Yes Q2 Specific Substitution Pattern Required? Q1->Q2 No End Select Optimal Method Classical->End Friedlander Friedländer or Combes (Regiocontrol) Q2->Friedlander Yes Q3 High Throughput or Library Synthesis? Q2->Q3 No Friedlander->End Modern Consider Modern Methods Q3->Modern Yes Q4 Need for High Yield, Speed, and Green Chemistry? Q3->Q4 No MCR Multicomponent Reactions (e.g., Povarov) Modern->MCR MCR->End Microwave Microwave-Assisted Synthesis Q4->Microwave Yes Metal Transition-Metal Catalysis (High Efficiency & Selectivity) Q4->Metal Consider Microwave->End Metal->End

Caption: Decision workflow for selecting a quinoline synthesis method.

Conclusion: A Continuously Evolving Field

The synthesis of quinolines is a testament to the dynamism of organic chemistry. While classical methods provide a solid foundation and are still valuable for certain applications, modern techniques have opened up new avenues for the efficient and sustainable production of this vital heterocyclic scaffold. The choice of method ultimately depends on the specific goals of the researcher, balancing factors such as desired substitution patterns, reaction efficiency, and environmental impact. As research in this area continues, we can anticipate the development of even more innovative and powerful strategies for the construction of quinolines, further empowering advancements in medicine and materials science.

References

Comparative Guide to the Activity of Quinoline-Based Hybrid Compounds Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective and threatening to return medicine to a pre-antibiotic era.[1][2] Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) are responsible for severe infections with high mortality and morbidity rates.[3][4][5] This dire situation necessitates the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful drugs, including classic fluoroquinolone antibiotics like ciprofloxacin and the landmark anti-TB agent bedaquiline.[4][6][7][8] However, resistance has emerged even to these agents. A powerful and rational strategy to combat this is molecular hybridization , which involves covalently linking the quinoline core with another distinct pharmacophore.[9][10] This approach aims to create synergistic molecules with multifactorial benefits: enhanced potency, a broadened antimicrobial spectrum, dual-target mechanisms that can delay resistance development, and the ability to overcome established resistance pathways.[10][11][12]

This guide provides a comparative analysis of prominent classes of quinoline-based hybrid compounds, supported by experimental data, to elucidate their potential in combating drug-resistant bacterial strains.

Quinoline-Sulfonamide Hybrids: A Dual-Pronged Attack

Expertise & Experience: The rationale behind this hybridization is to combine two distinct and validated mechanisms of action into a single molecule. Quinolones classically inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, while sulfonamides block the folic acid synthesis pathway, which is essential for nucleotide production.[12] A hybrid agent acting on both pathways simultaneously presents a higher barrier to the development of resistance.

Experimental data supports this strategy. A recently synthesized series of quinoline-sulfonamide compounds (QS1-12) was evaluated against a panel of resistant bacteria.[1][12] Compound QS-3 was identified as a particularly effective candidate, showing significant inhibitory activity against Pseudomonas aeruginosa and, notably, enhanced activity against known antibiotic-resistant strains.[1][12] Furthermore, QS-3 demonstrated a favorable synergistic effect when combined with ciprofloxacin, suggesting it could also be used to restore the efficacy of existing antibiotics.[1] Crucially, the compound exhibited minimal cytotoxicity against red blood cells, indicating a promising initial safety profile.[1]

Comparative Performance of Quinoline-Sulfonamide Hybrids
CompoundTarget OrganismResistant Strain(s)MIC (μg/mL)CytotoxicityReference
QS-3 P. aeruginosa-64<5% RBC lysis[1][12]
QS-3 N/AAA202, AA290Enhanced Activity<5% RBC lysis[1][12]
Ciprofloxacin P. aeruginosa-VariesLow[1]

Thiazole, Thiourea, and Piperazine Hybrids: Potent Action Against MRSA and MDR-TB

Hybridization of the quinoline nucleus with sulfur- and nitrogen-containing heterocycles like thiazole, thiourea, and piperazine has yielded compounds with exceptional potency against Gram-positive superbugs and notoriously difficult-to-treat mycobacteria.

Activity Against MRSA: A series of quinoline-thiourea hybrids produced a lead compound, Compound 5 , which exhibited bacteriostatic activity against MRSA comparable to that of vancomycin, the last-resort antibiotic for many MRSA infections.[13] Other studies on quinoline hybrids bearing thiazolidine moieties identified compounds 8b, 9c, and 9d as having enhanced activity against MRSA.[14] Mechanistic studies revealed that these specific compounds are potent inhibitors of the S. aureus DNA gyrase ATPase, with IC50 values comparable to the known inhibitor novobiocin, explaining their potent antibacterial effect.[14]

Activity Against MDR-TB: The fight against tuberculosis, particularly drug-resistant forms, is a critical area for quinoline hybrid research.[5][6]

  • Quinoline-Piperazine Hybrids: A series of quinoline-piperazine sulfonamides and amides yielded two standout compounds, 10g and 11e , which displayed significant inhibitory activity against virulent and MDR-TB pathogens.[3] Their MIC values (as low as 0.07 µM) were superior to several first- and second-line TB drugs, highlighting their potential to drastically improve treatment regimens.[3]

  • Isatin-Tethered Quinolines: By replacing a part of a known quinoline-based anti-tubercular agent with an isatin motif, researchers developed a series of potent compounds.[8] The N-benzyl-bearing compound Q8b was exceptionally active, with MICs of 0.06 µg/mL against the drug-susceptible strain, 0.24 µg/mL against an MDR strain, and 1.95 µg/mL against an XDR (extensively drug-resistant) strain. This represents a greater than 100-fold improvement in activity over the parent compound.[8]

Comparative Performance Against Resistant Gram-Positives and TB
Hybrid ClassRepresentative CmpdTarget OrganismMICMechanism of ActionReference
Quinoline-ThioureaCompound 5 MRSAComparable to VancomycinNot specified[13]
Quinoline-Thiazolidine8b MRSAIC50 = 1.89 µMS. aureus DNA Gyrase Inhibition[14]
Quinoline-Piperazine10g MDR-TB0.07 µMNot specified[3]
Isatin-QuinolineQ8b MDR-TB0.24 µg/mLNot specified[8]
Isatin-QuinolineQ8b XDR-TB1.95 µg/mLNot specified[8]

Quinoline-Chalcone Hybrids: Broad-Spectrum Pharmacological Agents

Expertise & Experience: Chalcones are α,β-unsaturated ketones that form the biosynthetic precursors to all flavonoids. They possess an impressive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][15][16] Hybridizing this versatile scaffold with the quinoline core is a rational approach to generating compounds with broad-spectrum activity, potentially effective against bacteria, fungi, and protozoa.[15][17] This strategy is particularly appealing for addressing complex or co-infections and for identifying leads effective against a wide range of pathogens.

Studies have confirmed the potency of quinoline-chalcone analogs against various pathogenic microbes, underscoring their promise for drug discovery.[15] Their development is a key area of focus for overcoming issues like drug resistance and metabolic instability seen in existing drugs.[15]

Mechanisms of Action: A Multi-Target Approach to Thwart Resistance

A primary advantage of quinoline hybrids is their potential to act on multiple targets, a key strategy to overcome resistance. While traditional quinolones target DNA gyrase and topoisomerase IV, hybridization can introduce entirely new mechanisms.

dot

Quinoline_Hybrid_Mechanisms cluster_core Quinoline Core Quinoline Quinoline Scaffold DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Classic Target Sulfonamide Sulfonamide Folate Folate Synthesis (DHPS) Sulfonamide->Folate Inhibits Thiazole Thiazole/ Thiourea Thiazole->DNA_Gyrase Potentiates Inhibition Isatin Isatin/ Piperazine ATPsynthase Mycobacterial ATP Synthase Isatin->ATPsynthase Potential Target KatG KatG Protein (M. tuberculosis) Isatin->KatG Potential Target Chalcone Chalcone CellWall Cell Wall/ Membrane Integrity Chalcone->CellWall Disrupts

Caption: Potential mechanisms of quinoline hybrids against resistant bacteria.

This multi-target potential is a self-validating system against resistance. A bacterium would need to develop simultaneous mutations in multiple, unrelated essential pathways to overcome the drug's action, a far less probable event than acquiring resistance to a single-target agent. Some quinoline hybrids have been specifically shown to target mycobacterial proteins like KatG, offering novel avenues for anti-tubercular drug design.[18]

Experimental Protocols for Evaluation

To ensure scientific integrity and provide trustworthy, reproducible data, the evaluation of novel quinoline hybrids must follow standardized and rigorous protocols.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Causality: This assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of the compound that visibly inhibits the growth of a specific microorganism.

dot

MIC_Workflow A 1. Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) B 2. Serially Dilute Hybrid Compound in 96-well plate using Cation-Adjusted Mueller-Hinton Broth A->B C 3. Add Standardized Inoculum to each well B->C D 4. Include Controls (Positive: Bacteria only; Negative: Broth only; Drug: Reference Antibiotic) C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Read Results (Visually or with plate reader) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., MRSA ATCC 43300) is grown overnight. The culture is then diluted in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.

  • Compound Dilution: The test compound is serially diluted (typically 2-fold) across the wells of a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The use of CAMHB is a CLSI standard, ensuring consistent ion concentrations that can affect antibiotic activity.

  • Inoculation: The standardized bacterial inoculum is further diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Every plate must include a positive control (wells with bacteria and broth, no drug) to ensure the bacteria are viable, a negative control (broth only) to check for contamination, and a drug control using a reference antibiotic (e.g., vancomycin for MRSA) to validate the assay's performance.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus).

  • Result Determination: The MIC is recorded as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro DNA Gyrase ATPase Inhibition Assay

Causality: This biochemical assay directly measures the compound's effect on a specific molecular target, providing crucial mechanistic insight. The ATPase activity of Gyrase B subunit is essential for its function, and its inhibition prevents DNA supercoiling, leading to bacterial death.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂), a defined amount of purified S. aureus DNA gyrase enzyme, and varying concentrations of the test compound.

  • Initiation: The reaction is initiated by adding ATP. The enzyme uses the energy from ATP hydrolysis to introduce negative supercoils into a DNA substrate.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection: The amount of ADP produced (correlating to ATP consumed) is measured. A common method is a coupled-enzyme assay where ADP is used to generate a fluorescent or colorimetric signal.

  • Data Analysis: The activity is compared to a positive control (known inhibitor like novobiocin) and a negative control (DMSO vehicle). The concentration of the hybrid compound that inhibits 50% of the enzyme's activity (IC50) is calculated.[14]

Protocol 3: Cytotoxicity Assay (RBC Lysis)

Causality: A critical step in drug development is to ensure a compound is selectively toxic to the pathogen and not the host. An RBC lysis assay is a simple, rapid method to assess membrane-damaging effects, a common form of toxicity.[1]

dot

Cytotoxicity_Workflow A 1. Obtain Fresh Red Blood Cells (RBCs) and wash with Phosphate-Buffered Saline (PBS) B 2. Prepare RBC Suspension (e.g., 2% v/v in PBS) A->B C 3. Incubate RBC suspension with varying concentrations of hybrid compound B->C D 4. Include Controls (Negative: PBS/DMSO; Positive: Triton X-100 for 100% lysis) C->D E 5. Incubate for 1 hour at 37°C D->E F 6. Centrifuge to pellet intact cells E->F G 7. Measure Hemoglobin Release (Absorbance of supernatant at 540 nm) F->G H 8. Calculate % Hemolysis G->H

Caption: Workflow for assessing cytotoxicity via Red Blood Cell (RBC) Lysis.

Step-by-Step Methodology:

  • RBC Preparation: Fresh whole blood is centrifuged to pellet the RBCs, which are then washed multiple times with phosphate-buffered saline (PBS) to remove plasma and other cells.

  • Incubation: A standardized suspension of RBCs (e.g., 2%) is incubated with serial dilutions of the test compound for a defined period (e.g., 1 hour) at 37°C.

  • Controls: A negative control (RBCs in PBS with drug vehicle) establishes the baseline for spontaneous lysis, while a positive control (RBCs with a detergent like Triton X-100) establishes 100% lysis.

  • Measurement: After incubation, the samples are centrifuged. The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring its absorbance at ~540 nm.

  • Calculation: The percentage of hemolysis for each compound concentration is calculated relative to the positive control. A compound is considered non-toxic if it causes very low hemolysis (e.g., <5%) at concentrations well above its MIC.[1]

Conclusion and Future Outlook

The molecular hybridization of the quinoline scaffold represents a highly successful and scientifically robust strategy for generating novel compounds with potent activity against the most challenging drug-resistant bacterial pathogens. Quinoline-piperazine and isatin-quinoline hybrids have emerged as exceptionally promising candidates for treating MDR/XDR-TB, while quinoline-thiourea and -thiazole hybrids show significant potential against MRSA.

The true strength of this approach lies in the potential for creating dual-target or multi-target agents that can effectively combat resistance. The data clearly demonstrates that these hybrid molecules often exhibit potency far exceeding that of existing standard-of-care drugs.

Future research must focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical development. A deeper understanding of their specific molecular targets and mechanisms of action will enable more rational design of the next generation of hybrids, ensuring that the pipeline of effective antimicrobials remains robust in the face of evolving bacterial resistance.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical compounds is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-8-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative. By elucidating the chemical rationale behind each step, this document aims to be the preferred resource for ensuring safe and compliant disposal practices.

The unique molecular architecture of this compound, characterized by a brominated quinoline core and a trifluoromethyl substituent, necessitates a meticulous approach to its disposal. These functional groups, while integral to its chemical reactivity and potential therapeutic applications, also dictate its hazardous waste profile. Improper disposal can lead to environmental persistence and potential toxicological risks.

Immediate Safety and Hazard Assessment

Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Core Principles of Disposal: Segregation and Containerization

The foundational principle for the disposal of this compound is its classification as a halogenated organic waste . This dictates that it must be segregated from non-halogenated waste streams to prevent cross-contamination and to ensure appropriate final disposal, which is typically more stringent and costly for halogenated compounds.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and the words "Hazardous Waste." Include the approximate quantity of the waste.

  • Solid Waste: Unused or expired solid this compound, as well as any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips), should be placed directly into the designated solid halogenated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. This includes reaction residues and rinsates from contaminated glassware.

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.

Recommended Disposal Methodologies

The primary and most environmentally responsible method for the final disposal of this compound is incineration at a licensed hazardous waste facility. Landfilling of halogenated organic compounds is heavily restricted or prohibited in many jurisdictions due to their potential to leach into the soil and groundwater.

Incineration

High-temperature incineration is the preferred disposal route for halogenated organic compounds. The process is designed to achieve complete combustion, breaking down the molecule into less harmful components. For brominated compounds, the combustion process can produce hydrogen bromide (HBr), which must be neutralized in a scrubber system to prevent the release of acidic gases into the atmosphere. The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to prevent the formation of toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which can be a concern with the uncontrolled burning of brominated materials.[2]

Chemical Treatment (For Informational Purposes)

While not typically performed as a final disposal step in a standard laboratory setting, understanding potential chemical degradation pathways provides insight into the compound's reactivity and the rationale for its hazardous classification. Methods such as reductive dehalogenation can, under specific laboratory conditions, remove the bromine atom from the aromatic ring.[3][4][5][6][7] However, these methods often require specialized reagents and conditions and are not practical for routine waste disposal. They are more relevant in the context of chemical synthesis and degradation studies.

Regulatory Compliance: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, it would likely fall under the F-listed wastes from non-specific sources if it were a spent solvent. For instance, if used in a process that qualifies it as a spent halogenated solvent, it could be classified under codes such as F002 .[8][9] As a discarded commercial chemical product, it could potentially be classified as a U-listed waste , although a specific listing does not exist. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure the correct waste codes are assigned based on the specific circumstances of its use and disposal.

Disposal Workflow Diagram

start Begin Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid segregate Ensure Segregation from Non-Halogenated Waste solid_waste->segregate liquid_waste->segregate storage Store Securely in a Designated Waste Accumulation Area segregate->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact incineration Final Disposal via High-Temperature Incineration at a Licensed Facility ehs_contact->incineration

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for handling this compound. The core principle of our approach is proactive risk mitigation. The primary source of safety information must always be the supplier-specific SDS provided with your purchase.[1][2] This document is tailored to the exact material you have and is a regulatory requirement under OSHA's Hazard Communication Standard.[1][2]

Presumptive Hazard Assessment

Given the structure of 5-Bromo-8-(trifluoromethyl)quinoline, we must assume it possesses a combination of hazards associated with its constituent parts:

  • Quinoline Core: The basic quinoline structure is known to be harmful if swallowed or in contact with skin, can cause skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4]

  • Bromination: Halogenated aromatic compounds can be toxic and pose environmental hazards due to their potential for persistence.[5]

  • Trifluoromethyl Group: This group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity and absorption through the skin.

Therefore, until proven otherwise by specific toxicological data, this compound should be treated as a particularly hazardous substance .[2] This necessitates stringent controls to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Your first and most critical line of defense is the use of proper engineering controls.

All handling of this compound as a solid powder or in a volatile solvent must be conducted within a certified Chemical Fume Hood .[6][7] The fume hood provides critical protection against inhalation of fine powders or vapors and contains any potential spills. Ensure the sash is positioned as low as possible to maximize protection while allowing for comfortable manipulation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, respiratory, and ocular exposure. The following table outlines the minimum required PPE.

Body Area Required PPE Rationale & Causality
Eyes & Face ANSI Z87.1-rated safety goggles AND a full-face shield.Goggles provide a seal against fine particulates and splashes. The face shield offers a secondary barrier for the entire face from splashes when handling solutions.[8]
Hands Double Gloving: Inner nitrile glove + Outer butyl rubber or Viton™ glove.The trifluoromethyl group can increase solubility in organic materials. Nitrile provides good dexterity and splash protection.[6] An outer glove of a more robust material like butyl rubber is necessary when handling the compound in organic solvents. Always inspect gloves for tears or degradation before and during use.
Body Fully-fastened laboratory coat and a chemical-resistant apron.A lab coat is standard. A chemical-resistant apron provides an additional impermeable barrier to protect against splashes of solutions containing the compound.[6]
Respiratory A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter.Required if there is a risk of aerosol generation that cannot be fully contained by a fume hood. All work with the solid powder outside of a glovebox should be considered a potential aerosolization risk.[6][9]
Operational Workflow for Safe Handling

Following a standardized, step-by-step procedure minimizes the risk of error and exposure. The following workflow should be adopted for weighing and dissolving the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don all required PPE (Goggles, Face Shield, Double Gloves, Lab Coat, Apron) prep2 Verify Chemical Fume Hood is operational (Check certification date and airflow) prep1->prep2 prep3 Assemble all necessary equipment (Spatula, weigh paper, vials, solvent, vortexer) prep2->prep3 handle1 Carefully transfer solid from stock bottle to weigh paper using a clean spatula. prep3->handle1 Begin Handling handle2 Record weight and transfer solid into the designated vial. handle1->handle2 handle3 Add solvent to the vial using a pipette. handle2->handle3 handle4 Cap the vial securely and dissolve (Vortex or sonicate as needed). handle3->handle4 clean1 Decontaminate spatula and work surface with an appropriate solvent (e.g., 70% ethanol). handle4->clean1 Complete Handling clean2 Dispose of contaminated weigh paper, pipette tips, and outer gloves into Halogenated Organic Waste. clean1->clean2 clean3 Remove inner gloves and lab coat. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Standard workflow for safely handling potent chemical solids.

Spill and Disposal Plan

Accidents happen. A clear, pre-defined plan for spills and waste disposal is critical for maintaining a safe laboratory environment.

Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside the fume hood, evacuate the area.

  • Contain: For small spills inside a fume hood, cover with an absorbent material like vermiculite or a chemical spill pad.

  • Neutralize (if applicable): There is no specific neutralizer for this compound. Do not apply any reactive chemicals.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed container labeled "Halogenated Organic Waste".

  • Decontaminate: Wipe the spill area with a solvent-soaked cloth (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials in the designated waste container.

Waste Disposal:

All materials contaminated with this compound must be disposed of as Halogenated Organic Waste . This includes:

  • Contaminated gloves, weigh paper, and pipette tips.

  • Excess or unwanted solutions of the compound.

  • Solvents used for decontamination of equipment and surfaces.

Collect this waste in a clearly labeled, sealed container.[10] Never mix halogenated waste with non-halogenated waste, as disposal methods and costs differ significantly.[10] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Exposure Procedures

Immediate action is required in the event of personal exposure.

  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the supplier's Safety Data Sheet (SDS) available to provide to emergency medical personnel.[4]

By adhering to these stringent protocols—grounded in the principles of chemical analogy and proactive risk mitigation—researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.